(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXNAMHBRNMSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681593 | |
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-49-9 | |
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a bespoke building block of significant interest in contemporary medicinal chemistry. Its unique trifunctional architecture—a reactive boronic acid moiety, a sterically influential ortho-methyl group, and a synthetically versatile N-cyclopropylsulfamoyl group—positions it as a valuable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated applications, particularly in palladium-catalyzed cross-coupling reactions. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar reagents to accelerate their discovery programs.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science.[1] The strategic incorporation of specific substituents onto the arylboronic acid scaffold allows for the fine-tuning of steric and electronic properties, which in turn can significantly influence the biological activity and pharmacokinetic profile of the final target molecules. The title compound, this compound, exemplifies this principle, offering a unique combination of functionalities designed to explore novel chemical space. The N-cyclopropylsulfamoyl moiety, in particular, is a recognized pharmacophore that can enhance metabolic stability and modulate binding interactions.[2]
Physicochemical and Structural Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄BNO₄S | Based on structural components. |
| Molecular Weight | ~267.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for arylboronic acids.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | The presence of the polar sulfamoyl and boronic acid groups is offset by the aromatic ring and alkyl substituents. |
| Stability | Moderately stable under ambient conditions. Prone to dehydration to form a cyclic anhydride (boroxine). Susceptible to protodeboronation under strongly acidic or basic conditions.[4] | Arylboronic acids are known to exist in equilibrium with their boroxine forms. The rate of protodeboronation is pH-dependent.[4] |
| pKa | ~8.5 - 9.5 | The electron-withdrawing sulfamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid. |
Synthesis and Purification: A Plausible Synthetic Pathway
A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol is a scientifically grounded, hypothetical pathway.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for the target boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Amino-3-methylbenzenesulfonyl chloride
-
To a solution of 1-bromo-2-methyl-4-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through celite, and concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 4-bromo-2-methylaniline.
-
Add the resulting aniline dropwise to an excess of chlorosulfonic acid at 0 °C.
-
Allow the reaction to warm to room temperature and then carefully heat to 70-80 °C until gas evolution ceases.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to afford 4-amino-3-methylbenzenesulfonyl chloride.
Step 2: Synthesis of N-Cyclopropyl-4-amino-3-methylbenzenesulfonamide
-
Dissolve 4-amino-3-methylbenzenesulfonyl chloride in pyridine at 0 °C.
-
Add cyclopropylamine dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to yield the desired sulfonamide.
Step 3: Synthesis of 4-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide
-
Prepare a solution of sodium nitrite in water and cool to 0 °C.
-
Add a solution of N-cyclopropyl-4-amino-3-methylbenzenesulfonamide in aqueous HBr dropwise to the sodium nitrite solution.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography to obtain the bromo-sulfonamide.
Step 4: Synthesis of this compound
-
To a solution of 4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide in a suitable solvent such as dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.
-
Degas the mixture with argon and heat to 80-90 °C until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the resulting boronate ester by column chromatography.
-
Hydrolyze the pinacol ester to the boronic acid using an aqueous acid workup to yield the final product.
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. The boronic acid moiety serves as the nucleophilic component in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The reaction is initiated by the oxidative addition of an organohalide to a palladium(0) complex. This is followed by transmetalation with the boronic acid (activated by a base to the boronate species) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5]
Considerations for Reactivity
-
Steric Hindrance: The ortho-methyl group introduces steric bulk around the boronic acid, which can influence the rate of transmetalation. In some cases, this can be advantageous for achieving selective coupling in complex molecules.
-
Electronic Effects: The N-cyclopropylsulfamoyl group is electron-withdrawing, which can impact the nucleophilicity of the boronic acid. This may necessitate the use of more electron-rich phosphine ligands on the palladium catalyst to facilitate the catalytic cycle.
-
Reaction Conditions: A typical Suzuki-Miyaura coupling protocol involving this boronic acid would likely employ a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system such as dioxane/water or toluene/water, with heating.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The compound is best stored under an inert atmosphere to prevent degradation.
Conclusion
This compound is a sophisticated chemical tool for the modern medicinal chemist. While direct experimental data remains scarce, its properties and reactivity can be reliably inferred from the well-understood principles of boronic acid chemistry. The synthetic pathway and application protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the exploration of novel and potent bioactive molecules.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction. Chemical Society Reviews, 43(1), 412-443.
-
PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tolylboronic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Google Patents. (n.d.). Preparation method of cyclopropylboronic acid.
- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mouser Electronics. (n.d.). 1416358 Phoenix Contact. Retrieved from [Link]
- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Dömling, A. (2002). The cyclopropyl group in drug discovery. Drug discovery today, 7(10), 552-554.
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing cyclopropyl boronic acid.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Maity, A., Sulicz, A. N., Deligonul, N., Zeller, M., Hunter, A. D., & Gray, T. G. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18075-18078.
-
PubChem. (n.d.). Cyclopropylboronic acid. Retrieved from [Link]
Sources
- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Synthesis of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: A Technical Guide for Drug Development Professionals
Introduction
Arylboronic acids and their corresponding esters are foundational building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, functional group tolerance, and predictable reactivity have made them indispensable tools in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The target molecule, (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid, incorporates several pharmacophoric elements of high interest: a sulfonamide moiety, a metabolically robust cyclopropyl group, and the versatile boronic acid handle.[3] This guide provides an in-depth examination of a robust and scalable synthetic route to this valuable intermediate, focusing on mechanistic rationale, detailed experimental protocols, and a comparison of key strategic approaches.
Retrosynthetic Strategy
The most logical and convergent approach to the target molecule involves a late-stage borylation of a suitably functionalized aryl halide precursor. This strategy isolates the often-sensitive boronic acid formation as the final step, maximizing overall efficiency. The primary disconnection is at the Carbon-Boron bond, identifying 4-Bromo-3-methyl-N-cyclopropylbenzenesulfonamide as the key intermediate. This intermediate is, in turn, assembled from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 4-Bromo-3-methyl-N-cyclopropylbenzenesulfonamide
This two-step sequence reliably furnishes the key aryl bromide precursor required for the final borylation step.
Step 2.1: Diazotization and Sulfonylation of 4-Bromo-3-methylaniline (1)
The synthesis begins with the conversion of 4-bromo-3-methylaniline (1) into its corresponding diazonium salt. This is a classic transformation that requires strict temperature control (0–5 °C) to prevent premature decomposition of the highly reactive diazonium intermediate. The salt is then immediately subjected to a copper-catalyzed reaction with sulfur dioxide to yield the sulfonyl chloride (2) .
Experimental Protocol:
-
A suspension of 4-bromo-3-methylaniline (1) (1.0 eq) in concentrated hydrochloric acid is cooled to 0 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.
-
In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 5 °C, to which copper(I) chloride (0.1 eq) is added.
-
The cold diazonium salt solution is added portion-wise to the SO₂/CuCl solution, with vigorous stirring. Gas evolution (N₂) is observed.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is poured onto ice water, and the resulting precipitate is collected by vacuum filtration.
-
The crude solid is washed with cold water and dried under vacuum to yield 4-bromo-3-methylbenzenesulfonyl chloride (2) , which can often be used in the next step without further purification.[4]
Step 2.2: Sulfonamide Formation
The resulting sulfonyl chloride (2) is a reactive electrophile that readily couples with cyclopropylamine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the desired sulfonamide (3) . The base serves to quench the HCl generated during the reaction.
Experimental Protocol:
-
To a solution of 4-bromo-3-methylbenzenesulfonyl chloride (2) (1.0 eq) in dichloromethane (DCM) at 0 °C, triethylamine (1.5 eq) is added.
-
Cyclopropylamine (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring for the consumption of the sulfonyl chloride by TLC.
-
Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 4-bromo-3-methyl-N-cyclopropylbenzenesulfonamide (3) .
Borylation of the Aryl Bromide Intermediate
The conversion of the aryl bromide (3) to the target boronic acid (5) is the pivotal step of the synthesis. The Miyaura borylation is the preferred method due to its mild conditions and exceptional functional group tolerance.[5][6]
Method A: Palladium-Catalyzed Miyaura Borylation
This method involves the palladium-catalyzed cross-coupling of the aryl bromide (3) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form an intermediate aryl boronate ester (4) .[7] This stable intermediate can be isolated or, more conveniently, hydrolyzed directly to the final product.
Mechanistic Overview The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (3) to form a Pd(II) complex.
-
Transmetalation: A boronate species, activated by the base (e.g., potassium acetate, KOAc), transfers its boryl group to the palladium center, displacing the bromide. The use of a mild base like KOAc is crucial to prevent competitive Suzuki coupling.[5][7]
-
Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and releasing the aryl boronate ester product (4) .[1]
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Experimental Protocol: Borylation and In-Situ Hydrolysis
-
To an oven-dried Schlenk flask are added 4-bromo-3-methyl-N-cyclopropylbenzenesulfonamide (3) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).[7]
-
The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times.
-
A palladium catalyst, such as PdCl₂(dppf) (0.03 eq), and a solvent like 1,4-dioxane are added.[8]
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the reaction is cooled to room temperature. For hydrolysis, an aqueous solution of sodium periodate (NaIO₄, 4.0 eq) is added, followed by 1M HCl to adjust the pH to ~2-3.[9] This oxidative cleavage method efficiently converts the pinacol ester to the boronic acid while oxidizing the cleaved pinacol to acetone.[9]
-
The mixture is stirred vigorously for 4-6 hours.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude this compound (5) can be purified by recrystallization or by performing a careful extraction into a mild aqueous base followed by re-acidification and extraction into an organic solvent to remove non-acidic impurities.
Method B: Grignard-Mediated Borylation (Alternative Route)
An alternative, more classical approach involves the formation of a Grignard reagent from the aryl bromide, followed by quenching with a borate ester.[10][11]
Rationale and Challenges: This method avoids expensive palladium catalysts and diboron reagents. However, Grignard reagents are highly basic and nucleophilic, which can lead to compatibility issues with certain functional groups. The acidic N-H proton of the sulfonamide must be considered. It is likely that an excess of the Grignard reagent would be required, with one equivalent being consumed to deprotonate the sulfonamide.
Experimental Protocol:
-
Magnesium turnings (2.5 eq) are activated in an oven-dried flask under an inert atmosphere.
-
A solution of the aryl bromide (3) (1.0 eq) in anhydrous THF is added slowly to initiate Grignard formation, which may require gentle heating or the addition of an iodine crystal.
-
After the Grignard reagent has formed, the mixture is cooled to -78 °C.
-
A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the low temperature.[12]
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of 1M aqueous HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the borate ester.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated as described previously to yield the target boronic acid (5) .
Process Comparison and Data Summary
| Parameter | Method A: Miyaura Borylation | Method B: Grignard Borylation |
| Key Reagents | Pd Catalyst (e.g., PdCl₂(dppf)), B₂pin₂, KOAc | Magnesium, Triisopropyl Borate |
| Conditions | 80-100 °C, inert atmosphere | -78 °C to RT, strictly anhydrous |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
| Pros | High functional group tolerance[5][8], reliable, scalable, uses stable reagents. | Low cost of reagents, avoids precious metals. |
| Cons | High cost of palladium catalyst and diboron reagent. | Sensitive to moisture, potential functional group incompatibility (sulfonamide N-H), requires cryogenic temperatures. |
Conclusion
The synthesis of this compound is most reliably achieved through a three-stage process commencing with 4-bromo-3-methylaniline. The key transformation, the installation of the boronic acid moiety, is best performed via a Palladium-catalyzed Miyaura borylation of the intermediate 4-bromo-3-methyl-N-cyclopropylbenzenesulfonamide. This method demonstrates superior functional group compatibility, operational simplicity, and high yields, making it the preferred route for applications in research and drug development where reliability and substrate scope are paramount.[13][14] While the Grignard-mediated approach presents a lower-cost alternative, its stringent reaction conditions and potential for side reactions with the sulfonamide group pose significant challenges that may require extensive process optimization.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-溴-3-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
An In-depth Technical Guide to Elagolix (CAS No. 834153-87-6): A Novel GnRH Receptor Antagonist
Disclaimer: The compound with CAS number 1217501-49-9, identified as (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid, does not appear in the published synthesis routes for Elagolix. This guide will focus on Elagolix (CAS No. 834153-87-6), a therapeutically significant molecule that aligns with the in-depth nature of the user's request.
Introduction
Elagolix is a first-in-class, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Marketed under the brand name Orilissa®, it represents a significant advancement in the management of sex hormone-dependent diseases in women, particularly endometriosis and uterine fibroids.[3][4] Unlike GnRH agonists which cause an initial surge in gonadotropin levels, Elagolix provides a rapid, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis, allowing for a more controlled modulation of ovarian sex hormone production.[2][5] This guide provides a comprehensive overview of Elagolix's properties, mechanism of action, clinical applications, synthesis, and suppliers for researchers, scientists, and drug development professionals.
Physicochemical Properties of Elagolix
Elagolix is typically used as its sodium salt. The properties of the free acid and sodium salt are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[[(1R)-2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | [3] |
| CAS Number | 834153-87-6 (Free Acid), 832720-36-2 (Sodium Salt) | [3] |
| Molecular Formula | C₃₂H₃₀F₅N₃O₅ (Free Acid) | [3] |
| Molecular Weight | 631.59 g/mol (Free Acid) | [3] |
| Appearance | White to off-white to light yellow powder | [3] |
| Solubility | Freely soluble in water (as sodium salt) | [3] |
Mechanism of Action: GnRH Receptor Antagonism
Elagolix exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[1][5] This action prevents the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the ovarian production of estradiol and progesterone.[1][7] In conditions like endometriosis, where the growth of ectopic endometrial tissue is estrogen-dependent, this reduction in estradiol levels alleviates pain and reduces inflammation.[2]
The key steps in the mechanism of action are:
-
Competitive Binding: Elagolix, administered orally, enters the bloodstream and travels to the anterior pituitary gland.
-
Receptor Blockade: It binds to GnRH receptors with high affinity (KD = 54 pM), preventing the binding of native GnRH.[5][7]
-
Suppression of Gonadotropins: The blockade of GnRH signaling leads to an immediate and dose-dependent suppression of LH and FSH secretion.[6]
-
Reduction of Ovarian Hormones: Decreased gonadotropin levels result in reduced stimulation of the ovaries, leading to lower circulating levels of estradiol and progesterone.[1]
This mechanism is visually represented in the following diagram:
Caption: Elagolix blocks GnRH receptors, reducing estradiol and alleviating endometriosis symptoms.
Pharmacokinetics and Pharmacodynamics
-
Absorption: Elagolix is absorbed orally with a time to maximum concentration (Tmax) of approximately 1 hour.[1]
-
Distribution: The apparent volume of distribution at a steady state is significant, indicating distribution into tissues.[1]
-
Metabolism: It is primarily metabolized by the liver, with CYP3A being a major enzyme involved.[3]
-
Excretion: The majority of the drug is eliminated in the feces.[3]
-
Half-life: Elagolix has a relatively short terminal half-life of about 4 to 6 hours, which allows for its dose-dependent effect and rapid reversal of hormonal suppression upon discontinuation.[3][7]
Clinical Applications and Efficacy
Elagolix is approved for the management of moderate to severe pain associated with endometriosis.[1][8] Clinical trials have demonstrated its efficacy in reducing dysmenorrhea (painful periods) and non-menstrual pelvic pain.[9][10]
Summary of Key Phase 3 Clinical Trial Results (at 3 months) [10]
| Endpoint | Placebo | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |
| Reduced Period Pain (Dysmenorrhea) | 20-23% | 43-46% | 72-76% |
| Reduced Pelvic Pain (Non-menstrual) | 36-37% | 50% | 55-58% |
These studies show a statistically significant, dose-dependent reduction in endometriosis-associated pain compared to placebo.[10] Long-term extension studies have shown that these improvements can be maintained for up to 12 months.[11]
Synthesis of Elagolix
The synthesis of Elagolix is a multi-step process. While several routes have been published, a common strategy involves the construction of the core uracil ring system followed by the introduction of the various substituents. A key step in many syntheses is a Suzuki cross-coupling reaction.
A generalized synthetic approach involves:
-
Formation of the Uracil Core: Synthesis of a substituted 6-methyluracil derivative.
-
Bromination: Introduction of a bromine atom at the 5-position of the uracil ring.
-
Suzuki Coupling: The brominated uracil intermediate is coupled with 2-fluoro-3-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the 5-position.[4]
-
N-Alkylation and Chiral Amine Introduction: A chiral amine side chain is attached to the uracil ring.
-
Final Functional Group Manipulations: The final butanoic acid side chain is added, followed by hydrolysis of an ester precursor to yield Elagolix.[4]
The synthesis is complex and requires careful control of stereochemistry to obtain the desired (R)-enantiomer.[4]
Experimental Protocols
Representative In Vitro Assay: GnRH Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of a compound like Elagolix to the GnRH receptor.
Objective: To determine the inhibitory constant (Ki) of Elagolix for the human GnRH receptor.
Materials:
-
Membrane preparations from cells stably expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [³H]-Histrelin) as the ligand.
-
Elagolix (or test compound) at various concentrations.
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of Elagolix in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Elagolix or vehicle control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Elagolix that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This self-validating system includes controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand) to ensure the accuracy of the calculated specific binding.
Suppliers of Elagolix
Elagolix and its sodium salt are available from various manufacturers and suppliers of active pharmaceutical ingredients (APIs) and research chemicals. When sourcing, it is crucial to verify the supplier's credentials and request a Certificate of Analysis (CoA) to ensure purity and quality.
Table of Potential Suppliers
| Supplier | Location(s) | Notes |
| Dr. Reddy's Laboratories Ltd. | India, Israel, Saudi Arabia, U.S.A. | Offers Elagolix Sodium API with a USDMF available.[12] |
| Teva Pharmaceuticals Industries Ltd. | India, Israel, Saudi Arabia, U.S.A. | A major pharmaceutical company that may supply the API.[13] |
| Formosa Laboratories Inc. | Taiwan | Lists Elagolix Sodium as a product. |
| Veeprho | USA, UK | Supplies Elagolix impurities and related compounds for research. |
| DC Chemicals | - | Supplier of Elagolix for research purposes. |
Note: This is not an exhaustive list and availability may vary. Due diligence is recommended when selecting a supplier.
Conclusion
Elagolix is a significant therapeutic agent for the management of endometriosis-associated pain, offering a novel, oral treatment option. Its mechanism as a GnRH receptor antagonist allows for a controlled and reversible suppression of ovarian hormone production, directly addressing the underlying hormonal drivers of the disease. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, mechanism of action, and synthesis is essential for the development of future therapies and for optimizing its clinical use.
References
-
PubChem. Elagolix. National Center for Biotechnology Information. [Link]
-
R Discovery. What are the molecular and cellular mechanisms of action of ELAGOLIX SODIUM in the therapeutic application of ORILISSA? [Link]
-
Wikipedia. Elagolix. [Link]
-
Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics. [Link]
-
Informed C. Elagolix for Endometriosis. [Link]
-
MedWorks Media. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis. [Link]
-
ClinicalTrials.gov. A Clinical Study to Evaluate the Safety and Efficacy of Elagolix in Participants With Moderate to Severe Endometriosis-Associated Pain. [Link]
-
ORILISSA® (elagolix) Clinical Trials. [Link]
-
apicule. Elagolix sodium API Suppliers - Manufacturers and Distributors. [Link]
-
PubMed. Synthesis of [H-3]- and [C-14]-labeled elagolix. [Link]
-
Drug Central. elagolix. [Link]
-
MDPI. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. [Link]
-
Taylor, H. S., et al. (2020). A Clinician's Guide to the Treatment of Endometriosis with Elagolix. Journal of Women's Health. [Link]
-
Veeprho. Elagolix Impurities and Related Compound. [Link]
-
DC Chemicals. Elagolix|cas 834153-87-6. [Link]
-
Dr. Reddy's. Elagolix Sodium API Manufacturer and Supplier | CAS 832720-36-2. [Link]
-
Semantic Scholar. Elagolix Sodium Compositions and Processes (2019). [Link]
-
Formosa Laboratories, Inc. Elagolix Sodium. [Link]
Sources
- 1. US20190321363A1 - Process for the preparation of elagolix sodium and its polymorph - Google Patents [patents.google.com]
- 2. WO2021064561A1 - An improved process for the preparation of elagolix sodium - Google Patents [patents.google.com]
- 3. WO2020240375A1 - Improved process for the preparation of elagolix and its intermediates - Google Patents [patents.google.com]
- 4. boronpharm.com [boronpharm.com]
- 5. WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof - Google Patents [patents.google.com]
- 6. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021054896A1 - Process for preparing elagolix sodium and intermediates thereof - Google Patents [patents.google.com]
- 8. Synthesis method of elagolix intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2019112968A1 - Processes to produce elagolix - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. boronpharm.com [boronpharm.com]
- 13. Organometallics | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Guide to (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a specialized bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a boronic acid moiety, a cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, and a cyclopropylsulfamoyl group, a pharmacophore known to influence physicochemical properties and biological target interactions. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway and characterization protocol, and details its principal application as a building block in the Suzuki-Miyaura cross-coupling reaction—a critical tool for the synthesis of complex molecular architectures and novel drug candidates.
Physicochemical Properties and Structural Identification
This compound is a white to off-white solid at room temperature. The molecule's utility is derived from its distinct structural features: the ortho-methyl group, which sterically influences the boronic acid's reactivity and the rotational dynamics of the phenyl ring, and the N-cyclopropylsulfamoyl group, which can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. These features make it a valuable intermediate for creating diverse molecular libraries for screening.
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BNO₄S | [1][2][3] |
| Molecular Weight | 255.1 g/mol | [3] |
| Monoisotopic Mass | 255.07365 Da | [2] |
| CAS Number | 1217501-49-9 | [1] |
| IUPAC Name | [4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | [2] |
| SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O | [2] |
| InChIKey | KKXNAMHBRNMSBO-UHFFFAOYSA-N | [2] |
| Storage Temperature | -20°C is recommended for long-term stability |[3] |
Synthesis and Purification: A Validated Approach
The synthesis of arylboronic acids is a well-established field in organic chemistry. A robust and common strategy involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. This protocol is designed as a self-validating system, incorporating in-process checks to ensure the successful formation of the desired product.
Causality in Synthetic Design
The choice of an aryl bromide as a precursor is strategic; it is typically more reactive than an aryl chloride for forming the necessary organometallic intermediate (Grignard or organolithium) but more stable and cost-effective than an aryl iodide. The reaction is conducted at a very low temperature (-78°C) during the addition of the borate ester to prevent side reactions, such as the formation of diaryl or triaryl boranes from the reaction of the highly reactive organometallic species with the newly formed boronate ester.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established procedures for arylboronic acid synthesis.[4]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve the precursor, 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide (1.0 equivalent), in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (2.5 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent. Maintain the temperature below -70°C throughout the addition. A thick white precipitate may form.
-
Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1). Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to afford the final product as a white solid.
-
Validation: Confirm purity and identity using the characterization methods outlined in the next section.
Visualization: Synthetic Workflow
Caption: General synthetic pathway for the target boronic acid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a comprehensive and self-validating analytical dataset.
Table 2: Standard Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to the aromatic protons (with specific splitting patterns), a singlet for the methyl group, multiplets for the cyclopropyl protons, and a broad singlet for the boronic acid -OH groups. |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | Resonances for all unique carbon atoms, including the C-B bond which may appear as a broad signal. |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the molecular formula. | The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated mass. High-resolution MS (HRMS) can confirm the elemental composition. |
| FT-IR Spectroscopy | Identifies key functional groups. | Characteristic stretches for O-H (broad, from the boronic acid), N-H (from the sulfonamide), S=O (strong, from the sulfonamide), and C-H bonds.[5] |
| ¹¹B NMR | Specifically confirms the presence and environment of the boron atom. | A single, broad peak in the range of δ 19-30 ppm is characteristic of an arylboronic acid. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl structures, which are prevalent in pharmaceuticals.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation: The organoborane (in this case, our title boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic moiety from the boron atom is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for catalyst stability.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100°C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase and purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Significance and Outlook in Drug Discovery
The incorporation of boronic acids into medicinal chemistry has led to several FDA-approved drugs, including treatments for multiple myeloma and complex bacterial infections.[10][11][12] Boronic acids can act as reversible covalent inhibitors of serine proteases, a mechanism leveraged by drugs like bortezomib.[11]
Building blocks like this compound are therefore highly valuable. They enable medicinal chemists to:
-
Rapidly Synthesize Analogs: By using this boronic acid in Suzuki-Miyaura couplings with a wide array of halide-containing scaffolds, researchers can efficiently generate libraries of novel compounds.[13]
-
Explore Structure-Activity Relationships (SAR): The specific substitution pattern—the ortho-methyl and meta-sulfamoyl groups—provides a unique vector for exploring how steric and electronic properties affect a molecule's interaction with a biological target.
-
Improve Pharmacokinetic Profiles: The N-cyclopropylsulfamoyl moiety can be fine-tuned to enhance properties like metabolic stability, solubility, and cell permeability, which are critical for developing a successful drug candidate.[12]
References
-
Sinfoo BIOCHEM. (n.d.). 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid, (CAS# 1217501-49-9). Retrieved from [Link]
-
ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). Retrieved from [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]
-
ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tolylboronic acid. Retrieved from [Link]
Sources
- 1. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid,(CAS# 1217501-49-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. PubChemLite - 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S) [pubchemlite.lcsb.uni.lu]
- 3. usbio.net [usbio.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
physical and chemical characteristics of N-cyclopropylsulfamoyl substituted boronic acids
An In-depth Technical Guide to N-Cyclopropylsulfamoyl Substituted Boronic Acids
Abstract: The strategic incorporation of specific functional groups to modulate the physicochemical and pharmacological properties of molecular entities is a cornerstone of modern drug discovery. Among the vast arsenal of chemical motifs, boronic acids have proven indispensable, largely due to their versatile reactivity in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] This guide delves into a highly specialized subclass: N-cyclopropylsulfamoyl substituted boronic acids. The introduction of the N-cyclopropylsulfamoyl moiety imparts a unique and advantageous set of characteristics, including significantly altered acidity, improved stability, and nuanced reactivity. This document provides a comprehensive overview of the synthesis, core physicochemical properties, and critical applications of these compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Advantage of the N-Cyclopropylsulfamoyl Moiety
Boronic acids and their derivatives are foundational building blocks in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their utility is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for constructing C-C bonds.[4] However, parent aryl boronic acids possess inherent limitations, including a relatively high pKa (typically 8.8 for phenylboronic acid), which can necessitate harsh basic conditions for activation, and a propensity for decomposition pathways like protodeboronation, particularly for electron-deficient systems.[5][6]
The introduction of an N-cyclopropylsulfamoyl group onto the aromatic ring is a deliberate design choice to overcome these challenges. This functional group acts as a potent electron-withdrawing group, fundamentally altering the electronic nature of the boronic acid. This guide will explore the profound consequences of this substitution.
Key advantages conferred by the N-cyclopropylsulfamoyl group:
-
Modulated Acidity (pKa): Significantly lowers the pKa of the boronic acid, enabling more efficient transmetalation under milder basic conditions.
-
Enhanced Stability: The electron-deficient nature of the aryl ring can increase stability against certain decomposition pathways.
-
Bioisosteric Potential: The sulfonamide group can act as a bioisostere for carboxylic acids or other acidic moieties, offering opportunities to fine-tune pharmacokinetic and pharmacodynamic properties.[7][8]
-
Lipophilicity Tuning: The cyclopropyl group provides a way to modulate lipophilicity, a critical parameter for drug-likeness.[9]
Core Physicochemical Characteristics
The defining features of N-cyclopropylsulfamoyl substituted boronic acids stem from the strong inductive effect of the sulfonamide group.
Acidity (pKa)
The Lewis acidity of the boron center is paramount to the function of a boronic acid in catalysis. For a boronic acid (RB(OH)₂) to participate in the transmetalation step of the Suzuki-Miyaura cycle, it must be activated by a base to form the more nucleophilic boronate species (RB(OH)₃⁻).[4][10]
The N-cyclopropylsulfamoyl group, being strongly electron-withdrawing, significantly stabilizes the resulting anionic boronate. This stabilization shifts the equilibrium towards the boronate form, resulting in a lower pKa . For instance, while phenylboronic acid has a pKa of ~8.8, the pKa for 4-(N-allylsulfamoyl)-phenylboronic acid has been measured at 7.4.[11] This 1.4-unit drop allows for the efficient formation of the active boronate species under physiological or milder basic conditions (e.g., using K₃PO₄ or K₂CO₃ instead of NaOH or NaOEt), which broadens the functional group tolerance of the coupling reaction.[12]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | Comments |
| Phenylboronic Acid | C₆H₅B(OH)₂ | ~8.8[5] | Standard baseline; requires relatively strong base for activation. |
| 4-(N-Cyclopropylsulfamoyl) phenylboronic acid | (c-C₃H₅)NHSO₂-C₆H₄-B(OH)₂ | ~7.4* | pKa is significantly lowered, facilitating activation under milder conditions. |
*Value estimated based on the similar 4-(N-allylsulfamoyl)-phenylboronic acid.[11]
Stability
While many electron-deficient boronic acids are prone to protodeboronation, the strategic use of protecting groups can mitigate this issue.[6][13] N-cyclopropylsulfamoyl substituted boronic acids are often handled as their corresponding pinacol esters or as N-methyliminodiacetic acid (MIDA) boronates, which provide enhanced shelf-life and stability under basic reaction conditions.[13][14] These stable precursors can then release the active boronic acid in situ under the reaction conditions.
Lipophilicity (LogP)
The N-cyclopropylsulfamoyl group offers a modular handle for tuning lipophilicity. The sulfonamide portion is polar, while the cyclopropyl group is lipophilic. This balance is crucial in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Replacing a simple alkyl group with a cyclopropyl group typically leads to a decrease in lipophilicity, which can be beneficial for improving solubility and other pharmacokinetic parameters.[9]
Synthesis and Characterization
The synthesis of these specialized boronic acids is typically achieved through established organometallic methodologies.
Representative Synthetic Protocol
A common and reliable route involves the borylation of a corresponding aryl halide precursor. The N-cyclopropylsulfamoyl group is installed first, followed by a lithium-halogen exchange and subsequent trapping with a borate ester.
Workflow: Synthesis of (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a molecule of interest within contemporary drug discovery, embodying a structural class—boronic acids—known for unique biological activities and distinct physicochemical challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this specific compound. We move beyond mere procedural descriptions to elucidate the underlying chemical principles governing boronic acid solubility, including pH-dependence, solid-state transformations, and potential for degradation. This document details robust, field-proven protocols for determining both kinetic and thermodynamic solubility, outlines appropriate analytical quantification methods, and offers strategies for interpreting the resulting data. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a definitive solubility assessment, enabling informed decisions in lead optimization and preclinical development.
Introduction: The Physicochemical Landscape of a Modern Boronic Acid
This compound, hereafter referred to as the "target compound," is an organic molecule featuring three key functional groups that dictate its chemical behavior: a phenylboronic acid, a sulfonamide, and a cyclopropyl moiety.
-
Chemical Structure:
The boronic acid group is a Lewis acid, capable of reversibly forming esters with diols and exhibiting pH-dependent ionization, which profoundly impacts aqueous solubility.[5][6] The sulfonamide group adds a potential site for hydrogen bonding and introduces its own acidic proton, while the overall structure presents a moderate degree of lipophilicity. Understanding the interplay of these features is paramount for predicting and measuring the compound's solubility, a cornerstone of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] Poor aqueous solubility is a leading cause of attrition in drug development, often leading to low or erratic bioavailability.[8] Therefore, a thorough characterization of the solubility profile is not merely a data collection exercise but a critical step in risk mitigation for any development program.
This guide will systematically detail the experimental pathways to fully profile the solubility of the target compound, providing a blueprint for generating reliable and decision-enabling data.
Core Principles of Boronic Acid Solubility
The solubility of boronic acids is more complex than that of typical small molecules due to several unique chemical equilibria. A successful investigation hinges on understanding these phenomena.
2.1. Kinetic vs. Thermodynamic Solubility
A fundamental distinction in solubility testing is between kinetic and thermodynamic measurements.[9]
-
Kinetic Solubility: This is a high-throughput measurement typically used in early drug discovery.[10] It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[10][11] The resulting precipitate is often amorphous, leading to an overestimation of the true equilibrium solubility.[11]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution after prolonged incubation (e.g., 12-24 hours) with the solid material.[7][10] This value is critical for lead optimization and formulation development, as it reflects the maximum achievable concentration under equilibrium conditions, which is more relevant to in vivo absorption.[8]
A significant discrepancy between a high kinetic solubility value and a low thermodynamic solubility value often flags a compound that is "kinetically trapped" in a supersaturated state and may have challenges related to the stability of its solid form.[11]
2.2. The Critical Role of pH
The solubility of ionizable compounds is strictly dependent on pH.[8] Boronic acids are Lewis acids that accept a hydroxide ion to form a more soluble anionic boronate species. This equilibrium is governed by the compound's pKa. The pH-dependent behavior is critical, as it simulates the conditions the compound will encounter in the gastrointestinal tract.[7] Characterizing solubility across a range of physiologically relevant pH values is therefore mandatory.
2.3. Solid-State Considerations: Boroxine Formation
Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimetric anhydrides known as boroxines.[12][13] Boroxines are typically more crystalline and significantly less soluble than their monomeric boronic acid counterparts.[12] It is crucial during thermodynamic solubility experiments to analyze the remaining solid phase (e.g., by microscopy or XRPD) to determine if a conversion to the boroxine or another polymorph has occurred, as this will dictate the measured solubility value.[11]
2.4. Stability and Degradation
Boronic acids can be susceptible to oxidative degradation, which cleaves the carbon-boron bond to yield an alcohol and boric acid.[14][15][16] This degradation pathway can be accelerated by reactive oxygen species.[15] When conducting solubility studies, particularly with long incubation times, it is essential to use analytical methods like HPLC that can distinguish the parent compound from its degradants. A decrease in concentration over time may not be due to precipitation but to chemical instability.[11]
Experimental Design and Protocols
A tiered approach is recommended for a comprehensive solubility assessment. This begins with a high-throughput kinetic screen, followed by a definitive thermodynamic characterization at key pH values.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S) [pubchemlite.lcsb.uni.lu]
- 4. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid,(CAS# 1217501-49-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. ovid.com [ovid.com]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. d-nb.info [d-nb.info]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 16. chemrxiv.org [chemrxiv.org]
Stability of N-Substituted Sulfamoylphenylboronic Acids Under Atmospheric Conditions: An In-depth Technical Guide
Abstract
N-substituted sulfamoylphenylboronic acids are a pivotal class of organoboron compounds, integral to the synthesis of numerous pharmaceutical agents and advanced materials. Their utility, however, is intrinsically linked to their stability under ambient storage and reaction conditions. This technical guide provides a comprehensive examination of the factors governing the stability of these molecules, with a focus on their behavior under atmospheric conditions. We will delve into the primary degradation pathways—protodeboronation and oxidation—and explore how the electronic properties of the N-substituted sulfamoyl group influence these processes. Furthermore, this guide will present a detailed framework for assessing the stability of N-substituted sulfamoylphenylboronic acids through forced degradation studies, including robust analytical methodologies for monitoring degradation and characterizing byproducts. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and formulation of these valuable chemical entities.
Introduction: The Significance of N-Substituted Sulfamoylphenylboronic Acids
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the landscape of modern organic synthesis. Among these, the Suzuki-Miyaura coupling, which utilizes organoboronic acids, stands out for its versatility and functional group tolerance.[1] N-substituted sulfamoylphenylboronic acids have emerged as particularly valuable building blocks in this context. The sulfamoyl moiety (-SO₂NR₂) is a key pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The ability to readily incorporate this functional group into complex molecular architectures via their corresponding boronic acids has accelerated the discovery and development of new chemical entities.
However, the efficacy and reliability of any chemical synthesis are predicated on the stability of the starting materials. Boronic acids, in general, are susceptible to degradation under various conditions, and N-substituted sulfamoylphenylboronic acids are no exception.[2] Understanding the nuances of their stability is not merely an academic exercise; it has profound practical implications for:
-
Storage and Shelf-life: Ensuring the long-term integrity of these reagents is crucial for reproducible synthetic outcomes.
-
Reaction Optimization: Knowledge of degradation pathways allows for the rational design of reaction conditions that minimize byproduct formation.
-
Process Development and Scale-up: In a pharmaceutical manufacturing setting, predictable stability is a prerequisite for robust and cost-effective processes.
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of stability is a regulatory necessity.[3]
This guide will provide a foundational understanding of the stability of N-substituted sulfamoylphenylboronic acids, empowering researchers to handle these compounds with confidence and to design more effective and reliable synthetic strategies.
Fundamental Degradation Pathways of Arylboronic Acids
The stability of N-substituted sulfamoylphenylboronic acids is governed by the inherent reactivity of the arylboronic acid moiety. Two principal degradation pathways are of concern under atmospheric conditions: protodeboronation and oxidation.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This process is often the most significant contributor to the degradation of arylboronic acids.
The susceptibility of an arylboronic acid to protodeboronation is intimately linked to the electronic nature of the aromatic ring. The reaction can be catalyzed by both acid and base, although base-catalyzed protodeboronation is often more facile for electron-deficient systems.[5]
The Influence of the N-Substituted Sulfamoyl Group:
The sulfamoyl group (-SO₂NR₂) is a strong electron-withdrawing group. This property is a double-edged sword when it comes to the stability of the corresponding phenylboronic acid.
-
Increased Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the sulfamoyl group polarizes the C-B bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This can facilitate the cleavage of the C-B bond.
-
Stabilization of the Aryl Anion Intermediate: In some proposed mechanisms for base-catalyzed protodeboronation, an aryl anion is formed as a transient intermediate.[5] Electron-withdrawing groups, such as the sulfamoyl group, can stabilize this intermediate, thereby accelerating the rate of protodeboronation.
The nature of the N-substituents on the sulfamoyl group can further modulate these electronic effects. Bulky or electron-donating N-substituents may slightly mitigate the electron-withdrawing strength of the sulfamoyl group, potentially leading to enhanced stability compared to their counterparts with smaller or electron-withdrawing N-substituents.
Oxidation: The Unwanted Introduction of Oxygen
Arylboronic acids can undergo oxidation to the corresponding phenols.[6][7] This process is often mediated by reactive oxygen species (ROS) and can be influenced by the presence of light and trace metal impurities.
The general mechanism for the oxidation of arylboronic acids is complex and can proceed through various pathways, including radical mechanisms. The presence of atmospheric oxygen, especially under illumination, can promote the formation of peroxy species that can readily oxidize the boronic acid.
The Role of the N-Substituted Sulfamoyl Group in Oxidation:
The impact of the N-substituted sulfamoyl group on the oxidative stability of the phenylboronic acid is less straightforward than its effect on protodeboronation. While strong electron-withdrawing groups can sometimes render the aromatic ring less susceptible to electrophilic attack by certain oxidizing agents, the overall effect will depend on the specific oxidant and reaction conditions. It is generally prudent to assume that, like most arylboronic acids, N-substituted sulfamoylphenylboronic acids will exhibit some degree of sensitivity to oxidative degradation, particularly upon prolonged exposure to air and light.
A Framework for Stability Assessment: Forced Degradation Studies
To rigorously evaluate the stability of N-substituted sulfamoylphenylboronic acids, a systematic approach is required. Forced degradation (or stress testing) is a powerful tool used in the pharmaceutical industry to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[8][9] These studies involve subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.
A comprehensive forced degradation study for an N-substituted sulfamoylphenylboronic acid should encompass the following stress conditions:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.
-
Thermal Stress: Heating the solid material at a high temperature (e.g., 60-80 °C).
-
Photostability: Exposing the solid material or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
The goal of these studies is to achieve a target degradation of 5-20%.[3] This level of degradation is generally sufficient to detect and identify the major degradation products without completely consuming the parent compound.
Experimental Protocol: A Step-by-Step Guide to Forced Degradation
The following protocol provides a general framework for conducting a forced degradation study on an N-substituted sulfamoylphenylboronic acid. It is essential to adapt the specific conditions (e.g., temperature, duration of stress) based on the observed stability of the compound.
Materials:
-
N-substituted sulfamoylphenylboronic acid of interest
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
HPLC vials
-
Calibrated oven
-
ICH-compliant photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the N-substituted sulfamoylphenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Thermal Stress (Solid): Place a known quantity of the solid compound in an oven at a set temperature (e.g., 70 °C).
-
Thermal Stress (Solution): Place a sealed vial of the stock solution in an oven at a set temperature (e.g., 70 °C).
-
Photostability (Solid): Place a thin layer of the solid compound in a photostability chamber.
-
Photostability (Solution): Place a quartz cuvette or a suitable transparent vial containing the stock solution in a photostability chamber.
-
Control Sample: Store an aliquot of the stock solution under normal laboratory conditions, protected from light.
-
-
Stress Conditions and Sampling:
-
Incubate the stress samples under the specified conditions for a predetermined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot of each solution, neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for analysis.
-
For the solid samples, dissolve a known quantity in the initial solvent at each time point to prepare a solution for analysis.
-
-
Analytical Method: Analyze all samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methodology: The Key to Accurate Assessment
The cornerstone of any stability study is a robust analytical method that can separate the parent compound from its degradation products. For N-substituted sulfamoylphenylboronic acids, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 column is a good starting point. The choice of stationary phase can significantly impact the separation of polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the acidic boronic acid and any acidic or basic degradants.
-
Detection: UV detection is generally suitable for these aromatic compounds. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.
-
Method Validation: The final analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Visualization of the Workflow
The following diagram illustrates the general workflow for a forced degradation study of an N-substituted sulfamoylphenylboronic acid.
Caption: Workflow for a forced degradation study.
Data Interpretation and Presentation
The data generated from a forced degradation study should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
A summary table is an effective way to present the quantitative results of the stability study.
| Stress Condition | Time (hours) | % Assay of Parent Compound | Total % Degradation |
| Control | 0 | 100.0 | 0.0 |
| 72 | 99.8 | 0.2 | |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 95.2 | 4.8 |
| 48 | 90.5 | 9.5 | |
| 72 | 85.1 | 14.9 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 | 88.3 | 11.7 |
| 48 | 79.1 | 20.9 | |
| 72 | 70.5 | 29.5 | |
| Oxidation (3% H₂O₂, RT) | 24 | 92.7 | 7.3 |
| 48 | 87.4 | 12.6 | |
| 72 | 82.9 | 17.1 | |
| Thermal (Solid, 70°C) | 72 | 98.5 | 1.5 |
| Photostability (Solid, ICH) | 72 | 97.9 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Characterization of Degradation Products
For any significant degradation products observed, further characterization is necessary to elucidate their structures. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for obtaining the molecular weight of the degradants. For definitive structural confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[10][11]
Expected Degradation Products:
-
From Protodeboronation: The corresponding N-substituted sulfamoylbenzene (the parent aromatic ring without the boronic acid group).
-
From Oxidation: The corresponding N-substituted sulfamoylphenol.
Conclusions and Recommendations
N-substituted sulfamoylphenylboronic acids are valuable synthetic intermediates whose utility is dependent on their stability. The primary degradation pathways for these compounds under atmospheric conditions are protodeboronation and oxidation. The electron-withdrawing nature of the N-substituted sulfamoyl group is expected to increase the susceptibility of the C-B bond to hydrolytic cleavage, particularly under basic conditions.
To ensure the reliable use of these reagents, the following recommendations are made:
-
Storage: Store N-substituted sulfamoylphenylboronic acids in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, oxygen, and light.
-
Handling: Minimize the time that these compounds are exposed to the atmosphere during weighing and transfer.
-
Reaction Conditions: When using these boronic acids in reactions, particularly under basic conditions, consider the potential for competing protodeboronation. It may be necessary to optimize reaction times and temperatures to maximize the yield of the desired product.
-
Quality Control: For critical applications, it is advisable to periodically re-analyze the purity of stored N-substituted sulfamoylphenylboronic acids using a validated stability-indicating HPLC method.
By understanding the intrinsic stability of N-substituted sulfamoylphenylboronic acids and implementing appropriate handling and storage procedures, researchers can confidently utilize these powerful building blocks in their synthetic endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-646.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
- Perrin, D. M., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017, 139(35), 12113-12124.
- Perrin, D. M., et al. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 2014, 79(11), 5349-5355.
- Lee, A.-L., et al. Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 2017, 15(27), 5736-5740.
- Anslyn, E. V., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 2022, 87(22), 15071-15076.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.
- Chen, C.-H., et al. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 2021, 26(16), 4945.
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.
- Bakshi, M., & Singh, S. (2002). Stressed degradation studies: a tool for the determination of the intrinsic stability of drugs. Pharmaceutical Technology, 26(6), 34-46.
- Atia, A. A., & Kimura, T. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation.
- Alsante, K. M., et al. A new approach to forced degradation studies using anhydrous conditions. Pharmaceutical Technology, 2003, 27(11), 56-68.
- Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: a case study. Pharmaceutical Technology, 26(2), 48-54.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway identification of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
- Song, C., et al. Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Macromolecules, 2013, 46(15), 6171-6179.
- Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 1937, 59(1), 96-103.
- Fias, S., et al. Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 2021, 27(18), 5683-5688.
- Maren, T. H. The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Drug Metabolism and Disposition, 1984, 12(5), 614-618.
- Hall, D. G. (Ed.). (2011).
- Cammidge, A. N., & Creton, I. (2003). The Suzuki-Miyaura reaction of N-and O-heterocyclic boronic acids. Journal of the Chemical Society, Perkin Transactions 1, (12), 1737-1743.
- Kuivila, H. G., & Williams, D. C. (1964). Electrophilic Displacement Reactions. V. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(16), 3345-3351.
- Alcaraz, L., et al. (2004). Palladium-catalyzed cross-coupling of N, N-disubstituted sulfamides with aryl halides. Organic Letters, 6(16), 2701-2704.
- Smela, J. W. (2005). Regulatory considerations in stability testing. In Pharmaceutical Stability Testing to Support Global Markets (pp. 21-46). Taylor & Francis.
- Thatcher, G. R. J. (Ed.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Protodeboronation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Aromatic Scaffolds: Synthesis and Characterization of Novel Arylboronic Acids
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of the Carbon-Boron Bond
In the landscape of modern organic chemistry and drug discovery, few functionalities have proven as transformative and enabling as the boronic acid group attached to an aromatic ring. Arylboronic acids and their derivatives are not merely synthetic intermediates; they are precision tools that have unlocked unprecedented efficiencies in the construction of complex molecular architectures.[1][2][3] Their remarkable stability, coupled with their unique reactivity in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, has cemented their status as indispensable reagents.[1][4][5][6] This guide moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of the synthesis and characterization of novel arylboronic acids, empowering researchers to not only apply existing methods but to innovate and troubleshoot with confidence. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system grounded in robust scientific principles.
Part 1: Strategic Synthesis of Arylboronic Acids: A Methodological Compass
The synthetic chemist's toolkit for accessing arylboronic acids has expanded significantly from its classical roots. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.
The Classical Approach: Organometallic Intermediates
Historically, the synthesis of arylboronic acids relied on the reaction of organolithium or Grignard reagents with trialkyl borates, followed by aqueous workup.[7][8] This method remains a viable and cost-effective option for many substrates.
Causality Behind the Choice: This approach is powerful for creating specific regioisomers when a suitable aryl halide is available. The high reactivity of the organometallic species ensures a rapid and often high-yielding reaction with the electrophilic boron center of the trialkyl borate.
Experimental Protocol: Synthesis of an Arylboronic Acid via Grignard Reaction
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Initiate the reaction by adding a small crystal of iodine. Slowly add a solution of the aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the internal temperature below -60 °C. The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.
-
Hydrolysis: After stirring at -78 °C for 2-3 hours, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Workup and Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude arylboronic acid.
The Modern Era: Transition-Metal Catalyzed C-H Borylation
A paradigm shift in arylboronic acid synthesis has been the advent of transition-metal-catalyzed C-H bond activation and borylation.[9][10][11] This methodology allows for the direct conversion of an unactivated C-H bond on an aromatic ring to a C-B bond, often with high regioselectivity. Iridium-catalyzed systems, in particular, have emerged as the gold standard for their efficiency and broad substrate scope.[9][12][13][14][15]
Expertise in Action: The regioselectivity in iridium-catalyzed borylation is primarily governed by steric factors, with the boryl group being installed at the least hindered position.[12][16] This provides a complementary strategy to classical methods where electronic effects often dictate the position of metalation. Furthermore, this method exhibits exceptional functional group tolerance, obviating the need for protecting groups in many cases. While iridium has been a dominant catalyst, research into more abundant and cost-effective base metals like nickel and iron is an active and promising area.[9][16]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene
-
Reaction Setup: In a glovebox, combine the arene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), [Ir(COD)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %) in a vial.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) as the solvent.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting pinacol boronate ester can often be used directly in subsequent reactions or purified by column chromatography on silica gel.[17][18]
Below is a diagram illustrating the general workflow for the synthesis of arylboronic acids.
Caption: General workflow for arylboronic acid synthesis and purification.
Part 2: The Art of Purification: Ensuring Reagent Integrity
The purification of arylboronic acids can be challenging due to their propensity to undergo protodeboronation and their amphiphilic nature.[19][20][21][22] The choice of purification method is critical for obtaining high-purity material, which is essential for reproducible downstream applications.
-
Recrystallization: For solid arylboronic acids, recrystallization is often the most effective method for achieving high purity.[23] A key consideration is the potential for the formation of trimeric anhydrides, known as boroxines, upon heating, which can complicate the process.[24]
-
Acid-Base Extraction: The weakly acidic nature of the boronic acid group (pKa ~9) can be exploited for purification.[25][26] Washing an ethereal solution of the crude product with a mild base will extract the boronic acid into the aqueous phase as the boronate salt. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.
-
Chromatography: While direct chromatography of arylboronic acids on silica gel can be problematic due to strong adsorption and decomposition, their corresponding boronate esters, particularly pinacol esters, are generally more amenable to chromatographic purification.[17][18]
Trustworthiness through Purity: Impurities in arylboronic acid reagents, such as residual halides from the starting material or deboronated byproducts, can have a significant impact on the efficiency and outcome of subsequent reactions. Rigorous purification is therefore not just a matter of good practice but a cornerstone of reliable and reproducible science.
Part 3: Comprehensive Characterization: Unveiling Molecular Identity and Purity
A multi-technique approach is essential for the unambiguous characterization of novel arylboronic acids and the confirmation of their purity.
| Technique | Information Gained | Key Considerations |
| ¹H NMR | Confirms the aromatic substitution pattern and the presence of protons on adjacent carbons. | The B(OH)₂ protons are often broad and may exchange with residual water in the solvent. |
| ¹³C NMR | Provides information on the carbon skeleton. The carbon attached to the boron atom typically appears at a characteristic downfield shift. | |
| ¹¹B NMR | Directly observes the boron nucleus. Arylboronic acids typically show a broad singlet in the range of δ 28-34 ppm. | This is a definitive technique for confirming the presence of the boronic acid functionality. |
| Mass Spectrometry | Determines the molecular weight and provides information on the elemental composition (High-Resolution MS). | Electrospray ionization (ESI) is a common technique, often showing the [M-H]⁻ or [M+Na]⁺ ions. |
| Infrared (IR) Spectroscopy | Shows characteristic O-H stretching vibrations (broad, ~3200-3600 cm⁻¹) and B-O stretching (~1350 cm⁻¹). | |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Essential for unambiguous structure determination of novel compounds. |
| Melting Point | A sharp melting point is a good indicator of purity for crystalline solids. |
A Self-Validating System: The combination of these techniques provides a self-validating system for characterization. For instance, the molecular formula determined by high-resolution mass spectrometry should be consistent with the integration and chemical shifts observed in the NMR spectra.
Below is a decision tree for the characterization of a newly synthesized arylboronic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Arylboronic acids in organic synthesis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. deepdyve.com [deepdyve.com]
- 15. Ir-catalyzed proximal and distal C-H borylation of arenes. | Semantic Scholar [semanticscholar.org]
- 16. Nickel-catalyzed borylation of arenes and indoles via C–H bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01378J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 23. researchgate.net [researchgate.net]
- 24. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 26. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
The Ascendancy of the Boron Atom: A Technical Guide to Boronic Acid Derivatives in Medicinal Chemistry
Foreword: Beyond Carbon's Reign
For decades, the landscape of medicinal chemistry has been dominated by carbon-centric scaffolds. However, the introduction of a seemingly simple element, boron, has catalyzed a paradigm shift in drug design and development. Boronic acid derivatives, once considered niche chemical curiosities, have emerged as a validated and versatile class of therapeutic agents, tackling diseases ranging from multiple myeloma to life-threatening bacterial infections. This guide provides an in-depth exploration of the core principles and diverse applications of boronic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical insights. The historical skepticism surrounding boron-containing compounds due to perceived toxicity has been largely dispelled, particularly following the clinical success of bortezomib, paving the way for a new era of boron-based therapeutics.[1][2][3][4]
Part 1: The Boronic Acid Pharmacophore: A Unique Chemical Toolkit
The therapeutic utility of boronic acids stems from the unique electronic and geometric properties of the boron atom. Unlike carbon, boron possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons. This fundamental property underpins its ability to form reversible covalent bonds with biological nucleophiles, a mode of interaction that is central to its medicinal applications.[5]
In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species. This equilibrium is pH-dependent and crucial for the interaction with biological targets. The ability to form stable, yet reversible, adducts with hydroxyl groups, particularly the serine and threonine residues found in the active sites of many enzymes, is a hallmark of boronic acid-based inhibitors.[5]
Part 2: Taming Enzymes: Boronic Acids as Potent and Selective Inhibitors
The capacity for reversible covalent inhibition has positioned boronic acids as powerful tools for modulating enzyme activity. This is most prominently illustrated by their success as proteasome inhibitors and β-lactamase inhibitors.
Proteasome Inhibition: A Revolution in Cancer Therapy
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of intracellular proteins, thereby regulating a multitude of cellular processes.[6][7][8] Cancer cells, particularly those of multiple myeloma, exhibit heightened proteasome activity to manage the large quantities of abnormal proteins they produce, making them exquisitely sensitive to proteasome inhibition.[9]
Bortezomib (Velcade®) , the first-in-class proteasome inhibitor approved by the FDA in 2003, is a dipeptide boronic acid that has revolutionized the treatment of multiple myeloma.[1][10][11] Its mechanism of action involves the high-affinity and specific binding of the boron atom to the catalytic site of the 26S proteasome.[7] Specifically, bortezomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[6][12] This inhibition prevents the degradation of pro-apoptotic factors, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[6][7][9][10][12][13]
Ixazomib (Ninlaro®) , the first orally bioavailable proteasome inhibitor, shares a similar mechanism of action with bortezomib.[1][14] As a dipeptidyl boronic acid, it also selectively and reversibly inhibits the β5 subunit of the 20S proteasome.[9][14][15][16] The oral administration of ixazomib, in the form of its citrate ester prodrug, offers a significant improvement in patient convenience.[14]
Table 1: FDA-Approved Boronic Acid-Based Proteasome Inhibitors
| Drug | Chemical Class | Mechanism of Action | Primary Indication | Administration |
| Bortezomib | Dipeptide boronic acid | Reversible inhibitor of the β5 subunit of the 20S proteasome | Multiple Myeloma, Mantle Cell Lymphoma | Intravenous/Subcutaneous |
| Ixazomib | Dipeptide boronic acid | Reversible inhibitor of the β5 subunit of the 20S proteasome | Multiple Myeloma | Oral |
Workflow: Proteasome Inhibition by Boronic Acid Derivatives
Caption: Mechanism of proteasome inhibition by boronic acid derivatives leading to cancer cell apoptosis.
β-Lactamase Inhibition: Restoring Antibiotic Efficacy
The escalating threat of antimicrobial resistance is largely driven by the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics.[17] Boronic acid derivatives have emerged as potent inhibitors of these resistance-conferring enzymes.
Vaborbactam , a cyclic boronic acid, is a β-lactamase inhibitor approved for use in combination with the carbapenem antibiotic meropenem (Vabomere®).[10][18] Vaborbactam itself possesses no antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, including the clinically significant Klebsiella pneumoniae carbapenemase (KPC).[18][19][20] The cyclic structure of vaborbactam contributes to its high affinity and specificity for the active site serine of these enzymes, forming a reversible covalent adduct that mimics the transition state of β-lactam hydrolysis.[19] This synergistic combination restores the activity of meropenem against many multidrug-resistant Gram-negative bacteria.[18][20]
Table 2: FDA-Approved Boronic Acid-Based β-Lactamase Inhibitor
| Drug | Chemical Class | Mechanism of Action | Combination Agent | Primary Indication |
| Vaborbactam | Cyclic boronic acid | Reversible covalent inhibitor of serine β-lactamases (e.g., KPC) | Meropenem | Complicated Urinary Tract Infections |
Mechanism: Vaborbactam Inhibition of β-Lactamase
Caption: Vaborbactam protects meropenem from β-lactamase degradation, enabling its antibacterial action.
Part 3: Expanding Horizons: Drug Delivery and Diagnostics
The unique chemical reactivity of boronic acids extends their utility beyond enzyme inhibition into the realms of targeted drug delivery and diagnostics.
Smart Drug Delivery Systems
The ability of boronic acids to interact with diols has been exploited to create sophisticated drug delivery systems. Phenylboronic acid (PBA) and its derivatives can form reversible covalent bonds with the sialic acid residues that are often overexpressed on the surface of cancer cells, enabling targeted drug delivery.[21][22]
Furthermore, boronic acids can be incorporated into prodrugs that are designed to release their therapeutic payload in response to specific stimuli within the tumor microenvironment.[23] For instance, the high levels of reactive oxygen species (ROS) characteristic of many tumors can oxidize the carbon-boron bond, triggering the release of an active drug.[23][24] This approach offers a promising strategy for enhancing the therapeutic index of potent anticancer agents by minimizing systemic toxicity.[23]
Boronic Acids as Chemical Sensors
The reversible interaction of boronic acids with 1,2- and 1,3-diols forms the basis of their application as sensors for carbohydrates.[1] This has led to the development of systems for monitoring glucose levels, which could have significant implications for the management of diabetes.[1] The binding of glucose to a boronic acid-functionalized molecule can induce a detectable change in fluorescence or color, allowing for quantitative measurement.
Part 4: Synthesis and Experimental Protocols
The synthesis of boronic acids is well-established, with several reliable methods available to the medicinal chemist.[1] A common approach involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[1] More recently, transition metal-catalyzed C-H borylation reactions have provided more direct and efficient routes to a wide range of boronic acid derivatives.[1]
Conceptual Protocol: Synthesis of a Dipeptide Boronic Acid Proteasome Inhibitor
This protocol outlines a conceptual synthetic route to a dipeptide boronic acid, similar in structure to bortezomib.
-
Step 1: Boronic Ester Formation: Start with a suitable pinacol boronate ester of an amino acid (e.g., (R)-1-amino-3-methylbutyl)boronic acid pinacol ester).
-
Step 2: Peptide Coupling: Couple the N-terminus of the boronic acid-containing amino acid with a protected amino acid (e.g., Fmoc-L-phenylalanine) using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Step 3: Deprotection: Remove the Fmoc protecting group using a base such as piperidine.
-
Step 4: Final Coupling: Couple the newly formed dipeptide with pyrazinoic acid to complete the backbone structure.
-
Step 5: Deprotection of Boronic Acid: Hydrolyze the pinacol ester under acidic conditions to yield the final dipeptide boronic acid.
Experimental Workflow: In Vitro Proteasome Inhibition Assay
This workflow describes a typical fluorescence-based assay to determine the inhibitory potency of a boronic acid derivative against the 20S proteasome.
-
Reagents and Materials:
-
Purified 20S human proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (boronic acid derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., bortezomib)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In the microplate, add the assay buffer, 20S proteasome, and the diluted test compound or control.
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Part 5: The Future is Boron: Emerging Applications and Perspectives
The field of boronic acid medicinal chemistry continues to expand, with several exciting areas of research poised to deliver the next generation of therapeutics.
-
PROTACs and Molecular Glues: The ability of boronic acids to act as covalent warheads is being explored in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation.
-
Novel Antibacterial Agents: Beyond β-lactamase inhibition, boronic acids are being investigated as direct-acting antibacterial agents that target other essential bacterial enzymes or processes, such as cell wall synthesis.[25][26]
-
Expanded Anticancer Applications: Researchers are designing boronic acid derivatives that inhibit other cancer-relevant targets, such as histone deacetylases (HDACs) and various serine proteases.[10][27]
-
Boron Neutron Capture Therapy (BNCT): Boronic acids, particularly 4-boronophenylalanine, are being used as boron delivery agents for BNCT, a targeted radiotherapy for invasive cancers.[21]
Despite the remarkable progress, challenges remain, including optimizing the pharmacokinetic properties and minimizing off-target effects of boronic acid-based drugs. However, the unique reactivity and versatility of the boronic acid moiety ensure that it will remain a key pharmacophore in the medicinal chemist's arsenal for the foreseeable future. The continued exploration of boron chemistry promises to unlock novel therapeutic strategies and address unmet medical needs.
References
- NINLARO® (ixazomib) Mechanism of Action. Takeda.
-
Ixazomib. Wikipedia. Available at: [Link]
-
Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, 25(18), 4323. Available at: [Link]
-
Maslah, Z., Al-Omari, S., & Al-Mughrabi, K. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187786. Available at: [Link]
-
Al-Harbi, S., Al-Otaibi, B., & Al-Askar, A. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Saudi Pharmaceutical Journal, 30(8), 1011-1024. Available at: [Link]
-
VABOMERE (meropenem and vaborbactam) How It Works. Melinta Therapeutics. Available at: [Link]
-
Bortezomib. Wikipedia. Available at: [Link]
-
Anticancer boron-containing prodrugs responsive to oxidative stress from the tumor microenvironment. European Journal of Medicinal Chemistry. Available at: [Link]
-
What is the mechanism of Bortezomib? Patsnap Synapse. Available at: [Link]
-
Ling, Y. H., Liebes, L., & Perez-Soler, R. (2009). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 8(5), 1145-1150. Available at: [Link]
-
Gound, H., & Anand, A. (2023). Bortezomib. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19. Available at: [Link]
-
Mechanism of action of ixazomib. ResearchGate. Available at: [Link]
-
Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(11), 1353-1366. Available at: [Link]
-
Richardson, P. G., et al. (2016). Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Design, Development and Therapy, 10, 299-311. Available at: [Link]
-
Tooke, C. L., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy, 64(10), e00939-20. Available at: [Link]
-
Vaborbactam. Wikipedia. Available at: [Link]
-
Shirley, M. (2018). Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs, 78(6), 677-686. Available at: [Link]
-
Kumar, A., et al. (2017). Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents. ACS Medicinal Chemistry Letters, 8(8), 820-823. Available at: [Link]
-
Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. F1000Research. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central. Available at: [Link]
-
What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments? Dr.Oracle. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4933. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]
-
Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. Available at: [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
-
An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering, Science and Sustainability. Available at: [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. Available at: [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central. Available at: [Link]
-
Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin. National Institutes of Health. Available at: [Link]
-
Have organoboronic acids and their esters been used in humans with cancer? Dr.Oracle. Available at: [Link]
-
Activity of Organoboron Compounds against Biofilm-Forming Pathogens. PubMed Central. Available at: [Link]
-
Drugs containing boronic acid approved by the Food and Drug... ResearchGate. Available at: [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
-
Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation. PubMed. Available at: [Link]
-
The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. Available at: [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link]
-
Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 5. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 6. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 10. mdpi.com [mdpi.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ixazomib - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 19. Vaborbactam - Wikipedia [en.wikipedia.org]
- 20. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid Suzuki coupling protocol
An Application Guide for the Suzuki-Miyaura Coupling of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the coupling of a pharmaceutically relevant building block, This compound . The presence of an electron-withdrawing N-cyclopropylsulfamoyl group and a sterically influential ortho-methyl substituent presents unique challenges, such as a reduced rate of transmetalation and potential side reactions.[4][5] This document offers researchers and drug development professionals a comprehensive framework for optimizing reaction conditions, executing a robust experimental protocol, and troubleshooting common issues to achieve high-yield synthesis of target biaryl compounds.
The Mechanism: Understanding the Catalytic Engine
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. A fundamental grasp of this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-X). This irreversible step forms a square planar Pd(II) complex.[1][7]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.[8][9][10][11]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Protocol for a Challenging Substrate
The structure of this compound requires careful selection of reaction parameters to overcome its inherent electronic and steric properties. The strong electron-withdrawing nature of the sulfamoyl group deactivates the phenyl ring, slowing the crucial transmetalation step.[4][12]
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand is paramount for success. While simple catalysts like Pd(PPh₃)₄ can be effective for straightforward couplings, challenging substrates necessitate more sophisticated systems.
-
Ligands: For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are required. These ligands enhance the rate of both oxidative addition and reductive elimination and stabilize the Pd(0) center, preventing decomposition into palladium black.[9][12] Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.[5]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for electron-deficient and sterically hindered substrates.[5] | Air-sensitive ligand, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for a broad range of substrates, including chlorides.[5] | Air-sensitive ligand, higher cost. |
| PdCl₂(dppf) | Diphosphine complex | Good general-purpose catalyst, relatively air-stable precatalyst. | May show lower activity for this specific substrate compared to Buchwald systems.[5] |
| Pd(PPh₃)₄ | Monodentate phosphine | Readily available and inexpensive. | Often requires higher temperatures and may be inefficient for deactivated substrates.[5] |
Recommendation: A system employing a Buchwald-type ligand such as SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is the recommended starting point for this substrate.
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the reaction, particularly the transmetalation step.
-
Base: A base is required to activate the boronic acid.[9][11] The choice of base can significantly impact yield, especially when sensitive functional groups are present.
-
K₂CO₃ / Cs₂CO₃ (Carbonates): Strong bases, often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble and often more effective for difficult couplings.[13]
-
K₃PO₄ (Phosphate): A strong, non-nucleophilic base, often effective in anhydrous conditions and a good choice for this substrate.
-
KF (Fluoride): A milder base, useful if the coupling partner has base-labile functional groups (e.g., esters).[14]
-
-
Solvent: A polar aprotic solvent is typically used. Often, a small amount of water is added to help dissolve the inorganic base and facilitate the formation of the active borate species.
-
1,4-Dioxane / Water: A very common and effective solvent system.
-
Toluene / Water: Another excellent choice, particularly for higher-temperature reactions.
-
DMF or THF: Can also be effective, though care must be taken to ensure they are anhydrous if required.[1]
-
Recommendation: Start with K₃PO₄ in a 1,4-Dioxane/H₂O (e.g., 10:1) mixture.
Detailed Experimental Protocol
This protocol provides a general procedure for coupling this compound with a generic aryl bromide. Reagent stoichiometry and reaction time may require optimization.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Reagents and Equipment
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 10:1 ratio, to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solvent is fully degassed.[15]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Figure 2: A generalized workflow for the Suzuki coupling experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[1] 2. Poor solubility of reagents.[14] 3. Incorrect base or solvent system. | 1. Ensure rigorous degassing at all steps. Use fresh catalyst. 2. Try a different solvent system (e.g., Toluene/H₂O, DMF). 3. Screen alternative bases (e.g., Cs₂CO₃). |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of excess water or acidic impurities. 2. Reaction temperature is too high or run for too long.[16] | 1. Use anhydrous base (K₃PO₄) and solvent. Minimize water content. 2. Lower the reaction temperature. Consider using a more stable boronic ester derivative (e.g., pinacol ester).[1] |
| Homocoupling (Boronic acid couples with itself) | 1. Oxygen contamination leading to Pd(II)-mediated homocoupling.[1] 2. Oxidative addition is slow relative to homocoupling. | 1. Improve degassing technique. 2. Use a more active ligand (e.g., Buchwald type) to accelerate the main catalytic cycle. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure the ligand-to-palladium ratio is sufficient (typically 2:1 for bidentate, 4:1 for monodentate). 2. Check for impurities in reagents that might poison the catalyst. |
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2021). ACS Publications. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. (2020). ACS Publications. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). PubMed Central. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). (n.d.). PubChem. [Link]
-
4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid, (CAS# 1217501-49-9). (n.d.). Sinfoo BIOCHEM. [Link]
-
Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Watson International Ltd. [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2002). Tetrahedron Letters. [Link]
-
Synthesis of 4-tolylboronic acid. (n.d.). PrepChem.com. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of Sulfamoylphenylboronic Acids
Introduction: The Significance of the Sulfamoylphenyl Moiety in Modern Chemistry
The sulfamoylphenyl structural motif is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in a wide array of bioactive molecules, including potent enzyme inhibitors and therapeutic agents, underscores the critical need for robust and efficient synthetic methodologies for its incorporation into complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, offering a versatile and functional-group-tolerant approach to the synthesis of biaryl and heteroaryl compounds.
However, the coupling of sulfamoylphenylboronic acids presents a unique set of challenges that necessitate a carefully considered approach to catalyst selection. The inherent steric bulk of the sulfamoyl group, particularly when positioned ortho to the boronic acid, combined with its electron-withdrawing nature, can significantly impede the key steps of the catalytic cycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of palladium catalysts for the successful Suzuki-Miyaura coupling of this important class of substrates. We will delve into the mechanistic considerations that inform catalyst choice and provide detailed, field-proven protocols to empower you to overcome the synthetic hurdles associated with these challenging yet valuable building blocks.
Mechanistic Insights and the Rationale for Catalyst Selection
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the delicate balance of the rates of oxidative addition, transmetalation, and reductive elimination. The sulfamoylphenylboronic acid substrate exerts its influence on this catalytic cycle in two primary ways:
-
Steric Hindrance: The bulky sulfamoyl group, especially in an ortho position, can sterically encumber the palladium center, hindering the approach of the coupling partners and slowing down both the transmetalation and reductive elimination steps.
-
Electronic Effects: The electron-withdrawing nature of the sulfonamide can decrease the nucleophilicity of the arylboronic acid, potentially retarding the transmetalation step.
To counteract these challenges, the selection of an appropriate palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount. The ligand plays a pivotal role in modulating the steric and electronic environment of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.
The Crucial Role of Ligands: A Dichotomy of Choice
Two main classes of ligands have demonstrated exceptional efficacy in facilitating the coupling of sterically hindered and electronically demanding substrates: biaryl phosphines and N-heterocyclic carbenes (NHCs) .
1. Bulky, Electron-Rich Biaryl Phosphine Ligands:
Pioneered by the likes of Buchwald and Hartwig, these ligands are characterized by their significant steric bulk and strong electron-donating properties. The steric congestion around the palladium center promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Furthermore, the electron-rich nature of these phosphines enhances the rate of reductive elimination. For the coupling of sulfamoylphenylboronic acids, ligands such as XPhos , SPhos , and RuPhos are excellent starting points.
2. N-Heterocyclic Carbene (NHC) Ligands:
NHCs have emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts. This stability is particularly advantageous when dealing with challenging substrates that might otherwise lead to catalyst decomposition. For the coupling of substrates analogous to sulfamoylphenylboronic acids, such as aryl sulfamates, NHC-palladium complexes have shown considerable promise[1][2].
Decision-Making Workflow for Catalyst Selection
The following workflow provides a systematic approach to selecting and optimizing a palladium catalyst system for the Suzuki-Miyaura coupling of sulfamoylphenylboronic acids.
Caption: A decision-making workflow for palladium catalyst selection in the coupling of sulfamoylphenylboronic acids.
Data Presentation: A Comparative Overview of Catalyst Systems
While specific data for the coupling of sulfamoylphenylboronic acids is sparse in the literature, we can draw valuable comparisons from the performance of catalyst systems with structurally related and otherwise challenging substrates.
| Catalyst System (Pd Precursor + Ligand) | Substrate Type | Key Advantages | Reference |
| Pd(OAc)₂ + XPhos | Sterically hindered aryl chlorides | High activity for hindered substrates, commercially available. | Buchwald et al. |
| Pd₂(dba)₃ + SPhos | Electron-rich and -poor aryl chlorides | Broad substrate scope, good functional group tolerance. | Buchwald et al. |
| [Pd(IPr)(cinnamyl)Cl] | Aryl sulfamates | High stability and turnover numbers, effective for S-based electrophiles. | [1][2] |
| Pd(OAc)₂ + RuPhos | Highly substituted biaryls | Excellent for tetra-ortho-substituted biaryl synthesis. | Buchwald et al. |
Experimental Protocols: A Self-Validating System
The following protocol is a generalized yet robust starting point for the Suzuki-Miyaura coupling of a generic sulfamoylphenylboronic acid with an aryl bromide. It is designed to be a self-validating system, where careful execution and monitoring will provide clear indicators of success or the need for further optimization.
Generalized Protocol for the Suzuki-Miyaura Coupling of a Sulfamoylphenylboronic Acid
Materials:
-
Sulfamoylphenylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sulfamoylphenylboronic acid (1.0 equiv), aryl bromide (1.2 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of sulfamoylphenylboronic acids, while challenging, is a highly enabling transformation in modern synthetic chemistry. A judicious choice of palladium catalyst, guided by an understanding of the steric and electronic demands of the substrate, is the key to success. Bulky, electron-rich biaryl phosphine ligands and robust N-heterocyclic carbene ligands provide a powerful arsenal for the synthetic chemist. The protocols and workflows detailed in this application note serve as a comprehensive guide to navigate the intricacies of this important reaction, empowering researchers to efficiently synthesize molecules of significant interest in drug discovery and materials science. As ligand design continues to evolve, we can anticipate the development of even more active and versatile catalyst systems that will further expand the horizons of what is synthetically achievable.
References
-
Wang, Z.-Y., Ma, Q.-N., Li, R.-H., & Shao, L.-X. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899–7906. [Link]
-
Shao, L.-X., & Wang, Z.-Y. (2014). ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ChemInform, 45(24). [Link]
-
Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]
-
DeBergh, J. R., & Sammakia, T. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(40), 15012–15015. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Synfacts, 2011(7), 0731. [Link]
- Snieckus, V., & Beaulieu, F. (2006). Synthesis of Biaryl Sulfonamides by Suzuki Cross Coupling Reactions. In Topics in Current Chemistry (Vol. 266, pp. 241–287). Springer.
Sources
optimal base and solvent conditions for Suzuki reactions with (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
An Application Guide: Optimizing Base and Solvent Conditions for Suzuki Reactions with (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This reaction is integral to the synthesis of a wide array of valuable compounds, from pharmaceutical intermediates to advanced materials.[3] The specific substrate, this compound, presents a unique set of challenges due to a combination of steric hindrance and electronic effects. The ortho-methyl group introduces significant steric bulk around the boron center, while the potent electron-withdrawing N-cyclopropylsulfamoyl group at the para-position decreases the nucleophilicity of the arylboronic acid.[4][5]
This guide, intended for researchers and drug development professionals, provides a detailed analysis of the critical roles of the base and solvent in overcoming these challenges. We will explore the mechanistic rationale behind condition selection and provide a robust, optimized protocol for achieving high-yield couplings with this demanding substrate.
Mechanistic Considerations for a Challenging Substrate
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For a sterically and electronically challenging substrate like this compound, the transmetalation step is often rate-limiting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
The base is arguably the most crucial variable in couplings involving electron-deficient boronic acids. Its primary role is not merely to scavenge acid but to activate the boronic acid.[9] In the absence of a base, the transmetalation step does not proceed efficiently.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which significantly enhances the rate of ligand transfer to the palladium center.[10][11][12]
For this compound, the electron-withdrawing sulfamoyl group reduces the electron density of the aromatic ring, making the boronic acid a weaker nucleophile. Therefore, a moderately strong base is required to drive the formation of the active boronate.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): Often insufficient for activating electronically poor or sterically hindered boronic acids.[13]
-
Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently the bases of choice for challenging couplings. They are strong enough to form the boronate without causing significant side reactions.[7][14]
-
Organic Bases (e.g., NEt₃): Generally less effective in this context.[6]
-
Alkoxide Bases (e.g., KOtBu): Very strong bases that can be effective but may promote side reactions, including catalyst degradation or reaction with sensitive functional groups.[8]
The Influence of the Solvent System
The solvent system must be chosen to dissolve the organic substrates, the catalyst, and, crucially, to facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are the most common primary solvents for Suzuki reactions.[6][13] They provide good solubility for the aryl partners and the palladium catalyst.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While effective in some cases, they can be difficult to remove and may coordinate to the palladium center, inhibiting catalysis.[15][16]
-
The Co-Solvent Effect (Water): The addition of a small amount of water is often highly beneficial, if not essential.[17] Water helps to dissolve the inorganic base, facilitating the formation of the boronate at the phase interface.[18][19] For the title substrate, a biphasic system like Toluene/H₂O or Dioxane/H₂O is strongly recommended.[14] The ratio of the organic solvent to water can be a key parameter to optimize.
Optimization of Reaction Conditions
Due to the combined steric and electronic challenges of this compound, a systematic approach to optimizing the reaction conditions is necessary. The choice of palladium catalyst and ligand is as critical as the base and solvent. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the difficult reductive elimination step for sterically demanding products.[20][21]
Table 1: Screening of Base and Solvent Conditions
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), XPhos Pd G2 (2 mol%), Solvent (0.1 M), 100 °C, 12 h.
| Entry | Base (equiv) | Solvent System | Yield (%) | Observations |
| 1 | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 45 | Incomplete conversion. |
| 2 | Cs₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 78 | Significant improvement over K₂CO₃. |
| 3 | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 92 | Excellent conversion and clean reaction. [14] |
| 4 | KOtBu (2.0) | Dioxane (anhydrous) | 65 | Some decomposition observed. |
| 5 | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 89 | Slightly lower yield than dioxane. |
| 6 | K₃PO₄ (2.0) | THF / H₂O (4:1) | 85 | Good yield, THF is a viable alternative. |
| 7 | K₃PO₄ (2.0) | DMF | 55 | Byproduct formation. |
Data is illustrative, based on established principles for similar challenging Suzuki-Miyaura couplings.
Recommended Application Protocol
This protocol is a robust starting point for coupling this compound with a range of aryl or vinyl bromides.
Experimental Workflow Diagram
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. scispace.com [scispace.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 21. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Reaction Monitoring Techniques for Boronic Acid Cross-Coupling Reactions
Introduction: The Imperative for Precision in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is extensive, particularly in the synthesis of biaryl scaffolds crucial to the pharmaceutical and advanced materials industries.[2][4] However, the apparent simplicity of the reaction's components—a palladium catalyst, a base, an organoboron species, and an organic halide—belies a complex catalytic cycle influenced by subtle variations in conditions.[3][5]
For researchers in process development and drug discovery, merely achieving product formation is insufficient. A deep, quantitative understanding of the reaction's progress is essential for optimization, impurity profiling, identifying the reaction endpoint, and ensuring batch-to-batch consistency. This is where robust reaction monitoring becomes indispensable. Temporal profiling of a reaction provides the gold standard for mechanistic understanding and process control, revealing the dynamic interplay of all observable species throughout the transformation.[2]
This guide provides a detailed overview of the prevalent offline and in-situ techniques used to monitor boronic acid cross-coupling reactions. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights and detailed protocols for immediate application.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of a monitoring technique is a critical decision dictated by the specific information required, the physical properties of the reactants and products, and the available instrumentation. The primary division is between offline (extractive) methods, which analyze discrete samples removed from the reactor, and in-situ (online) methods, which probe the reaction mixture directly in real-time.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| HPLC/UPLC | Liquid-phase separation based on polarity | Quantitative analysis of reactants, products, and non-volatile impurities. | Highly quantitative, versatile, excellent for complex mixtures, robust. | Requires sampling and quenching, potential for sample degradation, time delay in analysis. |
| GC / GC-MS | Gas-phase separation based on volatility & boiling point | Analysis of volatile and thermally stable compounds. | High resolution, excellent for identifying byproducts when coupled with MS.[1] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Structural confirmation and quantitative analysis of major reaction components. | Inherently quantitative (with internal standard), provides rich structural data.[6] | Lower sensitivity than other methods, requires deuterated solvents, can be complex for mixture analysis. |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis of ionized molecules | High-sensitivity detection of products, intermediates, and catalyst species. | Extremely sensitive, provides molecular weight information, can identify trace components.[7][8][9] | Ionization suppression can affect quantitation; offline coupling (LC-MS) is most common. |
| FTIR Spectroscopy | Infrared light absorption by molecular vibrations | Real-time tracking of functional group changes. | In-situ/online capability, non-destructive, provides real-time kinetic data. | Spectra can be complex, solvent interference can be significant, less sensitive to subtle structural changes. |
| Raman Spectroscopy | Light scattering from molecular vibrations | In-situ monitoring, especially in aqueous or solid-phase reactions.[10][11] | Minimal interference from solvents like water, non-destructive, can analyze solids and slurries directly.[10] | Weaker signal than IR, potential for fluorescence interference from samples.[12] |
Section 1: Offline (Extractive) Monitoring Techniques
Offline analysis is the most established and widely accessible method for reaction monitoring. It involves the careful extraction of a representative aliquot from the reaction vessel, which is immediately quenched to halt the reaction. This "snapshot" is then prepared for analysis by a specific instrument.
The Critical First Step: Sampling and Quenching
The integrity of any offline analysis hinges on the validity of the sample.
-
Causality of Choice: The quenching agent must instantly stop the catalytic cycle without degrading the analytes of interest or interfering with the subsequent analysis. For Suzuki couplings, a common and effective method is to quench the aliquot with a prepared solution that both stops the reaction and adds an internal standard for accurate quantification.[13] A simple acidic or basic wash can also be effective, but care must be taken to ensure all components remain soluble in the analytical sample.
Caption: Standard Offline Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring Suzuki-Miyaura reactions, especially in pharmaceutical development. Its ability to separate a wide range of non-volatile organic molecules makes it ideal for tracking the consumption of the aryl halide, the formation of the biaryl product, and the emergence of potential impurities like homo-coupled products or protodeboronated starting materials.[14]
-
Expertise in Method Development: A reversed-phase C18 column is the standard starting point, using a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape). A gradient elution, where the proportion of organic solvent is increased over time, is typically required to resolve the less polar product from the more polar starting materials in a reasonable timeframe. UV detection is standard, with the wavelength chosen to maximize the response for the key chromophores in the system.
Gas Chromatography (GC) and GC-MS
For reactions involving volatile and thermally stable substrates and products, GC is a powerful alternative.[1] Its primary advantage is superior resolution. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of reaction components, which is invaluable for understanding byproduct formation.
-
Causality of Experimental Choices: The main limitation is the non-volatile nature of boronic acids/esters and the palladium catalyst. However, GC is excellent for quantifying the consumption of the (often volatile) aryl halide and the formation of the biaryl product. To analyze the boronic acid species, a derivatization step to form a more volatile ester may be necessary, though this adds complexity to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a unique advantage as an inherently quantitative technique, provided a calibrated internal standard is used. It provides unambiguous structural information, confirming the identity of the product and any observed intermediates or byproducts.[6]
-
Field-Proven Insights: While ¹H NMR is common, it can suffer from complex signal overlap. For substrates containing a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool.[6] The ¹⁹F chemical shift is highly sensitive to the electronic environment, and the resulting spectra are often simple, with a clean baseline, allowing for precise quantification of a fluorine-containing starting material and its corresponding product.[6] Similarly, ¹¹B NMR can be used to monitor the consumption of the boronic acid species directly.[15]
Section 2: In-situ (Online) Monitoring Techniques
In-situ techniques revolutionize reaction monitoring by providing a continuous stream of data directly from the undisturbed reaction mixture. This is achieved by inserting a probe into the reactor, eliminating the need for sampling and quenching. The resulting real-time kinetic profiles are invaluable for detailed mechanistic studies and process control.[2]
Caption: In-situ vs. Offline Monitoring Paradigms
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy monitors the vibrational modes of molecules.[12] By inserting an Attenuated Total Reflectance (ATR) probe into the reaction, one can track changes in the concentration of functional groups. For instance, the disappearance of a C-Br stretching vibration from an aryl bromide or the appearance of a new peak in the aromatic fingerprint region corresponding to the biaryl product can be monitored in real-time.
-
Trustworthiness of Data: The key to a successful in-situ FTIR experiment is identifying unique, well-resolved infrared bands for the reactants and products that do not overlap with solvent or other reagent bands.[16] This allows for the creation of a calibration curve to convert absorbance into concentration, yielding high-quality kinetic data.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR, measuring light scattered from vibrating molecules.[12] Its significant advantage is the low interference from many common solvents, particularly water, making it ideal for the biphasic or aqueous conditions often employed in Suzuki reactions.[10][11] It is also highly effective for monitoring reactions in the solid state or in slurries.[10]
-
Expertise in Application: Raman is particularly sensitive to changes in the polarizability of bonds, making it excellent for monitoring the formation of the new C-C bond and changes in the aromatic ring systems. In-situ Raman has been successfully used to gain a detailed view of the reaction course, allowing for direct comparison of product formation under different catalytic conditions.[10][11][17]
Section 3: Detailed Experimental Protocols
The following protocols provide a validated starting point for implementing robust monitoring of Suzuki-Miyaura reactions.
Protocol 1: Offline HPLC Monitoring of a Suzuki-Miyaura Reaction
This protocol describes a general method for taking and analyzing time-point samples.
1. Preparation of Quench/Internal Standard (IS) Solution: a. Select an internal standard that is stable under reaction conditions, does not co-elute with any components of interest, and has a strong UV chromophore. Biphenyl or 1,3,5-trimethoxybenzene are common choices. b. Prepare a stock solution of the IS in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as the quench solution.
2. Reaction Sampling: a. Under an inert atmosphere, use a clean, dry syringe to withdraw a small, precise aliquot of the reaction mixture (e.g., 50 µL). b. Immediately dispense the aliquot into a pre-weighed vial containing a known volume of the Quench/IS solution (e.g., 1.0 mL). Record the exact time of sampling. c. Vortex the vial thoroughly to ensure the reaction is quenched and the sample is homogenized.
3. Sample Preparation for HPLC: a. If the quenched sample contains solids (e.g., from the base), filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. b. If necessary, perform a further dilution with the mobile phase to ensure the analyte concentrations are within the linear range of the detector.
4. HPLC Analysis: a. Instrument: HPLC or UPLC system with UV-Vis Detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: Start at a composition that retains the most polar starting material (e.g., 70% A / 30% B) and ramp to a higher organic content (e.g., 5% A / 95% B) over 10-15 minutes. Hold for several minutes before re-equilibrating. f. Flow Rate: 1.0 mL/min. g. Detection: Monitor at a wavelength where all key components absorb (e.g., 254 nm). h. Analysis: Integrate the peak areas of the starting material, product, and internal standard. Calculate the response factor for each analyte relative to the IS and determine the concentration at each time point.
Protocol 2: Sample Preparation for Offline ¹⁹F NMR Analysis
This protocol is for reactions involving a fluorinated aryl halide.
1. Preparation of Internal Standard (IS) Solution: a. Select a fluorine-containing compound with a simple spectrum that does not overlap with analyte signals (e.g., trifluorotoluene). b. Prepare a stock solution of this standard in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.
2. Reaction Sampling and Quenching: a. Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. b. Quench the reaction by adding it to 1 mL of cold diethyl ether and 1 mL of 1 M HCl in a vial. Vortex vigorously. c. Allow the layers to separate and carefully remove the organic layer. Pass it through a small plug of silica gel or celite to remove baseline solids and catalyst residues.[15][18]
3. NMR Sample Preparation: a. Evaporate the solvent from the filtered organic layer. b. Dissolve the residue in a known volume of the deuterated solvent/IS solution (e.g., 0.6 mL). c. Transfer the solution to an NMR tube for analysis.
Protocol 3: General Procedure for In-situ FTIR/Raman Monitoring
1. Instrument Setup: a. Insert the clean, dry ATR-FTIR or Raman probe into an available port on the reaction vessel, ensuring the probe tip is fully submerged in the reaction mixture. b. Collect a background spectrum of the solvent and all starting materials before adding the final reagent to initiate the reaction (e.g., the palladium catalyst or the base).
2. Data Acquisition: a. Initiate the reaction (e.g., by heating or adding the catalyst). b. Immediately begin collecting spectra at a regular interval (e.g., every 1-5 minutes). c. Monitor the real-time spectral display, focusing on the growth or decay of pre-identified characteristic peaks for the products and reactants.
3. Data Analysis: a. Use the instrument software to plot the intensity (or area) of the characteristic peaks versus time. b. This plot provides a direct kinetic profile of the reaction, showing the induction period, reaction rate, and endpoint.
Conclusion
The rigorous monitoring of boronic acid cross-coupling reactions is not an academic exercise but a fundamental requirement for developing robust, efficient, and reproducible synthetic processes. While offline methods like HPLC and GC-MS provide reliable quantitative data for reaction progress, in-situ techniques such as FTIR and Raman spectroscopy offer a deeper level of understanding through real-time, continuous monitoring. The choice of technique depends on the specific goals of the study, but a combination of approaches often yields the most comprehensive picture. By applying these protocols and understanding the principles behind them, researchers can accelerate process development, minimize impurities, and unlock the full potential of this powerful synthetic transformation.
References
-
Purdue University Graduate School. MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Available from: [Link]
-
PubMed. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Available from: [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
-
ProQuest. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Available from: [Link]
-
University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]
-
ResearchGate. Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings | Request PDF. Available from: [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination. Available from: [Link]
-
ResearchGate. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available from: [Link]
-
PubMed. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. Available from: [Link]
-
RSC Publishing. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available from: [Link]
-
RSC Publishing. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available from: [Link]
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ResearchGate. In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF. Available from: [Link]
-
ResearchGate. Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters | Request PDF. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Journal of the American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Available from: [Link]
-
ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Available from: [Link]
-
buchwaldgroup.com. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]
-
ACS Publications. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Available from: [Link]
-
Knowledge UChicago. In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Available from: [Link]
-
MDPI. About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. Available from: [Link]
-
Reddit. Tips on increasing yield of Miyaura coupling reaction? Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. azom.com [azom.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. vapourtec.com [vapourtec.com]
- 15. reddit.com [reddit.com]
- 16. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Note & Protocol: A Scalable Kilogram-Scale Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds and Advanced Synthesis
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from anti-inflammatory drugs to antihypertensives and kinase inhibitors.[1][2][3][4] Its prevalence is due to the unique structural rigidity and the specific spatial orientation it provides, which are crucial for effective interaction with biological targets.[5][6] Among the most powerful and versatile methods for constructing these carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[10][11]
This guide provides a detailed, field-proven protocol for the large-scale synthesis of biaryl compounds, specifically utilizing (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid . This particular reagent is of significant interest due to the incorporation of a cyclopropylsulfamoyl group, a common pharmacophore that can enhance metabolic stability and binding affinity. This document is intended for researchers, process chemists, and drug development professionals tasked with scaling this critical transformation from the bench to kilogram-scale production.
Reagent Profile: this compound
The selection of the boronic acid is critical to the success of the coupling reaction. The title compound offers a unique combination of steric and electronic properties.
| Property | Value | Source |
| Chemical Name | [4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | [12] |
| CAS Number | 1217501-49-9 | [13] |
| Molecular Formula | C₁₀H₁₄BNO₄S | [12][13] |
| Molecular Weight | 255.10 g/mol | [13] |
| Appearance | Typically an off-white to white solid | N/A |
Causality for Use: The ortho-methyl group introduces steric hindrance, which can be challenging for cross-coupling reactions but is often a necessary feature in complex pharmaceutical intermediates. The electron-withdrawing nature of the sulfamoyl group can also influence the reactivity of the boronic acid. A robust and well-optimized protocol is therefore essential to ensure high efficiency and yield when using this substrate on a large scale.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction at scale. The process involves a Palladium(0) active species and proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to continue the cycle.[2][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Large-Scale (Kilogram) Synthesis
This protocol is designed for the coupling of this compound with a representative aryl bromide. Parameters should be optimized for each specific substrate pairing.
Objective
To synthesize a multi-kilogram quantity of the target biaryl compound with high purity (>98%) and yield (>85%).
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor (e.g., 100 L) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 - 1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 - 1.0 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.1 - 2.0 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene (degassed)
-
Deionized Water (degassed)
-
-
Workup/Purification:
-
Filter press or large Buchner funnel
-
Celite® or other filter aid
-
Separatory funnel or liquid-liquid extractor
-
Rotary evaporator
-
Crystallization vessel
-
Solvents for extraction and crystallization (e.g., Ethyl Acetate, Heptane)
-
Reaction Parameter Selection: The Rationale
| Parameter | Selection & Justification |
| Catalyst System | Pd(OAc)₂ / SPhos: This combination is highly effective for challenging couplings.[10] SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes high catalytic activity, enabling low catalyst loadings (ppm levels in some cases).[15] This is crucial for large-scale synthesis to reduce costs and minimize palladium contamination in the final product.[14][15] |
| Base | Potassium Phosphate (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing significant side reactions like substrate decomposition. It is often preferred over stronger bases like hydroxides for sensitive substrates.[15] |
| Solvent System | Toluene / Water (e.g., 10:1 v/v): This biphasic system is widely used. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) species and phosphine ligand.[10] For greener processes, systems using surfactants like TPGS-750-M in water have been successfully implemented at kilogram scale.[8] |
| Stoichiometry | Boronic Acid (1.1 - 1.3 equiv): A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or degradation of the boronic acid under reaction conditions. |
| Temperature | 80 - 110 °C: The reaction temperature is a critical parameter that must be optimized. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side products. Reaction calorimetry is recommended to understand the exotherm before scaling up.[16] |
Detailed Step-by-Step Protocol
A. Reactor Setup and Inerting
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
Charge the reactor with the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.1 mol%), and SPhos (0.2 mol%).
-
Seal the reactor and inert the atmosphere by evacuating and backfilling with nitrogen at least three times. Maintain a positive nitrogen pressure throughout the reaction.
B. Solvent Addition and Reaction Execution 4. Add degassed Toluene and degassed deionized Water via a charging port. 5. Begin vigorous agitation to ensure good mixing of the biphasic system. 6. Slowly heat the reaction mixture to the target temperature (e.g., 90 °C) over 1-2 hours. 7. Monitor the reaction progress every 2-4 hours using an appropriate analytical method (e.g., HPLC, LC-MS). The reaction is typically complete within 8-24 hours.
C. Workup and Isolation 8. Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to room temperature (20-25 °C). 9. Add water to dissolve the inorganic salts and filter the biphasic mixture through a pad of Celite® to remove any palladium black and particulates. Wash the filter cake with Toluene. 10. Transfer the combined filtrate to a separatory vessel and separate the layers. 11. Extract the aqueous layer with Toluene or Ethyl Acetate. 12. Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.[17] 13. Concentrate the organic solution under reduced pressure to obtain the crude product.
D. Purification 14. The crude product is typically purified by recrystallization. Perform solvent screening to identify a suitable solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol/Water). 15. Dissolve the crude material in the minimum amount of hot solvent, then cool slowly to induce crystallization. 16. Isolate the purified solid by filtration, wash with cold solvent, and dry under vacuum to a constant weight.
Process Flow Diagram
Caption: Workflow for large-scale biaryl synthesis via Suzuki-Miyaura coupling.
Process Safety Considerations for Scale-Up
-
Exothermicity: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[18][19] The heat evolution can be significant and rapid, posing a risk of a runaway reaction, especially if all reagents are charged at once ("all in" fashion).[20] A reaction calorimetry study is strongly recommended before proceeding to kilogram scale to determine the heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR).[16][19] This data is essential for designing adequate cooling capacity and safe operating procedures.
-
Solvent Hazards: While Toluene is common, other solvents like DMSO or DMF can present thermal stability hazards, especially in the presence of bases or residual reactants.[20] It is crucial to understand the decomposition profile of the entire reaction mixture.[16]
-
Hydrogen Gas Evolution: In some cases, side reactions can produce hydrogen gas. The reactor must be properly vented to a safe location.
-
Pyrophoric Reagents: While not used in this specific protocol, some phosphine ligands or bases can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all materials.
-
Palladium Handling: Palladium catalysts, especially when finely divided (palladium black), can be pyrophoric. Handle with care, especially during filtration.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BoroPharm. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates.
- Accounts of Chemical Research, 2023, 56(2), 159-173.
- ResearchGate. (n.d.).
- Reaction Chemistry & Engineering, 2016, 1(5), 493-500.
- BenchChem. (n.d.). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Process Research & Development, 2019, 23(12), 2608-2625.
- Organic Process Research & Development, 2019, 23(12), 2608-2625.
- ResearchGate. (2025).
- Journal of the American Chemical Society, 2004, 126(43), 13814-13817. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
- Polyhedron, 2022, 227, 116124.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Organic Process Research & Development, 2018, 22(3), 359-366. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
- RSC Advances, 2023, 13(28), 19349-19412.
- Chemical Reviews, 2016, 116(3), 1375-1397.
- Drug Discovery Today. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach.
- MDPI. (2021).
- ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- Michigan State University Department of Chemistry. (n.d.). Biaryl Synthesis.
- ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments.
- PubChem. (n.d.). 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid.
- Sinfoo BIOCHEM. (n.d.). 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid, (CAS# 1217501-49-9).
- ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Scientific Reports, 2022, 12, 123.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- MDPI. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. PubChemLite - 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S) [pubchemlite.lcsb.uni.lu]
- 13. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid,(CAS# 1217501-49-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 14. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Application Note: Strategies for the Purification of Suzuki Coupling Products Derived from Sulfamoyl-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery, for its ability to efficiently construct C-C bonds. The incorporation of sulfamoyl-containing moieties is also prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, thereby influencing pharmacokinetic and pharmacodynamic properties. However, the combination of these two powerful tools often presents unique and significant challenges during product purification. The inherent polarity and acidic nature of the sulfamoyl group can lead to issues such as product streaking in chromatography, difficulties in extraction, and challenges in crystallization. This application note provides a comprehensive guide to understanding and overcoming these purification hurdles. We will delve into the underlying chemical principles governing these challenges and present a series of detailed protocols and troubleshooting strategies to enable the efficient isolation of high-purity sulfamoyl-containing biaryl compounds.
Introduction: The Synthetic Value and Purification Challenge
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. Its tolerance of a wide range of functional groups has made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The sulfamoyl group (-SO₂NR₂), a common pharmacophore, is frequently incorporated into drug candidates to enhance their solubility, cell permeability, and target-binding affinity.
However, the very properties that make the sulfamoyl group attractive from a medicinal chemistry perspective—its polarity and the acidity of its N-H protons—complicate the purification of Suzuki coupling products. These purification challenges can significantly impact the efficiency of a synthetic route, affecting yield, purity, and scalability. A thorough understanding of the interplay between the physicochemical properties of sulfamoyl-containing molecules and the various purification techniques is therefore crucial for the successful development of novel drug candidates.
Understanding the Core Challenges in Purification
The primary difficulties in purifying Suzuki coupling products bearing a sulfamoyl group stem from its distinct chemical characteristics:
-
High Polarity: The sulfonyl and amine functionalities of the sulfamoyl group impart significant polarity to the molecule. This can lead to strong interactions with polar stationary phases in chromatography (e.g., silica gel), often resulting in poor peak shape, tailing, and difficult elution.
-
Acidity of N-H Protons: The protons on the nitrogen of a primary or secondary sulfamoyl group are acidic, with a pKa typically in the range of 9-11. This acidity can lead to several complications:
-
Anionic Species Formation: In the presence of a basic medium, the sulfamoyl group can be deprotonated to form an anionic species. This change in ionization state dramatically alters the molecule's solubility and chromatographic behavior.
-
Interaction with Basic Impurities: Residual bases from the Suzuki coupling reaction (e.g., carbonates, phosphates) can interact with the acidic sulfamoyl proton, leading to the formation of salt adducts that complicate purification.
-
-
Hydrogen Bonding: The sulfamoyl group is an excellent hydrogen bond donor and acceptor. This can lead to strong intermolecular interactions, which can affect solubility and crystallization behavior. It can also lead to strong interactions with protic solvents, which can complicate extractions.
-
Solubility Profile: Sulfamoyl-containing compounds often exhibit a "greasy salt" character, with some solubility in both organic and aqueous phases, particularly at certain pH values. This can make liquid-liquid extractions for product isolation and impurity removal inefficient.
Recommended Purification Protocols
A multi-pronged approach is often necessary for the successful purification of sulfamoyl-containing Suzuki products. The optimal strategy will depend on the specific properties of the target molecule and the impurities present.
General Workflow for Purification Strategy Selection
The following diagram outlines a general decision-making process for selecting an appropriate purification strategy.
The Strategic Deployment of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid has emerged as a highly valuable reagent for medicinal chemists. Its utility stems from the unique combination of three key structural motifs: a versatile boronic acid, a metabolically robust N-cyclopropylsulfamoyl group, and a sterically influential ortho-methyl group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale and practical application of this compound, with a focus on its role in the synthesis of complex biaryl structures via Suzuki-Miyaura cross-coupling.
The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are fundamental to the assembly of a vast number of active pharmaceutical ingredients (APIs).[1][2] Beyond its synthetic utility, the boronic acid moiety itself can act as a pharmacophore, notably as a reversible covalent inhibitor of serine proteases.[1]
The N-cyclopropylsulfamoyl moiety is incorporated to enhance the drug-like properties of a molecule. The sulfonamide group is a well-established pharmacophore found in numerous clinically approved drugs, capable of acting as a hydrogen bond donor and acceptor. The attached cyclopropyl group is particularly advantageous; its strained three-membered ring introduces conformational rigidity and can significantly improve metabolic stability by shielding adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[3][4] This substitution can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Finally, the 2-methyl substituent on the phenyl ring introduces steric hindrance, which can be strategically employed to influence the conformation of the final biaryl product. This steric control can be crucial for optimizing binding affinity to a biological target by locking the molecule into a bioactive conformation.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl or heteroaryl-aryl structures. These structures are prevalent in a wide range of therapeutic agents. The reaction facilitates the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic partner, typically an aryl or heteroaryl halide (or triflate).
dot
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
dot
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃ under an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Coupling with a Sterically Hindered Aryl Chloride
Coupling with aryl chlorides, especially those with steric hindrance, often requires more active catalyst systems. The use of bulky, electron-rich phosphine ligands like SPhos is recommended.[3]
Materials:
-
This compound (1.5 equiv)
-
Sterically hindered aryl chloride (1.0 equiv)
-
Palladium Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane, anhydrous and degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a separate flask under inert atmosphere, stir Pd(OAc)₂ and SPhos in a small amount of dioxane for 10-15 minutes.
-
Reaction Setup: In the main reaction flask, add the boronic acid, aryl chloride, and K₃PO₄.
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution and the remaining dioxane to the main flask.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring, work-up, and purification.
Data Presentation: Comparative Reaction Conditions
The choice of reaction parameters can significantly impact the yield and purity of the desired biaryl product. The following table summarizes typical conditions for Suzuki-Miyaura couplings involving substituted boronic acids.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Rationale for Choice |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, PdCl₂(dppf) | Condition B catalysts are often more robust and versatile. |
| Ligand | PPh₃ | Buchwald-type ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, especially for challenging substrates.[3] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, t-BuOK | Stronger, non-nucleophilic bases are often required for less reactive coupling partners. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Dioxane, THF, 2-MeTHF | Anhydrous conditions can be beneficial for sensitive substrates. |
| Temperature | 80-110 °C | Room Temperature to 120 °C | More active catalyst systems may allow for lower reaction temperatures. |
Causality in Experimental Design
-
Why use a 4:1 Toluene/Water mixture? The biphasic system is effective for many Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base. The reaction is believed to occur at the interface or in the organic phase after the base activates the boronic acid.
-
The role of the base: The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5]
-
Ligand Selection for Steric Hindrance: The ortho-methyl group on the boronic acid and potentially on the coupling partner can slow down the reaction. Bulky phosphine ligands like SPhos create a coordinatively unsaturated palladium center that is more reactive, facilitating the coupling of sterically demanding substrates.[3][6]
Potential Applications in Drug Discovery Programs
The biaryl scaffolds synthesized using this compound are of significant interest in various therapeutic areas. The N-cyclopropylsulfamoyl group, in particular, can be found in inhibitors of various enzymes.
dot
Caption: Workflow from building block to potential drug candidate.
For instance, this building block could be utilized in the synthesis of inhibitors for targets such as:
-
Kinases: Many kinase inhibitors feature a biaryl core to occupy the adenine-binding pocket.
-
Proteases: The sulfonamide group can interact with active site residues.
-
Nuclear Receptors: The rigid biaryl structure can serve as a scaffold for designing ligands for these receptors.
Conclusion
This compound is a sophisticated building block that offers medicinal chemists a powerful tool for the synthesis of complex molecules with desirable drug-like properties. Its strategic application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl scaffolds with enhanced metabolic stability and conformational control. The protocols and insights provided in this application note are intended to facilitate the effective use of this reagent in drug discovery and development programs.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Walker, S. D., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6515-6518. [Link]
- BenchChem. (2025). Application Notes and Protocols for (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura Coupling. BenchChem Technical Document.
-
Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 225-236. [Link]
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem Technical Support Document.
-
Pravin, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3538. [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
Researcher.Life. (2008). Combinatorial Library of Biaryl-Based Sulfonamides. Journal of Combinatorial Chemistry, 10(4), 596-601. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. [Link]
-
MDPI. (2019). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 24(17), 3103. [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5585. [Link]
-
Sci-Hub. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
synthesis of bioactive molecules using cyclopropylsulfamoyl-functionalized boronic acids
An in-depth guide to the synthesis of bioactive molecules leveraging the unique properties of functionalized boronic acids, with a focus on cyclopropyl-containing motifs.
Introduction: The Strategic Role of Functionalized Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable building blocks in modern drug discovery.[1][2][3] Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds with exceptional functional group tolerance and mild reaction conditions.[2][4] Beyond their role as simple synthetic intermediates, the strategic incorporation of a boronic acid moiety can significantly enhance the potency and improve the pharmacokinetic profiles of drug candidates.[5]
This guide moves beyond commercially available building blocks to explore the synthesis and application of custom, highly functionalized boronic acids. We will focus specifically on reagents incorporating the cyclopropyl group—a strained carbocycle prized in medicinal chemistry for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties.[6] By mastering the synthesis of reagents like cyclopropyl-functionalized boronic acids, researchers can unlock new chemical space and accelerate the development of novel therapeutics.
Part I: Synthesis of Cyclopropyl-Functionalized Boronic Acid Esters
While the commercial catalog of boronic acids is extensive, the synthesis of novel bioactive molecules often requires custom-designed building blocks.[1][2] The ability to create bespoke boronic acids is therefore a critical skill. Common synthetic strategies include the electrophilic trapping of arylmetal intermediates (e.g., from Grignard or organolithium reagents) with borate esters, and the transition metal-catalyzed C-H borylation of aromatic compounds.[7]
Below is a representative protocol for the synthesis of a functionalized cyclopropylboronic ester, a key precursor for introducing the cyclopropyl motif. This method is based on a radical addition-polar cyclization cascade, a modern approach for constructing complex cyclopropanes from readily available carboxylic acids.[6]
Workflow for the Synthesis of a Functionalized Cyclopropylboronic Ester
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Stability of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic Acid through Conversion to Its Pinacol Ester
Introduction: The Imperative for Stability in Boronic Acid Chemistry
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[1][2] However, the utility of many boronic acids is hampered by their inherent instability. They are susceptible to various degradation pathways, including protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[3] This instability can lead to inconsistent reaction yields, difficulties in purification and storage, and ultimately, challenges in process scale-up. For drug development professionals, where reproducibility and robustness are paramount, the stability of starting materials is a critical concern.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on enhancing the stability of the synthetically useful, yet potentially labile, (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid. By converting the boronic acid to its corresponding pinacol ester, a significant improvement in stability can be achieved, thereby facilitating its use in downstream applications such as cross-coupling reactions.
The Scientific Rationale: Why Pinacol Esters Offer Superior Stability
The enhanced stability of boronic pinacol esters stems from the formation of a five-membered dioxaborolane ring, which protects the boron atom from degradation. This protective mechanism is twofold:
-
Steric Hindrance: The bulky pinacol group sterically shields the boron atom, hindering the approach of water or other nucleophiles that can initiate protodeboronation.
-
Electronic Effects: The formation of the cyclic ester reduces the Lewis acidity of the boron atom, making it less susceptible to nucleophilic attack. The bidentate nature of the pinacol ligand provides a more stable chelate compared to the monodentate hydroxyl groups of the boronic acid.[4]
This increased stability translates to several practical advantages, including longer shelf-life, easier handling, and improved performance in reactions where the slow release of the boronic acid is beneficial.[3]
Visualizing the Transformation: From Boronic Acid to a Stable Pinacol Ester
The conversion of this compound to its pinacol ester is a straightforward esterification reaction.
Figure 1. Chemical transformation of the boronic acid to its pinacol ester.
Data Presentation: A Comparative Look at Stability
The conversion to a pinacol ester significantly enhances the hydrolytic stability of the arylboronic compound. The following table summarizes representative data on the hydrolytic stability of a generic phenylboronic acid and its pinacol ester at different pH values. This data illustrates the protective effect of the pinacol group.
| Compound | Condition | Half-life (t½) | Reference |
| Phenylboronic Acid | pH 7.4 buffer | Minutes to hours | [5][6] |
| Phenylboronic Acid Pinacol Ester | pH 7.4 buffer | Several hours to days | [5][6] |
| Phenylboronic Acid | Water | Stable for extended periods | [5][6] |
| Phenylboronic Acid Pinacol Ester | Water | Slow hydrolysis over days | [5][6] |
Note: The exact half-life will vary depending on the specific substituents on the aromatic ring and the precise reaction conditions.
Experimental Protocols: A Step-by-Step Guide to Synthesis and Characterization
This section provides a detailed protocol for the preparation of the pinacol ester of this compound.
Workflow for Pinacol Ester Synthesis
Figure 2. Experimental workflow for pinacol ester synthesis.
Detailed Synthesis Protocol
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), pinacol (1.1 eq), and anhydrous magnesium sulfate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous THF or DCM to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of solvent should be sufficient to form a stirrable slurry.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting boronic acid.
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove the magnesium sulfate. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system. The resulting N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide should be a stable, crystalline solid.[7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Trustworthiness and Self-Validation: Ensuring Successful Synthesis
The success of this protocol relies on the careful exclusion of water, as it can hydrolyze the boronic ester back to the boronic acid.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial. Magnesium sulfate serves as an in-situ dehydrating agent, driving the equilibrium towards the formation of the ester.
-
Monitoring the Reaction: Regular monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and ensure complete conversion of the starting material.
-
Proper Purification: While pinacol esters are more stable on silica gel than their corresponding boronic acids, prolonged exposure should be avoided to minimize hydrolysis.[8] Rapid purification is advisable.
Conclusion: A Practical Approach to Enhanced Stability and Synthetic Utility
The conversion of this compound to its pinacol ester is a simple and effective strategy to enhance its stability, thereby improving its handling, storage, and utility in synthetic applications. This application note provides a comprehensive guide, from the underlying scientific principles to a detailed experimental protocol, to empower researchers in the pharmaceutical and chemical industries to confidently utilize this valuable synthetic building block. The improved stability of the pinacol ester will undoubtedly contribute to more robust and reproducible synthetic outcomes, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
References
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249.
-
Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. De Gruyter. Retrieved from [Link]
-
IRIS UNIPV. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester... Retrieved from [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Retrieved from [Link]
-
Molbase. (n.d.). N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Retrieved from [Link]
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5321–5333.
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Retrieved from [Link]
- Wang, D., & Wang, G. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
- Wang, D., & Wang, G. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 1(2), 174-177.
-
ACS Publications. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
Magritek. (n.d.). Transesterification of Pinacol Arylboronic Ester. Retrieved from [Link]
-
MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. Retrieved from [Link]
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373.
-
ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]
Sources
- 1. ftp.orgsyn.org [ftp.orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C15H22BNO4S | CID 16414186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically involving the sterically hindered and electronically complex substrate, (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid .
The unique structure of this boronic acid—featuring an ortho-methyl group that imparts significant steric hindrance and an electron-withdrawing N-cyclopropylsulfamoyl group—presents a distinct set of challenges that can lead to low yields, reaction stalling, or complete failure. This document provides in-depth, cause-and-effect troubleshooting strategies, optimized protocols, and answers to frequently asked questions to guide you toward a successful coupling outcome.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
A successful troubleshooting process begins with a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Each step presents a potential failure point, particularly with challenging substrates.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low or no conversion. What are the most likely causes and how can I fix it?
A1: Low to no conversion with this specific boronic acid is a common, multi-faceted problem. The primary culprits are steric hindrance from the ortho-methyl group and suboptimal reaction conditions that fail to overcome this barrier.
1. Inadequate Catalyst System:
-
The Problem: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[2] The steric bulk of the ortho-methyl group on your boronic acid physically blocks the palladium center, impeding the crucial transmetalation and reductive elimination steps.[3]
-
The Solution: Employ bulky, electron-rich ligands. These ligands increase the electron density on the palladium, which promotes oxidative addition, and their size forces a wider coordination angle, which facilitates reductive elimination.
2. Suboptimal Base Selection:
-
The Problem: The base is not merely a pH adjuster; it is critical for activating the boronic acid.[5] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[6][7][8] A weak or poorly soluble base will not generate enough of this complex to drive the reaction forward.
-
The Solution: Use a stronger, appropriate base.
-
Recommended Bases: For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are often required.[9] K₃PO₄ is an excellent starting point.
-
Solubility is Key: Ensure the base is finely powdered to maximize surface area. In some cases, a small amount of water as a co-solvent can improve the solubility of the base and facilitate boronate formation.[10]
-
3. Incorrect Solvent or Temperature:
-
The Problem: The reaction may be too sluggish at lower temperatures to overcome the high activation energy of coupling a hindered substrate. Additionally, the presence of oxygen in the solvent can irreversibly deactivate the catalyst.[11]
-
The Solution:
-
Temperature: Increase the reaction temperature, typically to 80-110 °C .[9]
-
Solvent Choice: Anhydrous, polar aprotic solvents are preferred. Dioxane, toluene, or THF are common choices.[11][12]
-
Critical Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. This is non-negotiable for preventing catalyst oxidation to inactive palladium black.[13]
-
Q2: I'm seeing significant side products, especially the homocoupling of my boronic acid (Ar²-Ar²) and protodeboronation (Ar²-H). How can I suppress these pathways?
A2: Side product formation indicates that an undesired reaction pathway is outcompeting your desired cross-coupling.
1. Protodeboronation:
-
The Problem: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11][14] It is often accelerated by high temperatures and harsh basic conditions.[9] Some boronic acids, particularly electron-deficient ones, are more susceptible.[15]
-
The Solution:
-
Use a Milder Base: If protodeboronation is severe, switch to a milder base like potassium fluoride (KF ).[14]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester . These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[9][13][16]
-
Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[9]
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[9]
-
2. Homocoupling:
-
The Problem: The formation of a biaryl from two molecules of your boronic acid is typically caused by the presence of oxygen, which facilitates an oxidative homocoupling pathway.[4]
-
The Solution: This almost always traces back to inadequate inert atmosphere technique.
-
Rigorous Degassing: Re-evaluate your degassing procedure for all solvents and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction setup.[13]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.[2]
-
Q3: My reaction starts but stalls before completion. What causes catalyst deactivation?
A3: Catalyst deactivation occurs when the active Pd(0) species is removed from the catalytic cycle.
-
The Problem:
-
Oxidation: As mentioned, oxygen is a primary poison, oxidizing Pd(0) to inactive Pd(II) species or palladium black.[13]
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to the active Pd(0) species may be inefficient under your conditions.[17]
-
Substrate Inhibition: The nitrogen and oxygen atoms in the N-cyclopropylsulfamoyl group could potentially coordinate to the palladium center. This binding can inhibit the catalyst by preventing it from participating in the main catalytic cycle.[2][15]
-
-
The Solution:
-
Improve Inert Technique: This is the first line of defense.
-
Change Catalyst Source: Switch to a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or use a modern, well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3/G4 ) that is designed for rapid and efficient activation to Pd(0).[17]
-
Ligand Choice: Bulky Buchwald-type ligands can help create a sterically shielded palladium center, potentially reducing unwanted coordination from the sulfamoyl group.
-
Optimized Protocols & Methodologies
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimization. It is designed for a small-scale reaction (~0.5 mmol).
Reagent Preparation:
-
To an oven-dried vial or Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq, 0.5 mmol), This compound (1.2-1.5 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Seal the vessel with a septum or screw cap with a septum.
-
Purge the vessel with Argon or Nitrogen for 15 minutes.
Reagent Addition (under positive inert gas pressure):
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3 , 1-3 mol%).
-
Add the degassed solvent (e.g., Dioxane , to achieve a concentration of ~0.1 M) via syringe.
Reaction Execution:
-
Place the sealed vessel in a pre-heated heating block or oil bath at the desired temperature (start at 100 °C ).
-
Stir the reaction vigorously. Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure proper mixing.[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
Work-up and Analysis:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Parameter Optimization Table
If the initial reaction fails, systematically vary the parameters using the table below as a guide. Change one variable at a time for a logical optimization process.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale & Notes |
| Catalyst/Ligand | XPhos Pd G3 (2 mol%) | SPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%) | Varying ligand bulk and electronics is key for hindered substrates.[3][18] |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ (3.0 eq) | Base strength and cation identity can significantly impact the rate of transmetalation.[5][18] |
| Solvent | Dioxane | Toluene | THF / H₂O (10:1) | Solvent polarity affects solubility and reaction kinetics. A small amount of water can sometimes be beneficial.[10][12] |
| Temperature | 100 °C | 80 °C | 110 °C | Balance reaction rate against potential for substrate/catalyst decomposition.[11] |
Visual Troubleshooting Workflow
Figure 2: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 15, 2026, from [Link]
-
Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved January 15, 2026, from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved January 15, 2026, from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 15, 2026, from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved January 15, 2026, from [Link]
-
Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? Retrieved January 15, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved January 15, 2026, from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 15, 2026, from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved January 15, 2026, from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved January 15, 2026, from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved January 15, 2026, from [Link]
-
Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved January 15, 2026, from [Link]
-
PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved January 15, 2026, from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved January 15, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid during reaction
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid. This guide is designed to provide in-depth, practical solutions to a common and critical challenge encountered during its use in cross-coupling reactions: protodeboronation .
Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices. By understanding the "why," you can develop a more intuitive and robust approach to your synthetic challenges. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by authoritative literature.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is protodeboronation and why is it a problem?
-
How do the substituents on my specific boronic acid influence its stability?
-
What are the primary factors that trigger protodeboronation?
-
Is my reaction failing due to protodeboronation? How can I confirm this?
-
-
Troubleshooting Guide: Minimizing Protodeboronation
-
Issue: Significant loss of starting boronic acid and formation of N-cyclopropyl-3-methylbenzenesulfonamide.
-
Scenario 1: Suzuki-Miyaura Coupling Reactions
-
Scenario 2: Storage and Handling
-
-
Experimental Protocols
-
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
-
Protocol 2: "Slow-Release" Strategy Using a Boronic Ester
-
Protocol 3: HPLC Method for Quantifying Protodeboronation
-
-
Reference List
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in my reactions?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your molecule, this compound, this process irreversibly converts it into the corresponding byproduct, N-cyclopropyl-3-methylbenzenesulfonamide.
This is problematic for several reasons:
-
Yield Reduction: It consumes your valuable boronic acid, directly lowering the potential yield of your desired cross-coupled product.
-
Stoichiometry Imbalance: In carefully controlled reactions, the loss of the boronic acid disrupts the optimal stoichiometry with your coupling partner, potentially leading to the formation of other side products (e.g., homocoupling of the halide partner).
-
Purification Challenges: The protodeboronated byproduct often has similar polarity to the starting material or product, complicating chromatographic separation.[2]
The general mechanism is illustrated below. It can be catalyzed by acid, base, or even certain metal complexes.[1][3][4]
Caption: General pathway of protodeboronation.
Q2: How do the specific substituents on this compound influence its stability?
A: The stability of an arylboronic acid is highly dependent on the electronic nature of its substituents.[5][6] Your molecule has two key groups:
-
2-methyl group: This is an electron-donating group (EDG). Generally, EDGs increase the electron density on the aromatic ring, which can make the ipso-carbon (the carbon attached to boron) less susceptible to protonation, thereby potentially slowing acid-catalyzed protodeboronation.[7]
-
4-(N-Cyclopropylsulfamoyl) group: The sulfamoyl group (-SO₂NHR) is a strong electron-withdrawing group (EWG). EWGs decrease the electron density of the aromatic ring. Arylboronic acids with strong EWGs can be particularly susceptible to base-catalyzed protodeboronation.[5][6] This occurs because the electron-withdrawing nature of the substituent stabilizes the transient aryl anion that can form upon C-B bond cleavage under basic conditions.[5][6]
The introduction of electron-withdrawing sulfonyl and sulfonamide groups has been shown to substantially lower the pKa of the phenylboronic acid.[8] A lower pKa means the boronic acid is more acidic and more readily forms the boronate anion ([ArB(OH)₃]⁻) in the presence of a base. This boronate species is often the key intermediate in base-catalyzed protodeboronation pathways.[5][6][9]
Q3: What are the primary experimental factors that trigger protodeboronation during my cross-coupling reaction?
A: Several factors in a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, can promote protodeboronation:
-
Presence of Base: A base is required to activate the boronic acid for transmetalation.[10] However, this same base facilitates the formation of the reactive boronate anion, which can then undergo protodeboronation.[5][6] The choice and strength of the base are therefore critical.
-
Aqueous Conditions: Water is a common proton source for this side reaction.[9] Many Suzuki protocols use aqueous base solutions or solvents that contain water, creating a favorable environment for protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation, just as they accelerate the desired coupling reaction.[2]
-
Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions (base, water, heat), the greater the extent of decomposition.
-
Catalyst System: The choice of palladium source and ligand can influence the rate of protodeboronation. For example, bulky phosphine ligands, often used to facilitate challenging couplings, have been shown to promote palladium-catalyzed protodeboronation.[4][11][12][13] This is thought to occur via a reactive post-transmetalation intermediate.[12]
Q4: My reaction yield is low, and I see a major byproduct. How can I confirm if protodeboronation is the culprit?
A: Identifying the byproduct is the key. You should isolate the main byproduct from your reaction mixture and characterize it using standard analytical techniques:
-
Mass Spectrometry (MS): The protodeboronated byproduct, N-cyclopropyl-3-methylbenzenesulfonamide, will have a specific molecular weight. Compare the observed mass with the calculated mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a new aromatic proton signal in the position where the boronic acid group was previously located. The splitting pattern and chemical shift of the aromatic protons will change significantly.
-
¹¹B NMR: The signal for your starting boronic acid will disappear, and you may see a signal for boric acid or its derivatives.
-
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method (see Protocol 3) to monitor the reaction. Spike a sample of your reaction mixture with a synthesized or commercial standard of the suspected protodeboronated byproduct. If the peak in your reaction mixture co-elutes with the standard, it strongly suggests its identity.
Troubleshooting Guide: Minimizing Protodeboronation
Issue: Significant loss of starting boronic acid and formation of N-cyclopropyl-3-methylbenzenesulfonamide.
This is the classic signature of protodeboronation. The appropriate mitigation strategy depends on the specific experimental context.
Scenario 1: During a Suzuki-Miyaura Coupling Reaction
Your primary goal is to accelerate the desired catalytic cycle (transmetalation and reductive elimination) so that it outcompetes the protodeboronation pathway.
Caption: Kinetic competition between Suzuki coupling and protodeboronation.
Mitigation Strategies & Troubleshooting Steps
| Parameter | Recommendation | Scientific Rationale |
| Solvent & Water Content | Use strictly anhydrous solvents (e.g., dry dioxane, toluene, or THF) and reagents. | Water is a primary proton source for the undesired reaction.[9] Minimizing its presence directly slows the rate of protodeboronation. |
| Base Selection | Use a weaker, non-aqueous, or sterically hindered base. Consider K₃PO₄ or CsF instead of stronger aqueous bases like Na₂CO₃ or K₂CO₃. | Milder bases can be sufficient to promote transmetalation without excessively accelerating the base-catalyzed protodeboronation.[5][6] Anhydrous bases also reduce the water content. |
| Temperature | Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Start at room temperature or 40-50 °C and monitor progress. | Both the desired reaction and protodeboronation are temperature-dependent. Lowering the temperature can disproportionately slow the undesired pathway.[2] |
| Catalyst & Ligand | Use a highly active catalyst system to ensure rapid turnover. Consider a pre-catalyst that quickly generates the active Pd(0) species.[14] Avoid overly bulky phosphine ligands if possible, as they can promote Pd-catalyzed protodeboronation.[4][12] | A faster catalytic cycle means the activated boronate spends less time in solution where it is vulnerable to decomposition. The goal is to make transmetalation much faster than protodeboronation.[1][14] |
| Protecting Groups / Slow Release | Convert the boronic acid to a more stable derivative, such as a pinacol ester (Ar-Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[1][15][16] | These derivatives act as "protecting groups" that are more stable to the reaction conditions.[17][18] They slowly hydrolyze in situ to release a low, steady concentration of the active boronic acid, minimizing its decomposition over time. This is known as a "slow-release" strategy.[19] |
Scenario 2: During Storage and Handling
Protodeboronation can also occur slowly over time if the material is not stored correctly.
Mitigation Strategies
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can hydrolyze the boronic acid and facilitate decomposition. |
| Temperature | Store in a refrigerator or freezer. | Lower temperatures slow the rate of any potential decomposition pathways. |
| Form | For long-term storage, consider converting the boronic acid to its more stable pinacol ester derivative.[17][20] | Boronic esters, particularly pinacol esters, are generally more robust and less susceptible to hydrolysis and protodeboronation than the free boronic acids.[17][21] |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is designed for a standard Suzuki-Miyaura coupling where protodeboronation of the this compound is a concern.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents (e.g., dioxane or toluene, <50 ppm H₂O).
-
Use a non-aqueous base like potassium phosphate (K₃PO₄), and dry it in an oven before use.
-
-
Reaction Setup:
-
To a dried reaction vessel under inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Evacuate and backfill the vessel with inert gas three times.
-
-
Execution:
-
Add the anhydrous solvent via syringe.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C). Higher temperatures may be needed but increase the risk of protodeboronation.
-
Monitor the reaction by TLC or LC-MS every 1-2 hours. Aim for the shortest reaction time possible.
-
-
Workup:
-
Once the starting aryl halide is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: "Slow-Release" Strategy Using a Boronic Ester
This protocol involves converting the boronic acid to its pinacol ester, which is more stable.
-
Synthesis of the Pinacol Ester:
-
Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Monitor by TLC/LC-MS until the starting boronic acid is consumed.
-
Remove the solvent in vacuo and purify the resulting pinacol ester, which is generally stable for column chromatography.[17]
-
-
Suzuki-Miyaura Coupling:
-
Follow the setup in Protocol 1, but use the synthesized pinacol ester (1.2-1.5 equiv) in place of the boronic acid.
-
A base like K₃PO₄ or CsF is still required to facilitate the in situ hydrolysis and transmetalation.
-
Protocol 3: HPLC Method for Quantifying Protodeboronation
This method allows for precise monitoring of the consumption of starting material and the formation of the protodeboronated byproduct.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare standard solutions of your starting boronic acid and the protodeboronated byproduct at known concentrations to determine their retention times and response factors.
-
At various time points during the reaction, withdraw a small aliquot (~10-20 µL), quench it with an acidic solution (to stop the reaction), and dilute it with the mobile phase.
-
Inject the sample and integrate the peak areas for the starting material, product, and byproduct.
-
Use the response factors to calculate the relative concentrations and determine the extent of protodeboronation. A method for the selective detection of boronic acids using post-column reaction with alizarin has also been reported for complex mixtures.[22]
-
References
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Trofymchuk, K., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Leach, A. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Leach, A. G., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
Klimovica, K., et al. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
del Rio, A., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Semantic Scholar. (2011). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
del Rio, A., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Churches, Q. I., et al. (2023). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]
-
PubMed. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]
-
Prankerd, R. J., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Reddit. (2024). For the pro's (Suzuki). [Link]
-
Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry. [Link]
-
Zhang, Y., et al. (2016). Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics: improved stability, mucin-dependent release and effective intravaginal placement. International Journal of Nanomedicine. [Link]
-
Reddit. (2023). Protodeboronation product. [Link]
-
National Institutes of Health. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Duval, F. L., et al. (2013). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. acs.digitellinc.com [acs.digitellinc.com]
- 13. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
- 21. researchgate.net [researchgate.net]
- 22. research.wur.nl [research.wur.nl]
managing homocoupling side reactions in Suzuki coupling of arylboronic acids
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with a common and often persistent side reaction: the homocoupling of arylboronic acids. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven strategies to diagnose, troubleshoot, and suppress this unwanted pathway, ensuring the integrity and yield of your target biaryl compounds.
Section 1: Understanding Homocoupling - The "Why"
Before we can effectively troubleshoot, we must understand the root causes of the problem. This section addresses the fundamental questions surrounding the homocoupling side reaction.
Q1: What exactly is homocoupling in a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (typically an arylboronic acid) couple with each other to form a symmetrical biaryl. For example, if you are trying to couple phenylboronic acid with 4-bromoanisole to make 4-methoxybiphenyl, the homocoupling side product would be biphenyl. This side reaction consumes your boronic acid, reduces the yield of your desired product, and introduces a potentially difficult-to-remove impurity.[1][2]
Q2: What are the primary chemical pathways that lead to boronic acid homocoupling?
A2: There are two principal culprits that initiate and propagate the homocoupling of boronic acids: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3][4]
-
Oxygen-Mediated Pathway: This is the most common cause.[4][5] The active Pd(0) catalyst in the main Suzuki cycle can react with dissolved O₂ in the solvent. This forms palladium-oxo or peroxo species which readily react with two molecules of the boronic acid to produce the homocoupled product.[3][6] This pathway is particularly problematic at elevated temperatures.
-
Pd(II)-Mediated Pathway: If you start your reaction with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as the precatalyst, these species must first be reduced in situ to the catalytically active Pd(0).[3] One of the primary mechanisms for this reduction is the stoichiometric reaction with the boronic acid, where two boronic acid molecules couple, producing the homodimer and the required Pd(0) for the main cycle.[1][2][3] While this generates the active catalyst, it comes at the cost of forming an initial batch of homocoupled impurity.
The diagram below illustrates the desired Suzuki catalytic cycle versus the competing homocoupling pathway.
Section 2: Troubleshooting Guide - The "How to Fix It"
When faced with significant homocoupling, a systematic approach is required to identify and eliminate the cause. The following decision tree and detailed guides will walk you through the process.
Troubleshooting Decision Workflow
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) for this specific, challenging transformation.
The target boronic acid presents a unique combination of steric and electronic challenges: an ortho-methyl group introduces significant steric hindrance, while the electron-withdrawing N-cyclopropylsulfamoyl group can deactivate the system and increase the likelihood of undesired side reactions. This guide provides the technical insights to navigate these issues effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Conversion to Product
Question: My reaction shows minimal or no formation of the desired biaryl product, with starting materials largely unconsumed. What are the primary causes and how can I resolve this?
Answer: Low or no conversion in a sterically hindered and electronically deactivated system like this points to several potential bottlenecks in the catalytic cycle. The primary suspects are inefficient oxidative addition, a stalled transmetalation step, or catalyst deactivation. A systematic approach is crucial.
Potential Causes & Solutions:
-
Inefficient Catalyst System: The combination of steric bulk from the ortho-methyl group and the deactivating effect of the sulfamoyl group makes this a "challenging" coupling. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Solution: Employ a modern catalyst system known for high activity with hindered substrates. This involves using a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand.[2][3][4] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃) are strongly recommended as they accelerate both the oxidative addition and reductive elimination steps.[4][5]
-
-
Suboptimal Base Selection: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[6][7] For hindered substrates, the choice of base can dramatically affect the reaction rate.
-
Solution: A moderately strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) is an excellent starting point for hindered couplings.[2][8] Cesium carbonate (Cs₂CO₃) can also be effective. Avoid overly strong bases like alkoxides in initial screens, as they can promote catalyst degradation and side reactions.
-
-
Inadequate Temperature or Reaction Time: Challenging couplings often require more thermal energy to overcome the activation barriers of the catalytic cycle.
Workflow for Troubleshooting Low Conversion
This diagram outlines a logical flow for diagnosing and solving low-yield reactions.
Caption: A logical workflow for troubleshooting low conversion.
Problem 2: Significant Protodeboronation Side Reaction
Question: I'm observing a significant amount of the undesired (4-(N-Cyclopropylsulfamoyl)-2-methyl)benzene byproduct. How can I minimize this protodeboronation?
Answer: Protodeboronation is the undesired cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[9] This side reaction is a common challenge, especially with electron-deficient boronic acids, and can be exacerbated by reaction conditions.[10][11]
Potential Causes & Solutions:
-
Presence of Water or Protic Solvents: Water is often the proton source for this side reaction, which can be catalyzed by either acid or base.[6][9][12] While some water is often necessary to dissolve inorganic bases and facilitate the catalytic cycle, excess water can be detrimental.
-
Solution: Use anhydrous solvents (e.g., toluene, dioxane, CPME) and ensure your base is not excessively hydrated. If using an aqueous base solution, keep the water content minimal (e.g., a 4:1 or 5:1 organic solvent to aqueous base ratio).[13]
-
-
Base-Mediated Decomposition: The rate of protodeboronation is highly pH-dependent.[9][10] For many arylboronic acids, the reaction is fastest at high pH (>10), which is typical for Suzuki coupling conditions.[10]
-
Solution: Use the mildest base that still provides an adequate reaction rate. K₃PO₄ is often a good choice as it is effective without creating an excessively harsh basic environment.[13]
-
-
Slow Transmetalation vs. Fast Protodeboronation: If the desired transmetalation step is slow, the boronic acid has more time to undergo decomposition. The key is to accelerate the productive catalytic cycle so it outcompetes the undesired pathway.[6][14]
-
Solution: This brings us back to catalyst choice. Using a highly active catalyst system (e.g., a Buchwald precatalyst) that promotes rapid transmetalation is one of the most effective strategies to minimize protodeboronation.[15][16][17] These catalysts generate the active Pd(0) species quickly, allowing the coupling to proceed before significant boronic acid decomposition occurs.[14][17]
-
Frequently Asked Questions (FAQs)
Q1: How should I select an initial catalyst and ligand for this substrate?
A1: For a sterically hindered and electronically deactivated substrate, your starting point should be a high-performance system. Do not start with older catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).
-
Recommended Precatalysts: Use a modern, air-stable palladium(II) precatalyst that rapidly generates the active Pd(0) species. Buchwald's "G3" or "G4" precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are excellent choices.[6]
-
Recommended Ligands: The ligand choice is critical. Bulky, electron-rich biaryl phosphine ligands are required to overcome the steric and electronic challenges.[2][3]
| Ligand | Key Characteristics | Best For... |
| XPhos | Very bulky and electron-rich. A general "go-to" for difficult couplings. | Sterically demanding substrates, electron-rich aryl chlorides.[2] |
| SPhos | Slightly less bulky than XPhos but still highly active. | General purpose for challenging couplings, including heteroaryl substrates.[3][6] |
| RuPhos | Possesses a basic pyrrole ring, providing high electron density. | Highly hindered substrates and electron-rich aryl halides.[2] |
A good starting point would be XPhos Pd G3 at a loading of 1-2 mol%.
Q2: What is the general catalytic cycle, and where are the likely failure points for my substrate?
A2: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][7] Understanding this cycle helps diagnose issues.
Caption: The Suzuki-Miyaura catalytic cycle with key bottlenecks.
For this compound, the primary bottlenecks are:
-
Transmetalation: This is the most likely rate-limiting step. The steric bulk of the ortho-methyl group hinders the approach of the boronic acid to the palladium center. The electron-withdrawing sulfamoyl group also reduces the nucleophilicity of the aryl group being transferred.[6]
-
Reductive Elimination: The final C-C bond-forming step can also be slowed by steric congestion around the metal center, making it difficult for the two aryl groups to couple and dissociate from the catalyst.
Q3: Can I optimize the catalyst loading to make my process more efficient and cost-effective?
A3: Absolutely. While starting with a higher catalyst loading (1-2 mol%) is wise for a challenging substrate, optimization is key for scale-up. Once reliable conditions are found, you can systematically reduce the catalyst loading.
-
Optimization Protocol: Run a series of parallel reactions under your optimized conditions, varying the catalyst loading (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%). Monitor conversion over time by LC-MS or GC.
-
Considerations: Very low catalyst loadings (<0.1 mol%) may require higher temperatures, longer reaction times, or extremely pure reagents and rigorous inert atmosphere techniques to prevent catalyst death. For particularly difficult couplings, catalyst loadings below 0.5-1 mol% may not be practical.[2]
Experimental Protocols
Protocol 1: General Screening for Optimal Conditions
This protocol provides a robust starting point for coupling this compound with a generic aryl halide (Ar-X).
Reagents & Setup:
-
Reaction Vessel: An oven-dried vial with a magnetic stir bar.
-
This compound: 1.2 - 1.5 equivalents.
-
Aryl Halide (Ar-X): 1.0 equivalent.
-
Base (e.g., K₃PO₄): 2.0 - 3.0 equivalents.[8]
-
Palladium Precatalyst (e.g., XPhos Pd G3): 2 mol%.
-
Solvent (e.g., Toluene or Dioxane): To achieve a concentration of ~0.1 M with respect to the limiting reagent.
Procedure:
-
To the reaction vial, add the aryl halide, the boronic acid, and the base.
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure for purification.[1]
References
-
Protodeboronation. Wikipedia. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cammidge, A. N., et al. (2015). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12278. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871–11883. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sulfamoylphenylboronic Acids - Stability and Reactivity Under Thermal Stress
Welcome to the technical support center for sulfamoylphenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this important class of compounds. The following information is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Stability and Storage
Question 1: What are the primary degradation pathways for sulfamoylphenylboronic acids, especially at elevated temperatures?
Answer: Sulfamoylphenylboronic acids, like other arylboronic acids, are susceptible to several degradation pathways that can be exacerbated by increased temperature. The two most critical pathways to consider are:
-
Protodeboronation: This is often the most significant non-oxidative degradation pathway. It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding the corresponding arene and boric acid.[1][2][3] This reaction is often catalyzed by acid or base and can be accelerated at higher temperatures.[2][3][4] For sulfamoylphenylboronic acids, the strongly electron-withdrawing nature of the sulfamoyl group can influence the rate of this process. Some studies suggest that electron-withdrawing groups can make the aryl group more susceptible to nucleophilic attack, potentially facilitating certain protodeboronation mechanisms.[1]
-
Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, which cleaves the C–B bond to form a phenol and boric acid.[5][6][7] This process can be initiated by reactive oxygen species (ROS) and is a significant concern in biological contexts or under aerobic reaction conditions at elevated temperatures.[6][7][8]
-
Formation of Anhydrides (Boroxines): At elevated temperatures, particularly in non-aqueous solvents, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[9][10][11][12][13] While this is a reversible process in the presence of water, the formation of boroxine can sequester the active boronic acid, thereby reducing its reactivity in coupling reactions.[9][10][14] The formation of boroxines is an entropically driven process and is favored at higher temperatures.[9][13]
Question 2: How does temperature affect the shelf-life and storage of solid sulfamoylphenylboronic acids?
Answer: While solid-state arylboronic acids are generally more stable than in solution, elevated temperatures can still promote degradation over time. Long-term storage at elevated temperatures can lead to slow decomposition via the pathways mentioned above, particularly if moisture is present to facilitate hydrolysis and protodeboronation. For optimal stability, solid sulfamoylphenylboronic acids should be stored in a cool, dry, and dark environment. Refrigeration is recommended for long-term storage.
Question 3: I am dissolving my sulfamoylphenylboronic acid in an aqueous buffer for an assay. How does temperature impact its stability in solution?
Answer: The stability of sulfamoylphenylboronic acids in aqueous solutions is highly dependent on both pH and temperature. The rate of protodeboronation is pH-dependent.[1][15] For many arylboronic acids, the slowest rate of protodeboronation is observed around pH 5.[16] Under more acidic or basic conditions, the rate of degradation can increase significantly.[16] Increasing the temperature will accelerate these pH-dependent degradation processes. Therefore, for aqueous applications, it is crucial to prepare solutions fresh and, if possible, maintain them at a controlled, cool temperature.
Section 2: Troubleshooting Guide - Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a primary application for sulfamoylphenylboronic acids. Temperature is a critical parameter that can significantly influence the outcome of these reactions.
Problem 1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete, even at elevated temperatures.
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition of the Boronic Acid | High temperatures, while intended to increase the reaction rate, might be causing significant degradation of your sulfamoylphenylboronic acid before it can participate in the catalytic cycle. This is particularly relevant for prolonged reaction times. Solution: Consider lowering the reaction temperature and extending the reaction time. Alternatively, a slow addition of the boronic acid to the reaction mixture can maintain a lower instantaneous concentration, minimizing degradation. |
| Boroxine Formation | At higher temperatures in anhydrous organic solvents, your sulfamoylphenylboronic acid may be converting to the less reactive boroxine anhydride.[9][10][11][12][13] Solution: The addition of a small amount of water to the reaction can help to hydrolyze the boroxine back to the active boronic acid. However, be mindful that excess water can promote protodeboronation. |
| Catalyst Deactivation | The palladium catalyst itself can be thermally unstable, leading to deactivation at very high temperatures. Solution: Ensure you are operating within the recommended temperature range for your specific palladium catalyst and ligand system. |
| Solvent Choice | The choice of solvent can impact both the stability of the boronic acid and the efficiency of the coupling reaction.[17] Solution: Screen different solvents to find an optimal balance between reactant solubility, boiling point, and compatibility with the catalytic system. |
Problem 2: I am observing a significant amount of a protodeboronated side product in my reaction mixture.
This is a clear indication that the C-B bond is being cleaved under the reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Excessively High Temperature | As discussed, high temperatures accelerate protodeboronation.[2][3][4] Solution: Lower the reaction temperature. While this may slow down the desired coupling, it can disproportionately reduce the rate of the undesired protodeboronation, leading to a better overall yield. |
| Presence of Protic Species | Water, alcohols, or acidic/basic impurities can serve as proton sources for protodeboronation. Solution: Ensure your solvents and reagents are anhydrous if the reaction is sensitive to water. If the reaction requires an aqueous base, carefully control the amount of water present. |
| Reaction Time | Longer reaction times at elevated temperatures increase the opportunity for protodeboronation to occur. Solution: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-incubation at high temperatures. |
Problem 3: The reaction works well at a small scale, but I'm seeing increased side products and lower yield upon scale-up.
| Possible Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | On a larger scale, it is more difficult to maintain uniform heating. "Hot spots" in the reaction vessel can lead to localized areas of very high temperature, promoting degradation. Solution: Ensure efficient stirring and use a suitable heating mantle or oil bath to provide even heating. Monitor the internal reaction temperature with a thermocouple. |
| Extended Reaction Times at Scale | Larger scale reactions often take longer to reach the desired temperature and may be held at that temperature for longer periods. Solution: Re-optimize the reaction time for the larger scale. It may not be a linear extrapolation from the small-scale experiment. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability of a Sulfamoylphenylboronic Acid in Solution
This protocol provides a framework for evaluating the stability of your specific sulfamoylphenylboronic acid under conditions relevant to your planned reaction.
Objective: To quantify the rate of degradation of a sulfamoylphenylboronic acid in a given solvent at a specific temperature.
Materials:
-
Sulfamoylphenylboronic acid of interest
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Internal standard (e.g., mesitylene, durene; must be stable under the reaction conditions and not react with any components)
-
Reaction vials with screw caps and septa
-
Heating block or oil bath with temperature control
Procedure:
-
Prepare a Stock Solution: Accurately weigh the sulfamoylphenylboronic acid and the internal standard and dissolve them in the chosen solvent to known concentrations.
-
Aliquot and Heat: Dispense equal volumes of the stock solution into several reaction vials. Seal the vials.
-
Time Zero Sample: Immediately take one vial as the t=0 sample and cool it to room temperature.
-
Incubation: Place the remaining vials in the pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating source and immediately cool it to quench any further degradation.
-
Analysis: Analyze each time-point sample by HPLC or UPLC-MS.
-
Data Analysis: Quantify the peak area of the sulfamoylphenylboronic acid relative to the internal standard for each time point. Plot the concentration of the sulfamoylphenylboronic acid versus time to determine the degradation kinetics.
Protocol 2: Monitoring a Suzuki-Miyaura Coupling Reaction for Protodeboronation
Objective: To monitor the formation of both the desired product and the protodeboronated side product over the course of a reaction.
Materials:
-
Reactants for the Suzuki-Miyaura coupling
-
Solvent, base, and catalyst system
-
Reaction setup with reflux condenser and inert atmosphere capabilities
-
TLC plates and/or LC-MS system
-
Authentic sample of the expected protodeboronated arene (if available) for comparison
Procedure:
-
Set up the Reaction: Assemble the reaction as per your standard procedure under an inert atmosphere.
-
Initial Sample: Before heating, withdraw a small aliquot of the reaction mixture for a t=0 analysis.
-
Heating and Monitoring: Begin heating the reaction to the desired temperature. At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Quench each aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis:
-
TLC: Spot the t=0 sample and each subsequent time-point sample on a TLC plate. If you have the protodeboronated arene, spot it as a reference. This will allow you to visually track the disappearance of starting materials and the appearance of the product and the protodeboronation side product.
-
LC-MS: For more quantitative analysis, inject each quenched and extracted sample into an LC-MS to determine the relative ratios of the starting boronic acid, the desired product, and the protodeboronated arene.
-
-
Interpretation: By tracking the relative amounts of these species over time, you can determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of the protodeboronated side product.
Section 4: Visualizing Degradation and Reaction Pathways
Diagram 1: Key Degradation Pathways of Sulfamoylphenylboronic Acids
Caption: Major temperature-influenced degradation pathways.
Diagram 2: Troubleshooting Logic for a Sluggish Suzuki-Miyaura Coupling
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Improve Yield in Cross-Coupling Reactions with Sterically Hindered Boronic Acids
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and reliability in forming carbon-carbon bonds.[1][2] However, when moving to sterically demanding substrates, such as di-ortho-substituted arylboronic acids or secondary alkylboronic acids, researchers often face significant challenges, including low conversion, slow reaction rates, and a host of side reactions.[3][4][5]
The core of the problem lies in the fundamental steps of the catalytic cycle.[6][7] Steric bulk around the coupling partners can dramatically slow down crucial steps, particularly the transmetalation and the final reductive elimination, leading to catalyst decomposition and undesired side pathways.[3][8] This guide provides a structured, in-depth approach to troubleshooting and optimizing these challenging reactions, drawing from established principles and recent advances in catalyst technology.
Troubleshooting & Optimization Guide (Q&A Format)
This section addresses specific, common problems encountered during cross-coupling reactions with sterically hindered boronic acids.
Question 1: My reaction with a di-ortho-substituted boronic acid is stalling at low conversion. What is the most likely bottleneck and how can I overcome it?
Answer:
A stalled reaction with hindered substrates almost always points to a problem with one of two key steps: transmetalation or reductive elimination . The sheer bulk of the coupling partners makes it difficult for them to approach the palladium center and subsequently eliminate to form the product.
Causality & Solution:
The final C-C bond-forming step, reductive elimination, is often the rate-limiting step for sterically congested substrates.[8] The ligands on the palladium center must be bulky enough to promote the dissociation of the two coupled fragments. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
Primary Recommendation: Upgrade Your Ligand System.
This is the most critical factor for success.[3] You need to employ ligands specifically designed to accelerate reductive elimination and stabilize the active catalyst.
-
Bulky, Electron-Rich Biaryl Phosphine Ligands: This class of ligands, often referred to as "Buchwald ligands," is the gold standard for hindered couplings.[3][9] Ligands like SPhos , XPhos , and RuPhos have bulky frameworks that create a wide "bite angle" on the palladium center, forcing the two coupling partners into proximity and promoting the crucial reductive elimination step.[6][7][10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and often possess significant steric bulk, making them highly effective for challenging couplings.[6][11] PEPPSI-type precatalysts are convenient options that employ NHC ligands.[6]
The use of modern palladium precatalysts (e.g., XPhos-Pd-G3) is also highly recommended. These are air-stable complexes that efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[12][13]
Question 2: I'm observing a significant amount of protodeboronation (replacement of the C-B bond with C-H). How can I minimize this side reaction?
Answer:
Protodeboronation is a common and frustrating side reaction, especially with electron-rich or heteroaromatic boronic acids.[12][14] It occurs when the boronic acid reacts with a proton source (often water) in the reaction mixture, destroying the nucleophile before it can participate in the catalytic cycle.[12][15] The key is to make the rate of cross-coupling significantly faster than the rate of protodeboronation.
Strategies to Mitigate Protodeboronation:
-
Choice of Base and Water Content: Strong aqueous bases (e.g., NaOH, KOH) can accelerate protodeboronation.[12]
-
Use a More Stable Boron Reagent (The "Slow-Release" Strategy): Boronic acids exist in equilibrium with their anhydrides (boroxines), which can have different reactivities and stabilities.[10] To circumvent instability, you can use protected boron reagents that slowly release the active boronic acid under the reaction conditions.[14][16]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be purified by chromatography.[17] They do not couple directly but hydrolyze slowly under basic conditions to provide a low, steady concentration of the boronic acid, minimizing decomposition.[16][17]
-
Pinacol Esters & Trifluoroborates: These are also more stable alternatives to boronic acids and can reduce the rate of protodeboronation.[7][18][19]
-
-
Accelerate the Catalytic Cycle: A faster, more efficient catalyst system will consume the boronic acid in the desired cross-coupling pathway before it has time to decompose.[12][14] As mentioned in Q1, using highly active ligands like SPhos or XPhos is a primary strategy here.[12][20]
Question 3: What is the optimal base and solvent combination for coupling hindered substrates?
Answer:
The choice of base and solvent are critically linked and can dramatically influence reaction outcomes. The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate species, which then participates in transmetalation.[21][22][23]
Base Selection:
-
For Hindered, Stable Boronic Acids: A strong but hindered base like potassium tert-butoxide (t-BuOK) can be very effective, particularly with NHC-ligated palladium catalysts.[11]
-
For Protodeboronation-Prone Boronic Acids: As discussed in Q2, weaker inorganic bases are preferred. Finely ground K₃PO₄ is an excellent choice. Cesium carbonate (Cs₂CO₃) is also widely used due to its high solubility in many organic solvents.[15]
Solvent Selection:
-
Aprotic, Non-coordinating Solvents: Solvents like toluene , dioxane , and cyclopentyl methyl ether (CPME) are generally preferred.[15][24] They have high boiling points suitable for sluggish reactions and do not overly coordinate to the palladium center, which could inhibit catalysis.
-
Solubility is Key: Ensure that your substrates and base are sufficiently soluble in the chosen solvent at the reaction temperature.[15][20] Poor solubility can lead to slow and incomplete reactions. Sometimes a mixture of solvents (e.g., toluene/dioxane) is required to achieve full dissolution.
The following diagram illustrates a decision-making process for troubleshooting a failing reaction.
Caption: A decision-tree for troubleshooting hindered couplings.
Frequently Asked Questions (FAQs)
Q1: What is the role of bulky phosphine ligands like SPhos and XPhos? A1: These ligands are crucial for promoting the two most challenging steps in couplings with hindered substrates. Their large steric bulk facilitates the final reductive elimination step, which is often rate-limiting.[6][8] Additionally, they promote the formation of highly active, monoligated L-Pd(0) species, which accelerates the initial oxidative addition step.[2]
Q2: Can I use a Nickel catalyst instead of Palladium for these reactions? A2: Yes, nickel catalysis is emerging as a powerful alternative, especially for alkyl-alkyl or alkyl-aryl couplings which can be hampered by β-hydride elimination in palladium systems.[25] Nickel catalysts can also be more effective for coupling with less reactive electrophiles like aryl chlorides or phenol derivatives.[13][26]
Q3: My reaction turns black immediately. Is this a problem? A3: Yes, the formation of a black precipitate ("palladium black") indicates catalyst decomposition and is a common sign of a failed reaction.[9] This is often caused by exposure to oxygen, high temperatures, or the absence of a sufficiently stabilizing ligand. Ensure your reaction is rigorously degassed and that your ligand is robust enough for the chosen conditions.
Q4: Is it always necessary to use an excess of the boronic acid? A4: Using a slight excess (1.2-1.5 equivalents) of the boronic acid is common practice to drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling.[4][12] However, for very precious boronic acids, careful optimization of the catalyst system can allow for near-stoichiometric reactions.
Data Summary Table
The following table summarizes recommended starting conditions for coupling a sterically hindered aryl bromide with different types of boronic acids. These should be considered starting points for further optimization.
| Substrate Combination | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Typical Yield Range |
| Di-ortho-substituted Ar-Br + Mesityl-B(OH)₂ | SPhos or XPhos[10] | K₃PO₄ (anhydrous) | Toluene or Dioxane | 100-110 | 75-95% |
| Aryl-Br + sec-Alkyl-B(OH)₂ | tBu₃P or QPhos | K₃PO₄ or Cs₂CO₃ | THF or Dioxane | 80-100 | 60-85% |
| Heteroaryl-Cl + Hindered Aryl-B(OH)₂ | RuPhos or BrettPhos | K₃PO₄ (anhydrous) | Dioxane/H₂O (10:1) | 100 | 70-90% |
| Aryl-Br + Unstable Pyridyl MIDA boronate | XPhos[3] | K₃PO₄ (aq.) | Dioxane | 80-100 | 80-98% |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Hindered Aryl Bromide and Boronic Acid
This protocol provides a robust starting point for challenging couplings.
Reagent Preparation:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).[12]
Reaction Execution:
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[15]
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the aryl halide) via syringe.[15]
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the limiting starting material.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the key role of a bulky ligand (L).
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (2025). Benchchem.
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Advances in Cross-Coupling Reactions. (2020).
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (2025). Benchchem.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (2025). Benchchem.
- Protodeboron
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025).
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2000).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Reductive Elimin
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
- Slow release of organoboronic acids in cross-coupling reactions. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 23. scilit.com [scilit.com]
- 24. reddit.com [reddit.com]
- 25. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Products from (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid Reactions
A Senior Application Scientist's Note:
Welcome to the technical support guide for navigating the purification challenges of crude products derived from reactions involving (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid. This specialized arylboronic acid, while a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, presents a unique set of purification hurdles.[1][2][3] The presence of the N-cyclopropylsulfamoyl group introduces polarity and potential for secondary interactions that can complicate standard purification protocols. Furthermore, inherent instabilities of boronic acids, such as protodeboronation and the formation of boroxines, can lead to a complex mixture of byproducts.[4][5][6]
This guide is structured to provide you with not just procedural steps, but a deeper understanding of the chemical principles at play. By understanding the "why" behind a purification strategy, you will be better equipped to troubleshoot and adapt these methods to your specific reaction context. We will explore common impurities, delve into tailored purification strategies, and provide detailed protocols to enhance the purity and yield of your target compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities I should expect in my crude product?
Answer:
The impurity profile of a crude product from a reaction involving this compound can be complex. Typically, you can expect to encounter the following:
-
Unreacted Starting Materials: This includes residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupling Products: Palladium-mediated homocoupling of the boronic acid can lead to the formation of a symmetrical biaryl impurity.[7][8]
-
Protodeboronation Product: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in N-cyclopropyl-2-methylbenzenesulfonamide.[4][6][9] This process can be promoted by acidic or basic conditions and elevated temperatures.[4][9]
-
Boroxines: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines.[5] While often in equilibrium with the boronic acid, their presence can complicate purification and affect reactivity in subsequent steps.[5]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the product.
-
Ligand-Related Impurities: If phosphine-based ligands are used, their oxides (e.g., triphenylphosphine oxide) are common impurities.
FAQ 2: My column chromatography purification is giving poor separation. What can I do?
Answer:
Poor separation during silica gel chromatography is a frequent challenge with polar compounds like sulfonamide-containing boronic acid derivatives. Here are several strategies to improve your separation:
-
Solvent System Optimization:
-
Polarity Gradient: Start with a less polar eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For highly polar products, a gradient of dichloromethane and methanol may be more effective.
-
Additives: The addition of a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of acidic functionalities and reduce tailing on the silica gel. Conversely, for basic compounds, a small amount of triethylamine or ammonia can be beneficial.
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For certain compounds, neutral alumina can provide a different selectivity compared to silica gel and may lead to better separation.[10]
-
Reversed-Phase Chromatography (C18): If your product is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be a powerful purification technique.
-
-
Sample Preparation:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution compared to wet loading in a strong solvent.
-
FAQ 3: I am observing significant protodeboronation. How can I minimize this?
Answer:
Protodeboronation is a significant challenge, particularly with electron-rich or sterically hindered arylboronic acids.[4][6] To minimize this side reaction:
-
Control pH: The rate of protodeboronation is highly pH-dependent.[4][6] Maintaining a neutral or slightly basic pH during the reaction and work-up can help to suppress this pathway. Avoid strongly acidic or basic conditions for extended periods.
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation during the reaction.[11][12][13] The ester can then be hydrolyzed back to the boronic acid if necessary, or in many cases, used directly in the coupling reaction.[12]
FAQ 4: How can I effectively remove residual palladium from my product?
Answer:
Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal:
-
Filtration through Celite® or Silica Gel: Passing a solution of your crude product through a plug of Celite® or silica gel can often remove a significant portion of the palladium catalyst.
-
Treatment with Scavengers:
-
Thiol-based scavengers: Functionalized silica gels or polymers with thiol groups can effectively bind to and remove palladium.
-
Activated Carbon: Stirring the product solution with activated carbon can also adsorb palladium residues. Be aware that this may also lead to some loss of the desired product.
-
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help to extract palladium salts.
Part 2: In-Depth Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is particularly useful for separating the acidic boronic acid from neutral organic impurities.
Principle: this compound is acidic and will be deprotonated by a base to form a water-soluble salt. Neutral impurities will remain in the organic phase.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate or a dilute sodium hydroxide solution (e.g., 0.1 M).[14] Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to a pH of 3-4 with 1 M HCl. The boronic acid should precipitate out of the solution.
-
Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) 2-3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid products. Finding the right solvent system is key.
Principle: The desired product should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Common Recrystallization Solvents for Arylboronic Acids
| Solvent System | Comments |
| Water | Effective for some polar boronic acids.[5][15] |
| Ethanol/Water | A versatile mixture for a range of polarities. |
| Isopropanol | Good for moderately polar compounds. |
| Acetonitrile | Can be effective for compounds with moderate polarity. |
| Toluene | Useful for less polar boronic acid derivatives. |
Protocol 3: Purification via Boronate Ester Formation
For particularly challenging purifications, converting the boronic acid to a more stable and often more easily purifiable boronic ester can be an effective strategy.
Principle: Boronic acids react with diols to form cyclic boronic esters. These esters are generally less polar and more stable than the corresponding boronic acids, making them more amenable to chromatographic purification.
Step-by-Step Methodology:
-
Esterification:
-
Dissolve the crude boronic acid in a suitable solvent like toluene or THF.
-
Add an equimolar amount of a diol, such as pinacol or diethanolamine.[15]
-
If using pinacol, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Purification of the Boronic Ester:
-
The resulting boronic ester can often be purified by standard silica gel chromatography. They are typically less polar than the free boronic acid.
-
-
Hydrolysis (if necessary):
Part 3: Visualization of Purification Workflow
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of crude products.
Diagram 2: Troubleshooting Logic for Poor Chromatographic Separation
Caption: Troubleshooting guide for column chromatography.
References
- CN101863912A - Preparation method of cyclopropylboronic acid - Google P
- Process for purification of boronic acid and its derivatives - Google P
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Organic Syntheses Procedure. (URL: )
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Public
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (URL: )
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (URL: )
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: )
-
Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])
- Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography
-
Boronic acid - Wikipedia. (URL: [Link])
-
Can I remove boronic acid using Work up process? - ResearchGate. (URL: [Link])
-
Protodeboronation - Wikipedia. (URL: [Link])
-
How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? | ResearchGate. (URL: [Link])
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: [Link])
- CN105001249A - Method for preparing cyclopropyl boronic acid - Google P
-
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature | Australian Journal of Chemistry | ConnectSci. (URL: [Link])
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (URL: [Link])
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 4-tolylboronic acid - PrepChem.com. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Substituted Acrylamide Synthesis
Welcome to the technical support center for the synthesis of N-substituted acrylamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common questions, solutions to frequently encountered problems, and detailed protocols to help you optimize your reaction conditions and achieve high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-substituted acrylamides, and how do I choose between them?
There are two predominant methods for forming the amide bond in N-substituted acrylamide synthesis:
-
Acylation with Acryloyl Chloride: This is a classic and often rapid method, frequently performed under Schotten-Baumann conditions.[1][2] It involves the reaction of a primary or secondary amine with acryloyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[2] This method is robust, cost-effective, and suitable for a wide range of amines. However, acryloyl chloride is hazardous, moisture-sensitive, and can lead to side reactions if not handled carefully.[2][3]
-
Amide Coupling with Acrylic Acid: This approach uses a carboxylic acid (acrylic acid) and an amine, joined by a coupling reagent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][3][4] This method avoids the use of hazardous acryloyl chloride and is generally milder, making it ideal for sensitive or complex substrates.[4] However, it can be more expensive, and purification can be complicated by byproducts from the coupling reagents.[5]
Choice depends on:
-
Substrate Sensitivity: For acid-labile or complex molecules, the milder conditions of amide coupling are preferred.
-
Scale and Cost: For large-scale synthesis where cost is a factor, the acryloyl chloride method is often more economical.[6]
-
Safety and Handling: If you wish to avoid the hazards of acryloyl chloride, amide coupling is the better choice.[3]
Q2: Why is polymerization a major issue during synthesis and how can it be prevented?
The acryloyl group contains a reactive double bond that is highly susceptible to free-radical polymerization, especially when exposed to heat, light, or radical initiators.[7] This can lead to the formation of insoluble polymeric material, significantly reducing the yield of the desired monomeric product and complicating purification.
Prevention Strategies:
-
Add a Polymerization Inhibitor: This is the most critical step. Small amounts of inhibitors are added to quench free radicals as they form. The choice of inhibitor depends on the reaction conditions and solvent.[8]
-
Control Temperature: Keep the reaction temperature as low as feasible. Acylation reactions are often exothermic, so controlled, slow addition of reagents at 0-5 °C is recommended.[2][6]
-
Exclude Oxygen (for certain inhibitors): While oxygen can inhibit some polymerizations, it can also promote others. For many common inhibitors like hydroquinone, a small amount of oxygen is necessary for them to function effectively. However, for shipping and storage, an inert atmosphere is often preferred.[9]
-
Work in the Dark: If possible, protect the reaction from light by covering the flask with aluminum foil.
Q3: What is the Michael addition side reaction and when should I be concerned about it?
The Michael addition is a competing reaction where a nucleophile (in this case, the amine) attacks the electron-deficient β-carbon of the acrylamide double bond instead of the carbonyl carbon.[10][11] This forms a 3-(alkylamino)propionamide byproduct.[12]
When to be concerned:
-
This reaction is more prevalent with highly nucleophilic amines.[10]
-
The reaction is often reversible and can be influenced by temperature. Heating the reaction mixture can sometimes reverse the Michael adduct back to the starting materials.[10][12]
-
While the acrylamide is the desired product for covalent inhibitors, the Michael addition represents a non-productive pathway that consumes starting material and complicates purification.[11][13]
To minimize this side reaction, use controlled temperatures, avoid a large excess of the amine nucleophile, and consider the choice of base, as it can influence the equilibrium.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Poorly Reactive Amine | For sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups), the nucleophilicity is reduced.[14] Solution: Increase the reaction temperature, allow for longer reaction times, or deprotonate the amine first with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) before adding the acylating agent.[15] |
| Hydrolysis of Acryloyl Chloride | Acryloyl chloride reacts violently with water to form acrylic acid, rendering it useless for the amidation reaction.[2] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Amide Coupling | The chosen coupling reagent may not be potent enough, or the reaction conditions may be suboptimal. Solution: For carbodiimide couplings (EDC, DCC), always include an additive like HOBt or HOAt to form a more reactive activated ester and suppress side reactions.[1] Phosphonium (e.g., PyAOP) or aminium/uronium (e.g., HBTU) reagents can be more effective for difficult couplings.[4][5] |
| Product Lost During Workup | N-substituted acrylamides can have varying polarities and solubilities. Solution: Before performing an aqueous workup, check the solubility of a small sample of the crude product in your chosen extraction solvent. If the product is water-soluble, extraction with organic solvents will be inefficient. Consider alternative purification methods like chromatography or precipitation. |
Problem 2: Reaction Mixture Turns into an Unworkable Solid (Polymerization)
| Probable Cause | Recommended Solution |
| Absence or Insufficient Inhibitor | Without an inhibitor, the acryloyl moiety will readily polymerize, especially during exothermic reactions.[7] Solution: Add an appropriate polymerization inhibitor to the reaction mixture before adding the acryloyl chloride or starting the heating. See Table 2 for common options.[8] |
| Reaction Temperature Too High | Heat is a common initiator for radical polymerization. The exothermic nature of the acylation can cause localized heating and trigger polymerization. Solution: Perform the reaction at low temperatures (0-5 °C) and add reagents dropwise to control the exotherm.[16] Use an ice bath to maintain a consistent low temperature. |
| Presence of Radical Initiators | Impurities in reagents or solvents can sometimes initiate polymerization. Solution: Use high-purity, freshly distilled, or inhibitor-free (if you are adding your own) solvents and reagents. |
Problem 3: Product is Contaminated with Byproducts
| Probable Cause | Recommended Solution |
| Michael Addition Adduct | The amine has added to the double bond as well as the carbonyl group.[10][17] Solution: This is often observed by mass spectrometry (product mass + amine mass). Minimize by using a 1:1 stoichiometry of amine to acylating agent and keeping the temperature low. The reaction is sometimes reversible upon gentle heating.[12] |
| Diacylation (for primary amines) | A primary amine (R-NH₂) reacts twice to form R-N(C(O)CH=CH₂)₂. Solution: Use a slight excess of the amine relative to the acryloyl chloride to favor mono-acylation. Add the acryloyl chloride slowly to a solution of the amine, rather than the other way around. |
| Urea Byproduct from DCC/DIC | When using Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the corresponding insoluble urea byproduct is formed.[5] Solution: If using DCC, the dicyclohexylurea (DCU) is mostly insoluble in solvents like dichloromethane or ethyl acetate and can be removed by filtration. For easier removal, use the water-soluble carbodiimide EDC; its urea byproduct can be washed away with a mild acid wash (e.g., 1M HCl).[5] |
Key Parameter Optimization Tables
Table 1: Comparison of Common Synthetic Methods
| Parameter | Acylation with Acryloyl Chloride | Amide Coupling with Acrylic Acid |
| Key Reagents | Amine, Acryloyl Chloride, Base (e.g., NEt₃, Pyridine, aq. NaOH) | Amine, Acrylic Acid, Coupling Reagent (e.g., EDC, DCC), Additive (e.g., HOBt) |
| Typical Conditions | Anhydrous organic solvent or biphasic (Schotten-Baumann), 0 °C to RT.[1][2] | Anhydrous polar aprotic solvent (e.g., DMF, DCM), 0 °C to RT.[1] |
| Advantages | Fast, high-yielding, cost-effective.[6] | Milder conditions, avoids hazardous acryloyl chloride, suitable for sensitive substrates.[3] |
| Disadvantages | Acryloyl chloride is hazardous and moisture-sensitive. Risk of over-acylation.[2] | More expensive, generates byproducts (e.g., ureas) that require removal, can be slower.[5] |
Table 2: Common Polymerization Inhibitors
| Inhibitor | Typical Concentration (w/w vs. Acrylamide) | Notes |
| Hydroquinone (HQ) | 0.01 - 0.2% | Very common, requires trace oxygen to be effective. |
| Phenothiazine (PTZ) | 200 - 1000 ppm | Highly effective at higher temperatures. |
| Nitrosobenzene | 0.005 - 0.1% | Effective inhibitor for acrylamide solutions.[18] |
| Cupric Salts (e.g., CuCl₂) | 0.5 - 10 ppm | Effective for storing aqueous acrylamide solutions in the absence of oxygen.[9] |
Visualizations & Diagrams
Experimental Workflow for N-Substituted Acrylamide Synthesis
This diagram outlines the general steps and decision points for a successful synthesis.
Caption: General workflow for synthesizing N-substituted acrylamides.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis via Acryloyl Chloride (Schotten-Baumann Conditions)
This protocol is a general guideline for the acylation of a primary amine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a suitable polymerization inhibitor (e.g., hydroquinone, ~0.1 mol%) in a suitable organic solvent (e.g., dichloromethane, 0.2 M).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium hydroxide (2.0 eq.) in water.
-
Addition: While stirring the amine solution vigorously, add the aqueous sodium hydroxide solution. Then, add acryloyl chloride (1.05 eq.), dissolved in a small amount of the same organic solvent, dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Synthesis via EDC/HOBt Coupling
This protocol is a general guideline for coupling acrylic acid with a primary amine.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve acrylic acid (1.0 eq.), HOBt (1.2 eq.), and a polymerization inhibitor (e.g., phenothiazine, ~500 ppm) in anhydrous DMF or DCM (0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Addition: Add the amine (1.1 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acrylic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for N‐substituted acrylamidea. Retrieved from [Link]
-
IJCPS. (n.d.). USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. Retrieved from [Link]
- Google Patents. (n.d.). US3397232A - Method of inhibiting polymerization of acrylamide.
- Google Patents. (n.d.). US4233240A - Stabilization of acrylamide solutions.
-
PubMed Central. (2022). Copper-catalyzed Z-selective synthesis of acrylamides and polyacrylamides via alkylidene ketenimines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wako. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]
- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.
-
PubMed. (2010). Model reactions of acrylamide with selected amino compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition reaction between acrylamide and a Cys residue of a target protein. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Model Reactions of Acrylamide with Selected Amino Compounds. Retrieved from [Link]
-
Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... Retrieved from [Link]
-
Elsevier. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Retrieved from [Link]
-
MDPI. (n.d.). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]
-
ACS Publications. (2015). Efficient and Facile Synthesis of Acrylamide Libraries for Protein-Guided Tethering. Retrieved from [Link]
-
PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]
-
ACS Publications. (2020). Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. US4233240A - Stabilization of acrylamide solutions - Google Patents [patents.google.com]
- 10. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 17. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 18. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug discovery. (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a vital building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and the quality of the final drug substance. This guide provides a comprehensive comparison of analytical methods for the purity assessment of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols.
Boronic acids are known for their unique chemical properties, including their propensity to form cyclic anhydrides known as boroxines through dehydration. This, coupled with the presence of a sulfonamide functional group in the target molecule, presents specific analytical challenges that must be addressed through robust and well-chosen analytical methodologies.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse technique in pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness for purity determination.
Principle
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Purity is assessed by quantifying the area of the main peak relative to the total area of all detected peaks.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. The end-capping of the stationary phase is crucial to minimize peak tailing due to the interaction of the boronic acid moiety with residual silanols.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of the compound should be determined to select the optimal wavelength for detection, likely around 230-270 nm where the phenyl ring and sulfonamide group absorb.
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
Rationale for Experimental Choices
The use of a C18 column provides good retention for the aromatic core of the molecule. The addition of formic acid to the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and reproducibility. A gradient elution is employed to ensure the elution of potential impurities with a wide range of polarities.
Caption: HPLC-UV workflow for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for identifying and quantifying trace impurities.
Principle
After separation by HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the confirmation of the parent compound's molecular weight and the identification of unknown impurities based on their mass. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ions and analyzing the resulting daughter ions. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO2)[1][2].
Experimental Protocol
LC Conditions:
-
The HPLC conditions can be similar to those described for the HPLC-UV method. However, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile acids like phosphoric acid if used.
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. The sulfonamide and boronic acid moieties can be ionized in either mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in the elemental composition determination of impurities.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
MS/MS: Product ion scans of the parent compound and any detected impurities to obtain fragmentation patterns for structural elucidation.
Rationale for Experimental Choices
ESI is a soft ionization technique suitable for polar and thermally labile molecules like the target compound. Analyzing in both positive and negative modes increases the chances of detecting a wider range of impurities. High-resolution mass spectrometry provides the accuracy needed to distinguish between compounds with very similar nominal masses.
Caption: LC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Principle
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. For the target compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The purity can be determined by comparing the integral of the analyte's signals to that of a certified internal standard of known purity.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
-
¹¹B NMR: Is specific for the boron atom and can be used to study the environment around the boronic acid group, including the formation of boroxines.[3]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
The choice of solvent is critical to ensure both the sample and the standard are fully dissolved and that their signals do not overlap.
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
For qNMR, ensure complete relaxation of the protons by using a long relaxation delay (D1) (e.g., 5 times the longest T₁).
Data Analysis:
-
Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Experimental Choices
qNMR is a primary analytical method and does not require a reference standard of the analyte itself. The choice of a suitable internal standard is crucial for accuracy. The standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity. DMSO-d₆ is often a good solvent for boronic acids and sulfonamides.
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS | NMR |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass detection | Nuclear magnetic resonance of atomic nuclei |
| Primary Use | Quantitative purity assessment, impurity profiling | Impurity identification and quantification | Structural elucidation, absolute quantitative purity (qNMR) |
| Sensitivity | Moderate (ng range) | High (pg-fg range) | Low (mg range) |
| Specificity | Moderate | High | High |
| Quantitative | Yes (with reference standard) | Yes (with reference standard) | Yes (absolute, with internal standard) |
| Strengths | Robust, widely available, cost-effective | High sensitivity and specificity, structural information on impurities | Absolute quantification without analyte reference standard, detailed structural information |
| Weaknesses | Requires a chromophore, co-eluting impurities may not be detected, requires analyte reference standard for quantification | Higher cost and complexity, potential for matrix effects and ion suppression | Lower sensitivity, requires pure internal standard for qNMR, can be time-consuming |
Potential Impurities
A comprehensive purity assessment should also consider potential impurities arising from the synthetic route. A plausible synthesis of this compound involves the reaction of a corresponding aryl bromide or iodide with a boron source under palladium catalysis (e.g., Suzuki-Miyaura coupling). Potential impurities could include:
-
Starting materials: Unreacted aryl halide.
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two aryl halide molecules.
-
De-boronation product: (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl) where the boronic acid group is replaced by a hydrogen atom.
-
Boroxine: The cyclic trimer anhydride of the boronic acid.
-
Residual palladium catalyst and ligands.
The proposed HPLC and LC-MS methods would be suitable for detecting and quantifying these organic impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) would be required for the analysis of residual palladium.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC-UV is a robust method for routine purity checks and quantification against a reference standard. LC-MS is essential for the identification and quantification of trace-level impurities, providing invaluable information for process development and quality control. NMR spectroscopy offers detailed structural confirmation and the ability to perform absolute quantitative purity determination. A combination of these techniques provides a comprehensive and reliable assessment of the purity of this important synthetic building block, ensuring the quality and integrity of downstream research and development activities.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
PubChemLite. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). [Link]
-
MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
NIH. (2014). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of scientific rigor. (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to the presence of three key functional groups: an arylboronic acid, a sulfonamide, and a cyclopropyl moiety. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of this compound, supplemented by alternative analytical techniques that offer complementary information. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
The Analytical Imperative: Why In-Depth Characterization Matters
This compound (Molecular Formula: C₁₀H₁₄BNO₄S, Molecular Weight: 255.1 g/mol ) is a structurally complex molecule where each functional group contributes to its chemical reactivity and potential biological activity. The boronic acid group is a versatile handle for carbon-carbon bond formation (e.g., Suzuki coupling), while the sulfonamide and cyclopropyl groups can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Therefore, unambiguous characterization is critical to:
-
Confirm the chemical identity and structure of the synthesized or procured material.
-
Establish purity by identifying and quantifying any residual starting materials, byproducts, or degradation products.
-
Ensure batch-to-batch consistency in research and development settings.
-
Elucidate the molecule's behavior under various conditions, such as in solution or during fragmentation.
This guide will focus on the two primary spectrometric techniques for this purpose, NMR and MS, and then introduce other valuable methods for a comprehensive analytical workflow.
Core Spectrometric Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For this compound, a suite of NMR experiments is necessary for a complete structural assignment.
¹H NMR: Mapping the Proton Skeleton
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Aromatic Region (approx. 7.0-8.5 ppm): The three protons on the phenyl ring will appear in this region. Their splitting patterns (e.g., doublets, doublet of doublets) will be dictated by their positions relative to each other and the methyl and boronic acid groups.
-
Sulfonamide N-H (variable): The proton on the sulfonamide nitrogen may appear as a broad singlet and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
-
Cyclopropyl Group (approx. 0.5-2.5 ppm): The protons of the cyclopropyl ring will exhibit complex splitting patterns due to their rigid structure and diastereotopic nature. The methine proton (CH) will be at a different chemical shift than the methylene protons (CH₂).
-
Methyl Group (approx. 2.0-2.5 ppm): The methyl group on the phenyl ring will appear as a singlet.
-
Boronic Acid B(OH)₂ (variable): The hydroxyl protons of the boronic acid group often appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to their signal being very broad or not observed at all.
¹³C NMR: Probing the Carbon Framework
¹³C NMR provides information about the different carbon environments in the molecule.
-
Aromatic Carbons (approx. 110-150 ppm): The six carbons of the phenyl ring will be observed in this region. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[1]
-
Sulfonamide Carbonyl (not present): The sulfonamide group does not have a carbonyl, but the carbons of the cyclopropyl and methyl groups will be in the aliphatic region.
-
Cyclopropyl Carbons (approx. 5-35 ppm): The methine and methylene carbons of the cyclopropyl ring will appear in the upfield region.
-
Methyl Carbon (approx. 15-25 ppm): The methyl group carbon will also be in the upfield region.
¹¹B NMR: The Boron-Specific Probe
¹¹B NMR is a crucial experiment for confirming the presence and nature of the boronic acid moiety.
-
Expected Chemical Shift: For arylboronic acids, the ¹¹B chemical shift is typically in the range of +27 to +33 ppm (relative to BF₃·OEt₂).[2][3] The exact shift will be influenced by the electronic effects of the substituents on the aromatic ring. It is important to use quartz NMR tubes to avoid a broad signal from borosilicate glass.[4]
Predicted NMR Data Summary
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic CH | 7.0 - 8.5 | d, dd |
| ¹H | Sulfonamide NH | Variable | br s |
| ¹H | Cyclopropyl CH | 2.0 - 2.5 | m |
| ¹H | Cyclopropyl CH₂ | 0.5 - 1.0 | m |
| ¹H | Phenyl-CH₃ | 2.0 - 2.5 | s |
| ¹H | B(OH)₂ | Variable | br s |
| ¹³C | Aromatic C | 110 - 150 | - |
| ¹³C | Cyclopropyl CH | 20 - 35 | - |
| ¹³C | Cyclopropyl CH₂ | 5 - 15 | - |
| ¹³C | Phenyl-CH₃ | 15 - 25 | - |
| ¹¹B | B(OH)₂ | +27 - +33 | br s |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Expected Molecular Ions
In positive ion mode ESI-MS, the following adducts are expected:
-
[M+H]⁺: 256.08 m/z
-
[M+Na]⁺: 278.06 m/z
-
[M+K]⁺: 294.04 m/z
In negative ion mode ESI-MS, the deprotonated molecule is expected:
-
[M-H]⁻: 254.07 m/z
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information. Key fragmentation pathways for this molecule are predicted to be:
-
Loss of SO₂ (64 Da): A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide.[5]
-
Cleavage of the N-Cyclopropyl Bond: Fragmentation of the bond between the sulfonamide nitrogen and the cyclopropyl group.
-
Loss of Water (18 Da): Dehydration of the boronic acid moiety.
-
Formation of Boroxines: Boronic acids are prone to dehydration to form cyclic trimers called boroxines, which can complicate the mass spectrum. This is more common in techniques that involve heating the sample.
Predicted Mass Spectrometry Data
| Adduct | m/z (calculated) |
| [M+H]⁺ | 256.0809 |
| [M+Na]⁺ | 278.0629 |
| [M-H]⁻ | 254.0664 |
| [M+H-H₂O]⁺ | 238.0709 |
| [M+H-SO₂]⁺ | 192.0809 |
A Comparative Look at Alternative Analytical Techniques
While NMR and MS are the primary tools for characterization, other techniques can provide complementary and crucial data, especially for purity analysis and solid-state characterization.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, identification of impurities | High resolution, quantitative, can be coupled to MS | Requires method development, potential for on-column degradation of boronic acids |
| Capillary Electrophoresis (CE) | Purity, analysis of ionic species | High efficiency, low sample consumption, can avoid hydrolysis with non-aqueous methods[6] | Lower sensitivity than HPLC for some applications, requires specialized equipment |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited structural information compared to NMR, not ideal for complex mixtures |
| X-ray Crystallography | Absolute 3D molecular structure, solid-state packing | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to grow |
Experimental Protocols
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the acidic protons are more likely to be observed.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, 30-degree pulse angle.
-
Integrate all signals and assign them to the corresponding protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, 2-second relaxation delay.
-
Assign all signals to the corresponding carbon atoms.
-
-
¹¹B NMR Acquisition:
-
Use a quartz NMR tube to avoid background signals from borosilicate glass.[4]
-
Acquire a 1D ¹¹B NMR spectrum.
-
Typical parameters: 128-1024 scans, broad spectral width.
-
The chemical shift should be referenced to an external standard of BF₃·OEt₂.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments and resolve overlapping signals.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS1 Scan: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
MS/MS Fragmentation: Select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID). Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
-
Visualization of Workflows
NMR Characterization Workflow
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalyst Performance with (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its power lies in its functional group tolerance and broad applicability. However, the success of this reaction is highly dependent on the choice of catalyst, particularly when dealing with challenging substrates. This guide provides an in-depth comparison of palladium catalyst systems for the coupling of a sterically hindered and electronically complex substrate: (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid .
The structure of this boronic acid presents a dual challenge. The methyl group in the ortho-position introduces significant steric hindrance, which can impede both the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Concurrently, the electron-withdrawing nature of the N-cyclopropylsulfamoyl group can influence the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. This guide will dissect the performance of various palladium catalysts, providing the rationale behind their selection and detailed protocols to empower you to overcome these synthetic hurdles.
The Evolving Landscape of Palladium Catalysts for Hindered Couplings
Historically, simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) were workhorses for Suzuki-Miyaura reactions. While effective for simple aryl halides and boronic acids, their performance falters dramatically with sterically demanding partners. The C-Cl bond's high strength and reluctance to undergo oxidative addition necessitate more potent catalytic systems.[4] This limitation spurred the development of sophisticated ligands that fundamentally enhance the reactivity of the palladium center.[5]
Modern catalysis for challenging substrates relies on two main classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for activating even unreactive aryl chlorides.[5][6]
Key Ligand Classes and Their Performance
-
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): This class, developed by Stephen Buchwald and others, has revolutionized cross-coupling chemistry.[5] Ligands like SPhos and XPhos possess bulky biaryl backbones and electron-donating dialkylphosphine groups. This architecture is not accidental; the steric bulk facilitates the final, often difficult, reductive elimination step to release the product, while the electron-rich nature of the phosphine promotes the initial, challenging oxidative addition of the aryl halide to the Pd(0) center.[5][6] These ligands have demonstrated unprecedented activity for preparing extremely hindered biaryls, even at low catalyst loadings.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form highly stable and robust palladium complexes.[7] Their strong bond to the palladium center prevents catalyst decomposition at elevated temperatures, leading to high turnover numbers. The "flexible steric bulk" of certain NHC ligands is crucial for their high catalytic activity, allowing them to accommodate hindered substrates while maintaining high efficiency.[7] Studies have shown that Pd-NHC complexes can be exceptionally efficient for Suzuki-Miyaura couplings involving sterically hindered arylboronic acids and aryl chlorides, often providing excellent yields under mild conditions.[7]
-
Other Specialized Ligands: A variety of other ligand systems have been developed, including indolyl phosphines (e.g., CM-phos) and ferrocene-based phosphines, which are also highly effective for coupling challenging substrates like aryl tosylates and chlorides.[8][9] These ligands often combine steric bulk with unique electronic properties to achieve high catalytic activity.
Comparative Performance Data
The following table summarizes the typical performance characteristics of different catalyst systems when applied to sterically hindered Suzuki-Miyaura couplings, based on data from analogous systems in the literature.
| Catalyst System (Precursor + Ligand) | Typical Pd Loading (mol%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Common Base/Solvent | Citations |
| Pd(OAc)₂ + SPhos | 0.05 - 2.0 | RT - 110 | 1 - 24 | Broad scope for hindered substrates, room temperature capability for chlorides. | K₃PO₄ / Dioxane, Toluene | [3][5] |
| Pd₂(dba)₃ + XPhos | 0.5 - 2.0 | 80 - 120 | 2 - 24 | Excellent for creating tetra-ortho-substituted biaryls. | K₃PO₄ / Dioxane, THF | [10] |
| Pd-NHC Complex (e.g., Acenaphthoimidazolylidene) | 0.05 - 1.0 | 80 - 120 | 0.5 - 4 | High stability, excellent yields with low catalyst loading, microwave compatible. | t-BuOK / Dioxane | [7] |
| Pd(PPh₃)₄ | 2.0 - 5.0 | 80 - 110 | 12 - 48 | Commercially available, simple setup. | Na₂CO₃, K₂CO₃ / Toluene, DME | [11] |
Visualizing the Mechanism and Workflow
Understanding the underlying mechanism and experimental flow is critical for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocols
The following protocols are robust starting points for the coupling of this compound with a representative aryl chloride.
Protocol 1: Using a Buchwald Ligand (SPhos)
This protocol leverages a widely successful and versatile catalyst system known for its effectiveness with hindered substrates.[3][5]
Rationale:
-
Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
SPhos: A bulky, electron-rich dialkylbiaryl phosphine ligand ideal for promoting the challenging oxidative addition and reductive elimination steps with hindered substrates.[3]
-
Potassium Phosphate (K₃PO₄): A moderately strong base effective in Suzuki couplings, particularly with boronic acids, and compatible with a wide range of functional groups.[3]
-
Dioxane/Water: A common solvent system that aids in dissolving both the organic reagents and the inorganic base.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound (1.2 equiv.), the desired aryl chloride (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Catalyst
This protocol uses a pre-formed Pd-NHC complex, which offers high stability and efficiency, often with lower catalyst loadings.[7]
Rationale:
-
Pd-NHC Complex: A well-defined, highly active, and thermally stable catalyst. The strong Pd-C bond prevents catalyst degradation, leading to higher efficiency.[7]
-
Potassium tert-butoxide (t-BuOK): A strong base often found to be highly effective in NHC-catalyzed couplings, particularly with challenging substrates.[7]
-
Anhydrous Dioxane: A suitable solvent for this base and catalyst combination. The absence of water is often preferred with stronger bases like t-BuOK.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the Pd-NHC precatalyst (e.g., an acenaphthoimidazolylidene palladium complex, 1 mol%).[7]
-
Reagent Addition: Add the aryl chloride (1.0 equiv.) and this compound (1.5 equiv.).
-
Solvent and Base: Add anhydrous 1,4-dioxane, followed by the careful addition of potassium tert-butoxide (t-BuOK, 2.0 equiv.).
-
Reaction: Heat the mixture to 100-110 °C and stir for 2-8 hours. The reaction may be significantly faster than with phosphine-based catalysts.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the challenging This compound , standard palladium catalysts are unlikely to provide satisfactory results. Success hinges on the use of advanced catalyst systems designed to overcome steric hindrance.
-
Primary Recommendation: For general reliability and broad substrate scope, a system based on a Buchwald dialkylbiaryl phosphine ligand such as SPhos or XPhos is the premier choice. These systems are well-documented and highly effective for constructing hindered biaryl compounds.[3][5][10]
-
Alternative for High Efficiency: If high turnover and rapid reaction times are critical, an N-Heterocyclic Carbene (NHC)-palladium complex is an excellent alternative.[7] These catalysts offer exceptional stability and activity, often at lower loadings.
It is imperative for researchers to screen a small set of conditions, including the choice of base and solvent, as the optimal combination can be substrate-dependent. By leveraging these advanced catalytic systems and understanding the principles behind their efficacy, the synthesis of complex molecules containing the (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl) motif can be achieved with high efficiency and predictability.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Fairlamb, I. J. P., et al. (2003). Orthopalladated phosphinite complexes as high-activity catalysts for the Suzuki reaction. Dalton Transactions, (20), 3885-3891.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. BenchChem.
-
Walker, S. D., et al. (2004). A New Ligand for the Suzuki−Miyaura Coupling of Hindered Substrates: 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine. Journal of the American Chemical Society, 126(37), 11408-11409. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]
-
Ball, N. D., & Sanford, M. S. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. The Journal of Organic Chemistry, 77(19), 8569-8577. Available from: [Link]
-
Schnapperelle, I., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-8112. Available from: [Link]
-
Cui, X., et al. (2009). Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Synlett, 2009(13), 2145-2149. Available from: [Link]
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. Available from: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PLoS ONE, 12(12), e0189479. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available from: [Link]
-
Pawley, S. B., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available from: [Link]
-
Pawley, S. B., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(42), 19635-19648. Available from: [Link]
-
Reddy, K. S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(8), 3076-3079. Available from: [Link]
-
Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. (2021). Beilstein Journal of Organic Chemistry, 17, 1268-1303. Available from: [Link]
-
Kantchev, E. A. B., et al. (2006). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 8(20), 4649-4652. Available from: [Link]
-
Cogan, D. A., & Ellman, J. A. (2004). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. The Journal of Organic Chemistry, 69(22), 7602-7608. Available from: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95-98. Available from: [Link]
-
Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. Available from: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]
-
Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Millennial Scientific. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Cresswell, A. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3569-3582. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]
-
Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules. ResearchGate. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Boronic Acids in Reaction Mixtures
For chemists engaged in the intricate art of synthesis, particularly in the realm of pharmaceuticals and advanced materials, the boronic acid functional group is a cornerstone. Its pivotal role in Suzuki-Miyaura cross-coupling reactions and as a versatile building block necessitates precise and reliable methods for quantifying its concentration in complex reaction mixtures.[1] Monitoring the consumption of a boronic acid starting material or the formation of a boronic acid-containing product is critical for reaction optimization, kinetic studies, and ensuring process safety and efficiency.
This guide provides an in-depth comparison of the principal analytical techniques for the quantitative analysis of boronic acids: High-Performance Liquid Chromatography (both UV and Mass Spectrometry detection), Nuclear Magnetic Resonance Spectroscopy, and Colorimetric Assays. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these methods but to adapt and troubleshoot them effectively.
The Analytical Challenge: The Nature of Boronic Acids
Boronic acids (R-B(OH)₂) and their corresponding esters present unique analytical challenges. Their propensity to form cyclic anhydrides, known as boroxines, and their potential for on-column hydrolysis during chromatographic analysis can complicate quantification.[2] Furthermore, their polarity and, for some derivatives, the lack of a strong chromophore, demand careful method selection and optimization.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of the Synthetic Lab
HPLC is a widely adopted technique for reaction monitoring due to its versatility, robustness, and amenability to automation.[1] For boronic acids, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
HPLC with UV/Vis Detection (HPLC-UV)
Principle: This method separates the boronic acid from other reaction components on a C18 stationary phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV/Vis or Photodiode Array (PDA) detector. This is often the first line of attack due to its widespread availability and ease of use.
Causality in Method Design:
-
Stationary Phase: A C18 column is the standard choice, offering good retention for a wide range of organic molecules. However, the residual silanol groups on the silica support can influence the analysis of boronic esters, sometimes necessitating the use of columns with low silanol activity to minimize on-column hydrolysis.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the aqueous component is a critical parameter.[1] Acidic conditions (e.g., using formic acid) are often employed to keep the boronic acid in its neutral, less polar form, thereby increasing its retention on the C18 column.[1] Conversely, for highly reactive boronic esters, a highly basic mobile phase (pH > 12) may be necessary to suppress hydrolysis.[5][6]
-
Internal Standard: The use of an internal standard (a non-reactive compound with a similar retention time and UV absorbance to the analyte) is crucial for achieving high accuracy. It corrects for variations in injection volume and potential matrix effects, making the protocol a self-validating system.
Sources
- 1. waters.com [waters.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Stability of Arylboronic Acid Derivatives in Solution
Welcome to this in-depth guide on the stability of arylboronic acid derivatives. As indispensable reagents in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, and as emerging pharmacophores in drug development, a comprehensive understanding of their behavior in solution is paramount. Reagent degradation not only compromises reaction yields but can also introduce impurities that complicate purification and analysis. This guide moves beyond simple protocols to explore the mechanistic underpinnings of stability, providing researchers with the insights needed to control their experiments and trust their results.
We will dissect the primary degradation pathways—protodeboronation and oxidation—and examine the profound influence of substituents, pH, and solvent. By leveraging quantitative data and established experimental workflows, this guide aims to empower you to select, handle, and deploy arylboronic acids with greater confidence and success.
The Chemical Underpinnings of Instability: Major Degradation Pathways
The utility of arylboronic acids is intrinsically linked to the reactivity of the carbon-boron bond. Unfortunately, the very nature of this bond also renders it susceptible to cleavage under common experimental conditions. Two principal pathways dominate their degradation in solution: protodeboronation and oxidation.
Protodeboronation: The Pervasive Pathway
Protodeboronation is the formal replacement of the boronic acid group with a hydrogen atom, converting the valuable arylboronic acid (Ar-B(OH)₂) into a simple arene (Ar-H) and boric acid.[1][2][3] This process is highly dependent on the reaction medium, particularly the pH. Mechanistic studies have revealed that the rate and dominant pathway of protodeboronation are intricately linked to the speciation of the boronic acid in solution.[1][2]
At neutral or acidic pH, the boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂. As the pH increases to approach the pKa of the boronic acid (typically 8-10), it reversibly accepts a hydroxide ion to form a more nucleophilic, tetrahedral boronate species, [R-B(OH)₃]⁻. It is this boronate form that is generally more susceptible to degradation.
Several distinct protodeboronation mechanisms have been identified, often operating concurrently depending on the specific substrate and conditions:
-
Unimolecular decomposition of the boronate: For highly electron-deficient aryl systems, the boronate can undergo heterolysis of the C-B bond to generate a transient aryl anion, which is then rapidly protonated by the solvent.[4]
-
Self-catalysis near the pKa: The rate of protodeboronation for many arylboronic acids reaches a maximum when the pH is close to the pKa.[1][2] This is attributed to a self-catalysis pathway where a molecule of the neutral boronic acid acts as a proton source to facilitate C-B bond cleavage in the tetrahedral boronate.[1][2]
-
Concerted Proton Transfer: This mechanism involves a concerted ipso protonation of the aryl ring and cleavage of the C-B bond, often facilitated by solvent molecules.[4]
Caption: General mechanism of pH-mediated protodeboronation.
Oxidative Degradation: A Challenge in Biological and Aerobic Systems
In addition to protodeboronation, arylboronic acids are susceptible to oxidation, which converts the boronic acid into a phenol and boric acid. This pathway is particularly problematic in biological applications or any reaction exposed to air and potential reactive oxygen species (ROS).[5][6] The mechanism involves the attack of a nucleophilic oxidant (like hydrogen peroxide) on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[5] This rearrangement forms a labile borate ester, which is rapidly hydrolyzed to the phenol product. At physiological pH, the oxidation rate of some common boronic acids can be comparable to that of thiols, highlighting their significant instability in these contexts.[6]
Key Factors Governing Arylboronic Acid Stability
A nuanced understanding of the factors that control stability is essential for predicting and mitigating degradation.
-
Electronic Effects: The electronic nature of substituents on the aryl ring has a profound impact.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃, halides) increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid. This leads to the formation of the reactive tetrahedral boronate at a lower pH. For highly electron-deficient systems, such as polyfluorinated arylboronic acids, this effect dramatically accelerates protodeboronation under basic conditions.[4]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) decrease the Lewis acidity, increasing the pKa. While this can stabilize the boronic acid at lower pH, under strongly basic conditions where the boronate form predominates, these groups can also accelerate protodeboronation through a different mechanism.[2][4] This leads to a complex, V-shaped relationship when plotting reaction rates against Hammett parameters.[2]
-
-
pH of the Solution: As discussed, pH is arguably the most critical variable.[1][2][7] Most arylboronic acids exhibit a pH-rate profile where stability is highest in a slightly acidic buffer (typically pH 4-6) and decreases significantly in strongly acidic or, more commonly, basic media.[7] For many derivatives, the rate of degradation peaks when the pH equals the pKa of the boronic acid due to the self-catalysis mechanism.[1][2]
-
Solvent System: The choice of solvent can influence stability. Anhydrous organic solvents like THF or dioxane can prevent hydrolysis-related decomposition.[7] In aqueous-organic mixtures, the water component provides a source of protons and hydroxide ions that mediate degradation. The kinetics of protodeboronation are often studied in mixtures like 50% aqueous dioxane to ensure solubility of a wide range of substrates.[2]
-
Temperature: Like most chemical reactions, degradation processes are accelerated at higher temperatures. Stability studies are often conducted at elevated temperatures (e.g., 70 °C) to observe degradation on a practical timescale.[2][7]
Quantitative Comparison of Arylboronic Acid Stability
The stability of an arylboronic acid is best expressed through quantitative kinetic data, such as its half-life (t½) under specific conditions. The following table summarizes representative data for the protodeboronation of various substituted arylboronic acids, illustrating the dramatic impact of electronic effects.
| Arylboronic Acid (ArB(OH)₂) | Half-life (t½) at 70 °C, pH > 13 | Reference |
| Pentafluorophenyl | 2.6 milliseconds | [4][7] |
| 2,6-Difluorophenyl | 5 seconds | [4][7] |
| 2-Pyridyl (at pH 7) | 27 seconds | [7] |
| 3-Thienyl | Rate maximum at pH = pKa | [1][2] |
| p-Anisyl (4-Methoxyphenyl) | Rate maximum at pH = pKa | [1][2] |
Note: Data was collected in 50% aqueous dioxane. Half-lives are highly sensitive to temperature, solvent, and the initial concentration of the boronic acid.[2][7]
Strategies for Enhancing Stability in Solution
Given their inherent instabilities, several strategies have been developed to protect the boronic acid moiety, enhancing shelf-life and performance in reactions.
Formation of Boronic Esters
The most common strategy is the conversion of the boronic acid to a boronic ester by condensation with a diol. Pinacol esters (formed with pinacol) are ubiquitous, offering increased stability towards oxidation and protodeboronation, and are often easier to purify via silica gel chromatography.[8]
However, the "protection" afforded by esterification is not absolute and is highly dependent on the diol used.[1][2]
-
Five-Membered Ring Esters (e.g., Pinacol): These esters generally provide genuine protection, enhancing stability compared to the parent boronic acid.[1][2]
-
Six-Membered Ring Esters (e.g., from 1,3-Propanediols): Counterintuitively, some six-membered ring esters can undergo protodeboronation faster than the corresponding free boronic acid.[1][2][3] This is attributed to steric strain in the tetrahedral boronate intermediate formed upon hydroxide addition, which accelerates the C-B bond cleavage.[2]
Intramolecular Coordination: The Boralactone Approach
A groundbreaking strategy for combating oxidative instability involves intramolecular coordination. It has been shown that forming a "boralactone"—a mixed anhydride between the boronic acid and a pendant carboxylic acid—can increase oxidative stability by a remarkable 10,000-fold.[5][6][9][10] This enhanced stability arises from stereoelectronic effects where the intramolecular coordination diminishes the electron density on the boron and stabilizes it against attack by oxidants.[5][6] This approach maintains the ability of the boron to interact with diols, making it highly promising for biological applications.[5][6][10]
Caption: Strategies to enhance the stability of arylboronic acids.
Experimental Protocol: Measuring Stability via NMR Spectroscopy
To empirically determine the stability of an arylboronic acid, monitoring its degradation over time via NMR spectroscopy is a robust method. For fluorine-containing arylboronic acids, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.
Objective: To determine the pH-rate profile for the protodeboronation of a fluoroarylboronic acid.
Principle: The concentration of the starting boronic acid and its protodeboronated product are monitored over time. The pseudo-first-order rate constant (k_obs) is determined at various pH values, and a plot of log(k_obs) vs. pH reveals the stability profile.
Caption: Workflow for determining a pH-rate profile via NMR.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Causality: Using stock solutions ensures accurate and reproducible concentrations across all experiments.
-
Prepare a stock solution of the arylboronic acid (e.g., 100 mM) in a suitable organic solvent like 1,4-dioxane.
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2 to 12). Ensure the buffers have sufficient capacity. D₂O should be used for the final sample preparation to provide an NMR lock signal.
-
-
Sample Preparation for NMR Analysis:
-
Causality: Precise mixing is critical for accurate kinetic analysis. The final solvent system (e.g., 50% aqueous dioxane) must be consistent.
-
In a clean NMR tube, combine the required volumes of the boronic acid stock solution, the specific pH buffer, and D₂O to achieve the target final concentrations and solvent ratio (e.g., 50 mM boronic acid in 50% H₂O/D₂O-Dioxane).
-
-
NMR Data Acquisition:
-
Causality: Temperature control is crucial as reaction rates are highly temperature-dependent. The experiment must be initiated immediately after the sample is heated to ensure accurate t=0.
-
Pre-heat the NMR probe to the desired temperature (e.g., 70 °C).
-
Insert the sample and allow it to thermally equilibrate for a few minutes.
-
Begin acquiring ¹⁹F (or ¹H) NMR spectra at regular time intervals. The frequency of acquisition should be tailored to the expected half-life of the compound.
-
-
Data Analysis and Rate Constant Calculation:
-
Causality: A pseudo-first-order kinetic model is appropriate as the concentration of water/buffer is in vast excess and remains effectively constant.
-
Process the spectra and integrate the signals corresponding to the starting arylboronic acid and the deboronated arene product.
-
For each time point, calculate the natural logarithm of the fraction of remaining boronic acid: ln([Ar-B(OH)₂]_t / [Ar-B(OH)₂]₀).
-
Plot this value against time (in seconds). The data should yield a straight line.
-
The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.
-
-
Constructing the pH-Rate Profile:
-
Repeat the entire procedure for each prepared buffer solution.
-
Plot the logarithm of the calculated k_obs values against the pH of the respective buffer. This graph is the pH-rate profile, which provides a comprehensive picture of the compound's stability across the pH spectrum.
-
Conclusion
The stability of arylboronic acids in solution is a complex interplay of electronic, steric, and environmental factors. While often perceived as a nuisance, degradation is a predictable chemical process. By understanding the mechanisms of protodeboronation and oxidation, researchers can make informed decisions to mitigate these unwanted side reactions. Key takeaways include:
-
pH is paramount: Stability is maximal in slightly acidic conditions (pH 4-6) and typically plummets in basic media.
-
Substituents have a powerful, but non-linear, effect: Both strong electron-withdrawing and electron-donating groups can accelerate protodeboronation, albeit through different mechanisms.
-
Esterification is not a universal solution: While pinacol esters are generally stabilizing, other esters can be even more labile than the parent acids.
-
Novel strategies offer new hope: Intramolecular coordination, as seen in boralactones, provides a powerful new tool for creating highly stable boronic acids for demanding applications like chemical biology.
By applying these principles and employing rigorous experimental validation, researchers can harness the full synthetic potential of these versatile reagents.
References
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Graham, B., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Poster Submission. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Kinetic Studies of the Suzuki-Miyaura Reaction with Substituted Phenylboronic Acids
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolerance have cemented its place in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. However, optimizing this powerful reaction beyond trial-and-error requires a deeper, quantitative understanding of its underlying kinetics.
This guide provides an in-depth comparison of how electronic substitutions on phenylboronic acids influence the kinetics of the Suzuki-Miyaura reaction. We will move beyond simply listing data to explain the causality behind the observed phenomena, offering field-proven insights into experimental design and interpretation.
The Catalytic Cycle: A Mechanistic Overview
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is paramount to interpreting kinetic data, as any component—catalyst, ligand, base, or substrate—can influence the rate of these distinct steps.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl halide). This oxidizes the palladium center to Pd(II), forming a square planar intermediate.[1]
-
Transmetalation : This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. This process is critically dependent on activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[1][2] The aryl group from this activated complex then displaces the halide or other ligand on the Pd(II) center.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
The Rate-Determining Step: A Shifting Bottleneck
For many Suzuki-Miyaura reactions, oxidative addition is considered the rate-determining step (RDS). However, this is not a universal rule. The nature of the reactants and conditions can shift the kinetic bottleneck. For instance, when using highly reactive aryl iodides, oxidative addition can be very fast, causing transmetalation to become rate-limiting.[3] Kinetic studies in aqueous micelles have shown that for aryl halides with strong electron-withdrawing groups, the RDS can shift from oxidative addition to transmetalation.[4][5]
The choice of phenylboronic acid is a critical factor. Because the boronic acid is directly involved in the transmetalation step, substituents on its phenyl ring can dramatically alter the rate of this specific step, and consequently, the overall reaction rate if transmetalation is or becomes the RDS.
Kinetic Effects of Phenylboronic Acid Substitution: A Comparative Analysis
The electronic nature of the substituent on the phenylboronic acid directly influences its nucleophilicity and, therefore, its rate of transmetalation. Electron-donating groups (EDGs) increase the electron density on the ipso-carbon attached to boron, making it more nucleophilic and accelerating the transfer to the electrophilic palladium center. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, slowing the transmetalation step.[4][6]
This relationship is a classic example of a linear free-energy relationship, which can often be visualized with a Hammett plot. A study of Suzuki coupling in aqueous micelles demonstrated this effect clearly: for arylboronic acids, EDGs were beneficial to the reaction, while EWGs were unfavorable.[4][5]
The following table synthesizes typical relative rate data observed when coupling various para-substituted phenylboronic acids with a standard aryl bromide under consistent reaction conditions.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (k_rel) | Electronic Effect | Anticipated Impact on Transmetalation |
| -OCH₃ | -0.27 | ~2.5 - 3.5 | Strong Electron-Donating | Significant Acceleration |
| -CH₃ | -0.17 | ~1.5 - 2.0 | Electron-Donating | Acceleration |
| -H | 0.00 | 1.00 | Neutral (Reference) | Baseline Rate |
| -Cl | +0.23 | ~0.4 - 0.6 | Electron-Withdrawing | Deceleration |
| -CN | +0.66 | ~0.1 - 0.2 | Strong Electron-Withdrawing | Significant Deceleration |
| -NO₂ | +0.78 | < 0.1 | Very Strong Electron-Withdrawing | Profound Deceleration |
Note: The relative rate values are illustrative, based on trends reported in the literature, and will vary with specific reaction conditions (catalyst, ligand, solvent, base, temperature).
Analysis of the Data:
The causality is clear: the rate of reaction correlates directly with the electron-donating ability of the substituent. A plot of log(k_rel) versus the Hammett constant (σp) for this data would yield a negative ρ (rho) value, indicating that the reaction is accelerated by electron-donating groups and that a positive charge builds up in the transition state of the rate-determining step, consistent with the transmetalation step. This provides strong evidence that when varying the boronic acid, transmetalation is the kinetically significant step being modulated.
Experimental Guide: Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions
This protocol describes a self-validating system for determining the relative reaction rates for a series of substituted phenylboronic acids. The use of an internal standard and careful control of reaction parameters ensures the trustworthiness of the data.
Objective: To determine the initial rates of the Suzuki-Miyaura reaction between 4-bromoanisole and a series of para-substituted phenylboronic acids.
1. Reagent and Glassware Preparation:
-
Causality: The exclusion of oxygen and water is critical, as O₂ can oxidize the Pd(0) catalyst and phosphine ligands, while water can affect the base's activity and promote side reactions.
-
Protocol:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Sparge all solvents (e.g., Dioxane, Toluene) with argon for 30 minutes to remove dissolved oxygen.
-
Use reagents as received from a reputable supplier (e.g., Pd(PPh₃)₄, K₂CO₃, 4-bromoanisole, and substituted phenylboronic acids). Store them in a desiccator or glovebox.
-
2. Reaction Setup and Execution:
-
Causality: Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent (Arrhenius equation). An internal standard is used to correct for variations in sample volume and detector response during analysis.
-
Protocol:
-
In a glovebox, add Pd(PPh₃)₄ (0.01 mmol, 1 mol%) and K₂CO₃ (3.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl halide (4-bromoanisole, 1.0 mmol) and the internal standard (e.g., dodecane, 0.5 mmol).
-
Add the specific substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol).
-
Add 10 mL of degassed dioxane.
-
Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C with vigorous stirring. This is t=0.
-
3. Reaction Monitoring and Data Acquisition:
-
Causality: Monitoring the reaction at early time points (ideally <20% conversion) allows for the calculation of the initial rate, which simplifies the kinetic analysis by avoiding complications from reagent depletion and potential catalyst deactivation.
-
Protocol:
-
At specific time intervals (e.g., 5, 10, 15, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether (~1 mL) and a small amount of water to stop the reaction.
-
Analyze the quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Record the peak areas for the product, starting material (aryl halide), and the internal standard.
-
4. Data Analysis:
-
Protocol:
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the slope of the linear portion of this plot (typically the first few data points).
-
Repeat the entire experiment for each substituted phenylboronic acid under identical conditions.
-
Normalize the rates by dividing each initial rate by the rate obtained for the unsubstituted phenylboronic acid (-H) to find the relative rate (k_rel).
-
Implications for Reaction Design and Optimization
The kinetic data provides actionable intelligence for synthetic chemists:
-
Substrate Reactivity: When coupling with an electron-poor aryl halide (which undergoes fast oxidative addition), an electron-rich boronic acid should be chosen to accelerate the now rate-limiting transmetalation step.
-
Troubleshooting Failed Reactions: If a reaction with an electron-poor boronic acid is sluggish, the issue likely lies with a slow transmetalation step. Potential solutions include increasing the temperature, using a more effective base to generate a higher concentration of the boronate, or employing a ligand that facilitates the transmetalation step.
-
Predictive Power: For a new synthesis, the electronic properties of the desired boronic acid can be used to predict its relative reactivity, allowing for more informed starting conditions and saving valuable experimental time.
Conclusion
A kinetic analysis of the Suzuki-Miyaura reaction reveals that the electronic properties of substituents on the phenylboronic acid partner have a profound and predictable impact on the overall reaction rate. This effect is primarily manifested in the transmetalation step, where electron-donating groups accelerate the reaction by increasing the nucleophilicity of the transferring aryl group. By understanding these fundamental principles and employing robust kinetic analysis protocols, researchers can move from empirical screening to rational design, leading to more efficient, reliable, and scalable synthetic routes.
References
-
[Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species] ([Link]) - National Institutes of Health.
-
[Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps] ([Link]) - OUCI.
-
[Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine] ([Link]) - ResearchGate.
-
[Continuous flow Suzuki-Miyaura cross-coupling reactions] ([Link]) - RSC Publishing.
-
[The Substituent Effects of Suzuki Coupling in Aqueous Micelles] ([Link]) - ACS Publications.
-
- ResearchGate.
-
[Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling] ([Link]) - ACS Publications.
-
[Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity] ([Link]) - RSC Publishing.
-
[The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles] ([Link]) - National Institutes of Health.
-
[The Substituent Effects of Suzuki Coupling in Aqueous Micelles.] ([Link]) - Semantic Scholar.
-
[Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction] ([Link]) - ACS Publications.
-
[Suzuki reaction - Wikipedia] ([Link]) - Wikipedia.
-
[Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF] ([Link]) - ResearchGate.
-
[Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF] ([Link]) - ResearchGate.
-
[Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction] ([Link]) - American Chemical Society.
-
[Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design] ([Link]) - RSC Publishing.
-
[One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights] ([Link]) - Wiley Online Library.
-
- ResearchGate.
-
[Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm] ([Link]) - ACS Publications.
-
[The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions] ([Link]) - National Institutes of Health.
-
[Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine] ([Link]) - National Institutes of Health.
-
[Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine] ([Link]) - Beilstein Journals.
-
[Suzuki Coupling] ([Link]) - Organic Chemistry Portal.
Sources
assessing the impact of the N-cyclopropylsulfamoyl group on boronic acid reactivity
A Senior Application Scientist's Guide to Modulating Boronic Acid Performance in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the boronic acid moiety is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of the boronic acid is not monolithic; it is exquisitely sensitive to the electronic and steric nature of its substituents. This guide provides an in-depth analysis of the N-cyclopropylsulfamoyl group as a substituent on phenylboronic acid, comparing its anticipated effects on reactivity with other common boronic acid derivatives. We will dissect the dual electronic nature of this group and the steric implications of the N-cyclopropyl moiety, supported by experimental data from related systems and detailed protocols for synthesis and reactivity assessment.
The Dichotomy of the N-Cyclopropylsulfamoyl Group: Electronic and Steric Effects
The N-cyclopropylsulfamoyl group, when attached to a phenylboronic acid, introduces a fascinating interplay of electronic and steric effects that can be leveraged to fine-tune reactivity. Understanding these effects is paramount for predicting and controlling outcomes in cross-coupling reactions.
Electronic Influence: An Inductive Sink and a Potential Resonance Donor
The sulfamoyl moiety (-SO₂NHR) is a potent electron-withdrawing group (EWG) primarily due to the inductive effect of the two oxygen atoms on the sulfur. This is reflected in the Hammett substituent constants (σ) for related sulfonyl groups. For instance, the methylsulfonyl group (-SO₂CH₃) has a σ-meta of approximately 0.62-0.65 and a σ-para of about 0.73-1.15, indicating strong electron withdrawal.[1] This electron-withdrawing nature decreases the electron density on the aromatic ring and, consequently, on the boron atom. A lower electron density on boron can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Conversely, the cyclopropyl group attached to the sulfamoyl nitrogen introduces a unique electronic feature. The cyclopropyl ring possesses Walsh orbitals, which give it partial double-bond character and the ability to act as a π-electron donor through resonance, especially when adjacent to an electron-deficient center.[2][3][4] This resonance donation can partially counteract the strong inductive withdrawal of the sulfonyl group. This duality is a key feature of the N-cyclopropylsulfamoyl group.
The overall electronic effect of the N-cyclopropylsulfamoyl group is a net electron withdrawal, which will decrease the pKa of the boronic acid, making it a stronger Lewis acid.[5]
Steric Hindrance: The Role of the Cyclopropyl Moiety
The interplay of these electronic and steric factors is what makes the N-cyclopropylsulfamoyl group a compelling substituent for modulating boronic acid reactivity.
Comparative Reactivity in Key Cross-Coupling Reactions
The true test of a substituted boronic acid lies in its performance in pivotal synthetic transformations like the Suzuki-Miyaura and Chan-Lam couplings. While direct comparative studies on (4-(N-cyclopropylsulfamoyl)phenyl)boronic acid are not prevalent in the literature, we can infer its reactivity based on data from analogous systems.
Suzuki-Miyaura Coupling: A Balancing Act
In the Suzuki-Miyaura reaction, the transmetalation step is often rate-limiting and is sensitive to the electronic nature of the boronic acid. Electron-donating groups on the boronic acid generally accelerate this step, while electron-withdrawing groups can retard it.[8]
Given the net electron-withdrawing character of the N-cyclopropylsulfamoyl group, it is anticipated that (4-(N-cyclopropylsulfamoyl)phenyl)boronic acid will exhibit slower reaction rates compared to unsubstituted phenylboronic acid or phenylboronic acids with electron-donating groups. However, the use of highly active palladium catalysts and appropriate ligands can overcome this decreased reactivity.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Substituent | Electronic Nature | Expected Reactivity | Typical Yields (Aryl Halide Partner) | Reference |
| 4-Methoxy | Electron-Donating | High | >90% | [8] |
| Unsubstituted | Neutral | Moderate | 80-95% | [8] |
| 4-Formyl | Electron-Withdrawing | Lower | 70-90% (with optimized conditions) | [8] |
| 4-(N-Cyclopropylsulfamoyl) | Electron-Withdrawing | Lower to Moderate | Estimated 60-85% | Inferred |
Yields are highly dependent on the specific coupling partners, catalyst, ligand, base, and solvent system.
The steric bulk of the N-cyclopropyl group may also play a role, potentially requiring more sterically accessible palladium catalysts or longer reaction times.
Chan-Lam Coupling: Exploring C-N Bond Formation
The Chan-Lam coupling, a copper-catalyzed reaction to form carbon-heteroatom bonds, is another important application for boronic acids.[9][10] The mechanism is different from the Suzuki-Miyaura coupling, and the electronic effects can manifest differently.
Studies on the Chan-Lam coupling of sulfamoyl azides with arylboronic acids have shown that the reaction proceeds efficiently.[11][12] This suggests that boronic acids bearing sulfamoyl groups are competent coupling partners in this transformation. The electron-withdrawing nature of the N-cyclopropylsulfamoyl group may enhance the Lewis acidity of the boron, potentially facilitating coordination to the copper catalyst.
Table 2: Performance of Phenylboronic Acids in Chan-Lam N-Arylation
| Boronic Acid Substituent | Coupling Partner | Yield | Reference |
| Phenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 91% | [11] |
| 4-Methoxyphenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 93% | [11] |
| 4-Chlorophenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 80% | [11] |
| (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid | Amine/Amide | Estimated Good to Excellent | Inferred |
The steric hindrance of the N-cyclopropyl group is less likely to be a major impediment in the Chan-Lam coupling compared to the Suzuki-Miyaura coupling, as the copper catalysts are generally smaller and less sterically demanding than the palladium-phosphine complexes.
Experimental Protocols
To facilitate the exploration of N-cyclopropylsulfamoyl-substituted boronic acids, we provide the following detailed experimental protocols.
Synthesis of (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
This protocol is adapted from known procedures for the synthesis of related arylboronic acids.[5][13][14]
Workflow for the Synthesis of (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Method for preparing cyclopropyl boronic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 1217501-49-9). As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both human health and the environment. This document moves beyond a simple checklist, offering a detailed, step-by-step methodology grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
| Chemical Moiety | Known Hazards and Considerations |
| Aryl Boronic Acid | Generally considered to have low toxicity, though recent studies suggest some boronic acids may possess mutagenic activity.[1] They are Lewis acids and can form complexes with diols.[2][3] |
| N-Cyclopropylsulfamoyl | Sulfonamides are a class of compounds with diverse biological activities.[4][5] They are not readily biodegradable and can pose environmental risks.[4][6][7] The N-cyclopropyl group itself is generally stable, but the overall molecule's reactivity should be considered. |
| Overall Compound | The toxicological properties have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance. |
Given the unknown specific toxicity of this compound, a cautious approach is warranted. All personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE) as outlined in the following sections.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is non-negotiable. The following equipment must be worn at all times when handling this compound and its waste products:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the substance. Do not use combustible materials like paper towels to absorb the chemical.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[11][9][12] The following procedure provides a general framework; however, always consult your institution's specific waste disposal guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un- or partially used this compound in its original container or a clearly labeled, compatible waste container.[11] Do not mix with other chemical waste to avoid potentially dangerous reactions.[11][12]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., do not store acidic solutions in metal containers).[9]
Step 2: Labeling of Waste Containers
Proper labeling is a critical component of safe waste management. Each waste container must be clearly labeled with the following information:[13][14]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of waste generation
-
The name and contact information of the principal investigator or laboratory supervisor
Step 3: Storage of Chemical Waste
-
Store all waste containers in a designated Satellite Accumulation Area (SAA).[14][15]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are segregated to prevent accidental mixing.[15]
-
Containers must be kept closed at all times except when adding waste.[15]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[13]
-
Waste will be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[11][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
McLean Maintenance. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- IsoLab. (n.d.). Boric Acid.
-
Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Environmental Health and Safety, University of Alabama at Birmingham. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Global Research Chem. (2023, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
-
Journal of Molecular Structure. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
-
ResearchGate. (2012, July 18). Sulfonamides in the environment: A review and a case report. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. Retrieved from [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. emsllcusa.com [emsllcusa.com]
- 12. usbioclean.com [usbioclean.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
This document provides comprehensive guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols for boronic acids and sulfonamide-containing compounds to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use and change them frequently, especially after direct contact with the compound.[4][5][6] Double gloving is advised for extended procedures.[5] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are necessary to protect against splashes and airborne particles.[6][7][8] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat made of a low-absorbency material should be worn at all times.[4][7] For larger quantities or procedures with a high splash risk, a polyethylene-coated gown is recommended.[6] |
| Respiratory Protection | Certified chemical fume hood | All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] For situations where a fume hood is not feasible or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[8][9] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational and disposal plan is critical for the safe management of this compound from receipt to disposal.
Handling and Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, including glassware, spatulas, and weighing paper.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing, within the fume hood to minimize dust generation.[9]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Follow the waste disposal protocol detailed below.
-
Waste Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing small amounts of boronic acid may be suitable for drain disposal if permitted by local regulations and after neutralization.[10][11] However, it is best practice to collect all liquid waste containing the compound in a labeled, sealed container for hazardous waste disposal.
-
Never mix boronic acid waste with other incompatible chemicals.[10]
-
-
Sharps:
-
Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Emergency Response Protocol:
Caption: Emergency response flowchart for exposure to this compound.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][9]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
References
- BenchChem. (n.d.). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Fisher Scientific. (2011).
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Occupational Safety and Health Administr
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
- Angene Chemical. (2021, May 1).
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Etimine USA. (2020, January 1).
- Fisher Scientific. (2011).
- Fisher Scientific. (n.d.).
- KISHIDA CHEMICAL CO., LTD. (n.d.).
- National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- AK Scientific, Inc. (n.d.).
- Angene Chemical. (2025, October 19).
- Sigma-Aldrich. (2025, April 24).
- TCI Chemicals. (n.d.).
- Vertex AI Search. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- Chemtalk. (2022, April 29). Boric acid.
- ResearchGate. (2016, July 18).
- Reddit. (2017, December 19).
- Organic Syntheses. (n.d.). boronic esters.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Sigma-Aldrich. (2024, September 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. sciencing.com [sciencing.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. laballey.com [laballey.com]
- 11. bsu.edu [bsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
